molecular formula C2H4Cl2O2S B042494 2-Chloroethanesulfonyl chloride CAS No. 1622-32-8

2-Chloroethanesulfonyl chloride

Cat. No.: B042494
CAS No.: 1622-32-8
M. Wt: 163.02 g/mol
InChI Key: VHCSBTPOPKFYIU-UHFFFAOYSA-N
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Description

2-Chloroethanesulfonyl chloride is a highly versatile and reactive bifunctional organosulfur compound that serves as a critical building block in organic synthesis and materials science. Its primary research value lies in its dual functionality: the sulfonyl chloride group acts as a potent electrophile for sulfonylation reactions, while the chloroethyl group can serve as a leaving group or be utilized in further functionalization. This compound is extensively employed for the introduction of the 2-chloroethanesulfonyl moiety, enabling the synthesis of a wide array of sulfonamide derivatives with potential biological activity for medicinal chemistry and drug discovery programs. Furthermore, it finds significant application in polymer chemistry as a monomer or cross-linking agent for the development of functionalized polymers, ion-exchange resins, and polysulfones. Its mechanism of action involves nucleophilic attack on the sulfur atom of the sulfonyl chloride group by amines, alcohols, or other nucleophiles, resulting in the formation of sulfonate esters or sulfonamides. The chloroethyl side chain can subsequently undergo intramolecular cyclization (e.g., to form sultones) or intermolecular nucleophilic substitution, allowing for the construction of complex molecular architectures. Researchers value this reagent for its ability to efficiently incorporate sulfonyl groups with a reactive handle for further elaboration, making it indispensable for developing novel chemical probes, pharmaceutical intermediates, and advanced polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethanesulfonyl chloride
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InChI

InChI=1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2
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InChI Key

VHCSBTPOPKFYIU-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)S(=O)(=O)Cl
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Molecular Formula

C2H4Cl2O2S
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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DSSTOX Substance ID

DTXSID5061825
Record name (2-Chloroethyl)sulphonyl chloride
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Molecular Weight

163.02 g/mol
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Physical Description

Ethanesulfonyl chloride, 2-chloro- appears as a liquid. Density 1.56 g / cm3. Flash point exceeds 230 °F., Liquid; [CAMEO] Colorless liquid; [MSDSonline]
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Record name Ethanesulfonylchloride, 2-chloro-
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Boiling Point

392 to 397 °F at 760 mmHg (EPA, 1998), 200-3 °C
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Density

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.555 at 20 °C/4 °C
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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CAS No.

1622-32-8
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Record name Ethanesulfonylchloride, 2-chloro-
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Record name Ethanesulfonyl chloride, 2-chloro-
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Record name (2-Chloroethyl)sulphonyl chloride
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Record name 2-Chloroethanesulfonyl Chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroethanesulfonyl Chloride from Sodium Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroethanesulfonyl chloride, a critical bifunctional organosulfur compound, from sodium isethionate. This compound serves as a vital building block in medicinal chemistry and materials science due to its dual functionality. The sulfonyl chloride group is a potent electrophile for sulfonylation reactions, while the chloroethyl group can act as a leaving group for further functionalization.[1] This reagent is instrumental in introducing the 2-chloroethanesulfonyl moiety, enabling the synthesis of diverse sulfonamide derivatives, and is a key precursor to vinylsulfonyl chloride, a valuable intermediate for Michael additions and other conjugations.[2]

Synthetic Pathway Overview

The conversion of sodium isethionate (sodium 2-hydroxyethanesulfonate) to this compound is a robust and common synthetic route.[1] The reaction involves the simultaneous chlorination of both the primary alcohol and the sulfonate salt functional groups. This transformation is typically achieved using potent chlorinating agents, such as thionyl chloride (SOCl₂), often in the presence of a catalyst or co-solvent like N,N-dimethylformamide (DMF).[1][3]

The overall reaction transforms the hydroxyl (-OH) group into a chloride (-Cl) and the sodium sulfonate (-SO₃Na) group into a sulfonyl chloride (-SO₂Cl).[1][3]

ReactionScheme cluster_reactants Reactants cluster_products Products sodium_isethionate Sodium Isethionate (HOCH₂CH₂SO₃Na) product This compound (ClCH₂CH₂SO₂Cl) sodium_isethionate->product DMF, Solvent Heat chlorinating_agent Chlorinating Agent (e.g., SOCl₂) chlorinating_agent->product byproducts Byproducts (e.g., SO₂, HCl, NaCl)

Caption: General reaction scheme for the synthesis.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound from sodium isethionate using thionyl chloride. This method is based on established preparations.[1][4]

2.1 Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (molar ratio)Notes
Sodium IsethionateC₂H₅NaO₄S148.111.0 equivStarting material. Should be dry.
Thionyl ChlorideSOCl₂118.97~3.0 equivChlorinating agent. Use in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic/Co-solventActs as a catalyst.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended.

2.2 Procedure

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add sodium isethionate (1.0 equiv).

  • Solvent Addition : Add N,N-dimethylformamide and dichloromethane to the flask to create a slurry.[4]

  • Reagent Addition : Begin stirring the mixture and cool the flask in an ice-water bath. Add thionyl chloride (~3.0 equiv) dropwise via the dropping funnel at a rate that maintains the internal temperature between 20-30°C.[4] The reaction is exothermic.

  • Reaction Progression : After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60°C.[4] Maintain this temperature and continue stirring. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases will be observed.[1] Monitor the reaction progress (e.g., by TLC or GC if applicable) until completion.

  • Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

  • Purification : The crude this compound can be purified by fractional distillation under high vacuum. The product is a clear, slightly yellow to brown liquid.[5]

Safety Note : This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. The reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualization of Experimental Workflow

The logical flow of the synthesis protocol can be visualized as follows:

Workflow start Start setup 1. Reaction Setup - Charge flask with Sodium Isethionate - Add DMF and Dichloromethane start->setup addition 2. Reagent Addition - Cool mixture to 20-30°C - Add Thionyl Chloride dropwise setup->addition reaction 3. Heating & Reaction - Heat to 60°C - Monitor gas evolution and progress addition->reaction workup 4. Work-up - Cool to room temperature - Remove excess SOCl₂/solvent via vacuum reaction->workup purification 5. Purification - Purify by fractional vacuum distillation workup->purification product Final Product: This compound purification->product

Caption: Step-by-step experimental workflow diagram.

Physicochemical Data

A summary of key physical and chemical properties for the final product is presented below.

PropertyValueReference
Molecular Formula C₂H₄Cl₂O₂S
Molecular Weight 163.02 g/mol
Appearance Clear, slightly yellow to brown liquid[5]
Boiling Point 84-86 °C at 15 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index (n20/D) 1.493

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to 2-Chloroethanesulfonyl Chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloroethanesulfonyl chloride (CESC) is a highly reactive bifunctional organosulfur compound, distinguished by the presence of both a sulfonyl chloride and a chloroethyl group.[1][2] This dual functionality makes it a versatile and valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its utility stems from its role as a potent electrophile, enabling the introduction of the 2-chloroethanesulfonyl moiety, which can be further functionalized.[2][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, often fuming in moist air due to hydrolysis, which releases hydrogen chloride.[1][4] It possesses a pungent, irritating odor.[4] The compound is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place.[4][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 1622-32-8[5]
Molecular Formula C₂H₄Cl₂O₂S[1]
Molecular Weight 163.01 g/mol [7]
Appearance Colorless to pale yellow or brown liquid[1][4][8]
Melting Point -17.00 °C (256.15 K)[1]
Boiling Point 209.50 °C (482.65 K) at 760 mmHg; 84-86 °C at 15 mmHg[1][9]
Density 1.56 g/mL at 25 °C[9]
Refractive Index (n²⁰/D) 1.493[9]
Vapor Pressure 15 mmHg at 84 °C
Solubility Reacts with water. Soluble in various organic solvents, including aromatic and aliphatic hydrocarbons, and alcohols.[1][4][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReferences
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.007, 4.088[10]
¹³C NMR (CDCl₃) Chemical shifts are available in spectral databases.[11][12]
Mass Spectrometry (MS) Molecular Ion (m/z): 162[10]
Infrared (IR) Spectra available in spectral databases.[10]

Reactivity and Reaction Mechanisms

The high reactivity of this compound is attributed to its two electrophilic centers: the sulfur atom of the sulfonyl chloride and the carbon atom attached to the chlorine.[1] This makes it an excellent reagent for various nucleophilic substitution reactions.[1]

General Reactivity with Nucleophiles

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] The sulfonyl chloride group is typically the more reactive site, undergoing sulfonylation to form sulfonamides, sulfonate esters, and thioesters, respectively.

G cluster_reagents Reagents cluster_products Products CESC This compound (ClCH₂CH₂SO₂Cl) Product Sulfonylated Product (ClCH₂CH₂SO₂-Nu) CESC->Product Sulfonylation Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product HCl HCl caption General Reaction with Nucleophiles

Caption: General Reaction with Nucleophiles

Formation of Vinylsulfonyl Chloride and Subsequent Reactions

A key transformation of this compound is its conversion to vinylsulfonyl chloride, a valuable intermediate, through dehydrohalogenation in the presence of a base.[5] Vinylsulfonyl chloride can then participate in reactions such as Michael additions.[5]

G cluster_formation Formation of VSC cluster_reaction Subsequent Reaction CESC This compound VSC Vinylsulfonyl Chloride CESC->VSC Dehydrohalogenation Base Base (e.g., Triethylamine) Base->VSC Adduct Michael Adduct VSC->Adduct Michael Addition Michael_Donor Michael Donor (Nucleophile) Michael_Donor->Adduct caption Formation and Reaction of Vinylsulfonyl Chloride

Caption: Formation and Reaction of Vinylsulfonyl Chloride

Incompatible Materials

This compound is incompatible with strong oxidizing agents, alcohols, amines, and alkali.[4][9] It may react vigorously or explosively with certain ethers, like diisopropyl ether, in the presence of metal salts.[8][9] It also reacts with water, producing toxic and corrosive hydrogen chloride gas.[4][8]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[3][5]

  • Synthesis of Sulfonamides: It is a key reagent for producing sulfonamide derivatives, which are important in the development of antibiotics and other therapeutic agents.[1][3]

  • Synthesis of Heterocyclic Systems: The compound is employed in the synthesis of heterocyclic systems like sultams, which are present in numerous pharmacologically active molecules.[5][9]

  • Pharmaceutical Intermediates: It serves as a building block for creating intermediates for active pharmaceutical ingredients (APIs).[3][4]

  • Vinylsulfonamides: this compound is used to synthesize vinylsulfonamides, which can possess a range of biological activities and are used in further synthetic transformations.[8]

  • 1,5,2-Dithiazepine 1,1-dioxides: It is utilized in a one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides, which have potential pharmaceutical applications.[8][13]

Experimental Protocols

The following are generalized experimental protocols based on literature precedents. Researchers should consult the primary literature for specific details and optimize conditions for their specific substrates.

General Procedure for the Synthesis of Vinyl Sulfonamides

This protocol involves a domino elimination-amidation reaction.[9]

G Start Start Step1 Dissolve amine and base (e.g., triethylamine) in an aprotic solvent (e.g., DCM). Start->Step1 Step2 Cool the solution (e.g., to 0 °C). Step1->Step2 Step3 Slowly add this compound. Step2->Step3 Step4 Stir at room temperature until reaction is complete (monitor by TLC/LC-MS). Step3->Step4 Step5 Work-up: Wash with aqueous acid, base, and brine. Step4->Step5 Step6 Dry the organic layer and concentrate. Step5->Step6 Step7 Purify the crude product (e.g., by column chromatography). Step6->Step7 End Obtain pure vinyl sulfonamide Step7->End caption Workflow for Vinyl Sulfonamide Synthesis

Caption: Workflow for Vinyl Sulfonamide Synthesis

Reaction Scheme:

ClCH₂CH₂SO₂Cl + R₂NH + Base → CH₂=CHSO₂NR₂ + Base·HCl

Methodology:

  • To a solution of the amine and a suitable base (e.g., triethylamine, 2-3 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF), cooled in an ice bath, is added this compound (1 equivalent) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate technique like TLC or LC-MS.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired vinyl sulfonamide.

One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-dioxides

This procedure involves a sulfonylation followed by an intramolecular thia-Michael addition.[14]

Reaction Scheme:

ClCH₂CH₂SO₂Cl + HS-R-NH₂ → [Intermediate Sulfonamide] → Cyclic Product

Methodology:

  • A solution of the amino thiol (e.g., cysteine ethyl ester or cysteamine, 1 equivalent) and a base (e.g., triethylamine, 2-3 equivalents) in a suitable solvent is prepared.

  • This compound (1 equivalent) is added, leading to the formation of the vinyl sulfonamide intermediate in situ.

  • The reaction mixture is stirred to facilitate the intramolecular thia-Michael addition, leading to the cyclized product.

  • Work-up and purification are performed as described in the previous protocol to isolate the 1,5,2-dithiazepine 1,1-dioxide.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[4][6]

Table 3: Hazard Information for this compound

HazardDescriptionReferences
Toxicity Toxic if swallowed and fatal if inhaled.[6][13]
Corrosivity Causes severe skin burns and serious eye damage.[4][6][13]
Reactivity Reacts with water to liberate toxic gas (HCl).[6][15]
Incompatibility Incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[4][16]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[16]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[16]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[6][15]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen).[4][16]

  • Keep away from moisture, heat, sparks, and open flames.[16]

  • Store away from incompatible materials.[16]

First Aid Measures:

  • In case of contact with eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[6][16]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6][17]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][15]

  • If swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[6][15]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the preparation of compounds of interest to the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the presence of two electrophilic sites, allows for the efficient construction of complex molecular architectures, including sulfonamides and various heterocyclic systems. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

A Comprehensive Technical Guide to 2-Chloroethanesulfonyl Chloride (CAS 1622-32-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, reactivity, and application of 2-chloroethanesulfonyl chloride, a versatile reagent in modern organic and medicinal chemistry.

Introduction

This compound, with the CAS number 1622-32-8, is a highly reactive bifunctional organosulfur compound that serves as a critical building block in organic synthesis.[1] Its utility stems from the presence of two reactive sites: an electrophilic sulfonyl chloride group and a chloroethyl moiety. This dual functionality allows for a diverse range of chemical transformations, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This technical guide provides a comprehensive overview of its chemical properties, key synthetic applications with detailed experimental protocols, and its role in the development of biologically active molecules.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[2][4] It is moisture-sensitive and reacts with water.[3][5] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂H₄Cl₂O₂S[2][6]
Molecular Weight 163.02 g/mol [2][6]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 78 °C @ 9 mmHg[4]; 84-86 °C @ 15 mmHg[3][5][6]
Density 1.550 - 1.56 g/mL at 25 °C[3][4][6]
Refractive Index n20/D 1.493[2][3][6]
Flash Point 99 °C / 210.2 °F[4]; >110 °C[6]
Vapor Pressure 15 mmHg @ 84 °C[4][6]
Solubility Reacts with water[3][5]
Purity ≥ 96%[2][6]

Synthesis of this compound

While this guide focuses on the applications of this compound, it is pertinent to mention its synthesis for a complete understanding. A common laboratory and industrial method involves the reaction of sodium 2-hydroxyethanesulfonate (B1228491) ("isethionate") with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[7]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily utilized as a precursor to vinylsulfonyl chloride and in the synthesis of various sulfur-containing heterocyclic compounds and sulfonamides.[2][8]

In Situ Generation of Vinylsulfonyl Chloride

A key feature of this compound is its ability to undergo dehydrohalogenation in the presence of a base to form the highly reactive vinylsulfonyl chloride in situ. This intermediate is a potent Michael acceptor and dienophile, enabling a wide range of conjugate addition and cycloaddition reactions.

CESC 2-Chloroethanesulfonyl Chloride VSC Vinylsulfonyl Chloride (in situ) CESC->VSC - HCl Base Base (e.g., Triethylamine) Product Adducts / Cycloadducts VSC->Product Nucleophile Nucleophile / Diene Nucleophile->Product Michael Addition or Diels-Alder Reaction

In situ generation of vinylsulfonyl chloride.
Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

This compound is employed in a one-pot sulfonylation/intramolecular thia-Michael addition protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides, which are heterocyclic scaffolds of interest in drug discovery.[4]

A solution of cysteine ethyl ester (1.1 equivalents) or cysteamine (B1669678) hydrochloride (1.1 equivalents), triethylamine (B128534) (4 equivalents), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C.[4] this compound (1 equivalent) is added dropwise to the stirred solution.[4] After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.[4] The mixture is then washed sequentially with 1 M hydrochloric acid and brine, dried over anhydrous sodium carbonate, and concentrated under reduced pressure to yield the crude product, which can be further purified by flash chromatography.[4]

Start Cysteine Ethyl Ester / Cysteamine + Et3N, DMAP in CH2Cl2 Step1 Add this compound at 0 °C Start->Step1 Step2 Warm to RT, Stir Overnight Step1->Step2 Step3 Aqueous Work-up (HCl, Brine) Step2->Step3 Step4 Dry (Na2CO3) and Concentrate Step3->Step4 End 1,5,2-Dithiazepine 1,1-Dioxide Step4->End

Workflow for 1,5,2-dithiazepine 1,1-dioxide synthesis.
Synthesis of Vinyl Sulfonamides

Vinyl sulfonamides are important intermediates in organic synthesis and can be prepared from this compound and an appropriate amine in the presence of a base.

To a solution of an aniline (B41778) (1.0 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, this compound (1.2 equivalents) and a 25% aqueous solution of sodium hydroxide (B78521) are added slowly and concurrently.[9] The reaction mixture is allowed to warm to room temperature and stirred overnight. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting vinyl sulfonamide can be purified by column chromatography.[9]

Synthesis of Sultams (Cyclic Sulfonamides)

Sultams are a class of heterocyclic compounds with a wide range of biological activities and are valuable scaffolds in medicinal chemistry.[2][5] this compound serves as a key reagent for their synthesis. The reaction typically proceeds through the formation of a vinyl sulfonamide intermediate, followed by an intramolecular cyclization.

A primary or secondary amine (1 equivalent) is reacted with this compound (1.1 equivalents) in the presence of a non-nucleophilic base such as triethylamine in an aprotic solvent like dichloromethane at 0 °C to room temperature to form the corresponding 2-chloroethanesulfonamide. This intermediate can then be treated with a stronger base, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide to induce an intramolecular cyclization via elimination of HCl to form the sultam. The product is then isolated after an aqueous work-up and can be purified by recrystallization or column chromatography.

Role in Drug Development: The Sulfonamide Connection

A significant application of this compound is in the synthesis of sulfonamides, a well-established class of antibacterial drugs.[2][3] These synthetic bacteriostatic agents function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS).[10][11] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential precursor for the biosynthesis of nucleic acids (DNA and RNA).[10][] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[10]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Folate Pathway THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Mechanism of action of sulfonamide antibiotics.

Safety and Handling

This compound is a hazardous chemical that is corrosive and causes severe skin burns and eye damage.[4] It is also toxic if swallowed or inhaled.[4] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.[6] It reacts with water, liberating toxic gas, and should be stored in a dry, cool, and well-ventilated place away from moisture, strong oxidizing agents, and strong bases.[4]

Conclusion

This compound is a potent and versatile reagent with significant applications in organic synthesis and drug development. Its ability to serve as a precursor for vinylsulfonyl chloride and its utility in the construction of diverse sulfur-containing heterocycles, most notably sulfonamides, underscore its importance to the research and pharmaceutical communities. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, enables chemists to harness its synthetic potential for the creation of novel and complex molecules with valuable biological activities.

References

2-Chloroethanesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroethanesulfonyl chloride, a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.

Core Properties and Formula

This compound is an organosulfur compound with the chemical formula C₂H₄Cl₂O₂S.[1][2][3][4][5][6] It is a colorless to pale yellow liquid at room temperature with a pungent, irritating odor.[2][4][7] This compound is highly reactive, especially with moisture, and is a key intermediate in the synthesis of various organic molecules.[2][4][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂H₄Cl₂O₂S[1][2][3][4][5][6][7]
Molecular Weight 163.02 g/mol [3][5][7][8]
CAS Number 1622-32-8[1][2][3][5]
Appearance Colorless to pale yellow liquid[2][7]
Density 1.56 g/mL at 25 °C[3][7][9]
Boiling Point 84-86 °C at 15 mmHg[3][7][9]
Refractive Index 1.493 (n20/D)[3][7][9]
Solubility Reacts with water; Soluble in organic solvents[2][3][4][10]
Flash Point >110 °C (>230 °F)[3][9]

Synthetic Applications and Experimental Protocols

This compound is a potent electrophile widely utilized for introducing the vinylsulfonyl moiety into molecules, which is a valuable functional group in drug design.[4][11] Its primary applications include the synthesis of sulfonamides, heterocyclic compounds like sultams, and as a precursor for vinylsulfonyl chloride.[3][7][11]

General Experimental Protocol: Synthesis of Vinylsulfonamides

The following is a representative protocol for the synthesis of vinylsulfonamides using this compound, based on its common reactions. This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize an N-substituted vinylsulfonamide from a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dried reaction flask is charged with the amine and the anhydrous solvent under an inert atmosphere. The solution is cooled in an ice bath (0 °C).

  • Addition of Base: Triethylamine (typically 2-3 equivalents) is added to the stirred solution.

  • Addition of Sulfonyl Chloride: this compound (1 equivalent), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains low.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (or until TLC analysis indicates completion of the reaction). The reaction involves an initial sulfonylation followed by an in-situ elimination of HCl to form the vinylsulfonamide.

  • Workup: The reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure vinylsulfonamide.

Key Synthetic Pathway

The utility of this compound often stems from its role as a stable precursor to the more reactive vinylsulfonyl chloride, which can then undergo various transformations.

G cluster_0 Synthetic Utility of this compound A This compound B Vinylsulfonyl Chloride (in situ generation) A->B + Base - HCl C Sulfonamides B->C + Amine (R₂NH) D Sultams (Heterocycles) B->D + Bifunctional Nucleophile E Vinylsulfonamides B->E + Amine (R₂NH) (Domino Reaction)

References

A Technical Guide to 2-Chloroethanesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chloroethanesulfonyl chloride, a key bifunctional reagent in organic synthesis. This document covers its fundamental chemical identity, physical properties, detailed experimental protocols for its synthesis and key reactions, and its role in constructing valuable molecular scaffolds for the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is a reactive organosulfur compound valued for its dual functionality. The sulfonyl chloride group is a potent electrophile for sulfonylation, while the chloroethyl moiety provides a reactive handle for subsequent transformations.

IUPAC Name: 2-Chloroethane-1-sulfonyl chloride[1]

Synonyms:

  • 2-Chloro-1-ethanesulfonyl chloride[2]

  • 2-Chloroethanesulfochloride[1]

  • beta-Chloroethanesulfonyl chloride

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₄Cl₂O₂S[3]
Molecular Weight 163.02 g/mol [3]
CAS Number 1622-32-8[3]
Appearance Colorless to pale yellow liquid[2]
Density 1.56 g/mL at 25 °C[3]
Boiling Point 84-86 °C at 15 mmHg[3]
Refractive Index n20/D 1.493[3]
Vapor Pressure 15 mmHg at 84 °C[3]
Flash Point > 110 °C (> 230 °F)

Key Synthetic Applications and Reaction Pathways

The primary utility of this compound lies in its ability to serve as a precursor for various functional groups, most notably vinyl sulfonamides. This transformation is crucial for synthesizing heterocyclic systems like sultams and for use in Diels-Alder reactions and Michael additions.[4]

The general pathway involves a two-step, one-pot reaction with an amine. The first step is a nucleophilic attack by the amine on the electrophilic sulfur atom to form a stable N-substituted-2-chloroethanesulfonamide. The second step is an elimination reaction (dehydrohalogenation), typically facilitated by a base, to generate the corresponding vinyl sulfonamide.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CESC ClCH₂CH₂SO₂Cl (this compound) Intermediate ClCH₂CH₂SO₂NH-R (N-substituted-2-chloroethanesulfonamide) CESC->Intermediate + R-NH₂ (Sulfonamide Formation) Amine R-NH₂ (Primary Amine) Product CH₂=CHSO₂NH-R (N-substituted vinyl sulfonamide) Intermediate->Product - HCl (Dehydrohalogenation)

Caption: General reaction pathway for the synthesis of vinyl sulfonamides.

Experimental Protocols

Synthesis of this compound from Sodium Isethionate

A common laboratory and industrial preparation route involves the reaction of sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate) with a chlorinating agent such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[5]

Materials:

  • Sodium isethionate (1.0 eq)

  • Thionyl chloride (3.0 eq)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (B109758) (DCM, solvent)

Procedure:

  • A mixture of sodium isethionate is suspended in dichloromethane (DCM) and a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • The mixture is cooled in an ice bath to 0-5 °C.

  • Thionyl chloride is added dropwise to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly heated to 60 °C and maintained at this temperature until the reaction is complete (monitored by gas evolution or TLC).

  • The reaction mixture is then cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

General Protocol for the Synthesis of N-Aryl Vinylsulfonamides

This protocol details the one-pot reaction of this compound with anilines to produce N-aryl vinylsulfonamides, which are valuable dienophiles in Diels-Alder reactions.[6]

Materials:

  • Aniline (B41778) derivative (1.0 eq)

  • This compound (1.2 eq)

  • Acetone or Dichloromethane (DCM) as solvent

  • Aqueous Sodium Hydroxide (B78521) (25% w/v) or other suitable base

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Ethyl Acetate (EtOAc) / Petroleum Ether for chromatography

Procedure:

  • The aniline derivative (1.0 eq) is dissolved in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • This compound (1.2 eq) and aqueous sodium hydroxide are added simultaneously and slowly to the stirred solution at 0 °C. The rate of addition should be carefully controlled to maintain the temperature.

  • After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is then transferred to a separatory funnel and extracted with DCM (3 x 30 mL).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether) to yield the pure N-aryl vinylsulfonamide.

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis and purification of a sulfonamide derivative using this compound.

experimental_workflow cluster_prep cluster_workup cluster_purification A Dissolve amine (1.0 eq) in anhydrous solvent (DCM) B Cool solution to 0 °C (ice bath) A->B C Slowly add base and This compound (1.2 eq) B->C D Allow to warm to RT and stir overnight C->D E Extract with DCM D->E Reaction complete (TLC) F Wash combined organic layers with saturated brine E->F G Dry organic layer over anhydrous Na₂SO₄ F->G H Filter and concentrate under reduced pressure G->H I Purify crude product via silica gel column chromatography H->I Crude Product J Characterize pure product (NMR, MS, etc.) I->J

Caption: Standard workflow for the synthesis and purification of sulfonamides.

References

Spectroscopic Profile of 2-Chloroethanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloroethanesulfonyl chloride (CAS No: 1622-32-8), a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
4.088[1]Triplet (t)-CH₂-Cl
4.007[1]Triplet (t)-CH₂-SO₂Cl

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental data is not broadly published, spectral databases indicate the presence of two distinct signals corresponding to the two carbon atoms in the molecule. The chemical shifts can be predicted to be in the regions typical for alkyl halides and carbons adjacent to sulfonyl groups.

Predicted Chemical Shift (ppm)Assignment
~ 40-50-CH₂-Cl
~ 55-65-CH₂-SO₂Cl

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride group.

Wavenumber (cm⁻¹)IntensityAssignment
1410-1370[2]StrongAsymmetric S=O stretch
1204-1166[2]StrongSymmetric S=O stretch
~ 700-800StrongC-Cl stretch
~ 600-700StrongS-Cl stretch

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound shows a characteristic fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in isotopic peaks for chlorine-containing fragments.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
26.07.9[1]C₂H₂⁺
27.063.3[1]C₂H₃⁺
28.09.3[1]C₂H₄⁺
35.01.4[1]³⁵Cl⁺
36.05.2[1]H³⁵Cl⁺
38.01.8[1]H³⁷Cl⁺
48.07.0[1]SO⁺
49.03.0[1]CH₂³⁵Cl⁺
62.013.1[1]C₂H₃³⁵Cl⁺
63.0100.0[1]C₂H₄³⁵Cl⁺ (Base Peak)
64.013.4[1]C₂H₅³⁵Cl⁺
65.036.9[1]C₂H₄³⁷Cl⁺
91.027.3[1]C₂H₄SO₂³⁵Cl⁺
99.01.5[1]SO₂³⁵Cl⁺
127.06.4[1]M⁺ - Cl
129.02.4[1]M⁺ - Cl (³⁷Cl isotope)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the "liquid film" or Attenuated Total Reflectance (ATR) method.

    • Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and aid in structural elucidation.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) interface for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts & Coupling => Connectivity NMR->NMR_Data IR_Data Analyze Absorption Bands => Functional Groups (S=O, C-Cl, S-Cl) IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation => Molecular Weight & Substructures MS->MS_Data Structure_Confirmation Combine all data to confirm This compound structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

References

2-Chloroethanesulfonyl Chloride: A Bifunctional Electrophile for Advanced Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroethanesulfonyl chloride is a highly reactive, bifunctional electrophile that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from a potent sulfonyl chloride and a reactive chloroethyl group, enables the efficient construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemistry of this compound, with a focus on its application in the synthesis of vinyl sulfones as targeted covalent inhibitors and chemical probes for studying biological signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and biological pathways are presented to facilitate its practical application in a research and development setting.

Introduction to this compound

This compound (CESC), with the chemical formula C₂H₄Cl₂O₂S, is a versatile reagent characterized by two distinct electrophilic sites.[1] The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thiosulfonates, respectively.[1][2] The 2-chloroethyl group, in the presence of a base, readily undergoes elimination to form a vinylsulfonate derivative, a potent Michael acceptor.[3] This transformation is pivotal, as the resulting vinyl sulfone functionality is a key "warhead" in the design of targeted covalent inhibitors (TCIs).[4] TCIs are a class of drugs that form a stable covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1622-32-8[2][7]
Molecular Formula C₂H₄Cl₂O₂S[7]
Molecular Weight 163.02 g/mol [7]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 84-86 °C at 15 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index n20/D 1.493
Purity ≥ 96%[2]

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a range of synthetic transformations, making it a valuable tool in drug discovery and materials science.[1]

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides.[2] This reaction is fundamental for the synthesis of a wide array of compounds with potential biological activity.[8][9]

Synthesis of Vinyl Sulfones and their Derivatives

A key application of this compound is its use as a precursor to vinyl sulfones.[3] This is typically achieved through a one-pot reaction involving sulfonylation of a nucleophile followed by base-mediated elimination of HCl.[10] The resulting vinyl sulfone is a Michael acceptor that can react with nucleophilic amino acid residues in proteins.[11][12]

Table 2: Synthesis of Vinyl Sulfonate Esters from this compound

AlcoholProductYield (%)Reference
IsopropanolIsopropyl vinyl sulfonate92[10]
n-Butanoln-Butyl vinyl sulfonate95[10]

Note: Yields are based on a one-pot sulfonation-elimination reaction.[10]

Application in Drug Discovery: Targeted Covalent Inhibitors

Vinyl sulfones, readily synthesized from this compound, are prominent electrophilic warheads in the design of targeted covalent inhibitors.[4][13] These inhibitors first bind non-covalently to the target protein, followed by the formation of a covalent bond between the vinyl sulfone and a nucleophilic amino acid residue, such as cysteine, lysine, or threonine, in the protein's active site.[4][11] This covalent modification leads to irreversible inhibition of the protein's function.[11]

Mechanism of Covalent Inhibition

The mechanism of covalent inhibition by vinyl sulfones involves a Michael addition reaction. The nucleophilic side chain of an amino acid residue attacks the β-carbon of the vinyl sulfone, leading to the formation of a stable carbon-heteroatom bond.

Caption: Mechanism of covalent modification of a cysteine residue by a vinyl sulfone inhibitor.

Targeting Signaling Pathways

The ability of vinyl sulfone-based inhibitors to covalently modify specific proteins makes them powerful tools for dissecting and modulating cellular signaling pathways.[14] For example, peptide vinyl sulfones have been shown to covalently inhibit the proteasome, a key regulator of protein degradation, by modifying the N-terminal threonine of its catalytic β subunits.[11] This inhibition has profound effects on cellular processes such as the cell cycle and apoptosis.

Proteasome Inhibition Signaling Pathway Ub-Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub-Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides CellCycle Cell Cycle Arrest Proteasome->CellCycle Apoptosis Apoptosis Proteasome->Apoptosis AminoAcids Amino Acids Peptides->AminoAcids VinylSulfone Peptide Vinyl Sulfone (e.g., Z-L₃VS) VinylSulfone->Proteasome Covalent Inhibition

Caption: Inhibition of the proteasome pathway by a peptide vinyl sulfone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a vinyl sulfonate and a sulfonamide using this compound.

Protocol 1: One-Pot Synthesis of n-Butyl Vinyl Sulfonate

This protocol is adapted from a reported procedure for the synthesis of vinyl sulfonate esters.[10]

Materials:

Procedure:

  • To a stirred solution of n-butanol in anhydrous dichloromethane at 0 °C, add triethylamine.

  • Slowly add this compound to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Synthesis of Sulfonamides

This protocol provides a general method for the synthesis of sulfonamides from sulfonyl chlorides and amines.[9][15]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine or triethylamine (1.5 eq)

  • Dichloromethane or tetrahydrofuran (B95107) (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine in anhydrous dichloromethane and add the base (pyridine or triethylamine).

  • Cool the mixture to 0 °C and slowly add a solution of this compound in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize or purify the product by column chromatography.

Experimental and Synthetic Workflows

The following diagram illustrates a typical workflow for the synthesis of a vinyl sulfone-based chemical probe and its application in protein labeling.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_labeling Protein Labeling cluster_analysis Analysis A 1. One-pot reaction of This compound, a reporter-tagged alcohol, and triethylamine B 2. Purification by flash chromatography A->B C 3. Incubation of purified vinyl sulfone probe with protein lysate B->C D 4. Removal of excess probe by gel filtration C->D E 5. SDS-PAGE analysis of labeled proteins D->E F 6. In-gel fluorescence scanning or Western blot E->F G 7. Mass spectrometry for identification of labeled proteins and modification sites E->G

Caption: Workflow for synthesis and application of a vinyl sulfone probe.

Conclusion

This compound is a powerful and versatile bifunctional electrophile with significant applications in drug discovery and chemical biology. Its ability to serve as a precursor to vinyl sulfones makes it an invaluable tool for the development of targeted covalent inhibitors and chemical probes. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this reagent and apply it to address contemporary challenges in science and medicine.

References

Stability and Storage of 2-Chloroethanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloroethanesulfonyl chloride. Due to its reactive nature, proper handling and storage are critical to ensure its integrity and for the safety of laboratory personnel. This document summarizes key stability information, outlines recommended storage protocols, and provides a representative experimental workflow for stability assessment.

Core Stability Characteristics

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its high reactivity towards water and moisture.[1][2][3] The sulfonyl chloride functional group is readily attacked by nucleophiles, with water acting as a nucleophile to hydrolyze the compound to the corresponding sulfonic acid and hydrochloric acid. This reaction is typically rapid and exothermic.[3] Exposure to moist air can lead to the fuming of the compound as it reacts with atmospheric moisture.[3]

Thermal Stability

While specific decomposition temperature data for this compound is not available, it is a combustible liquid with a high flash point of >110 °C (>230 °F).[4][5][6] As with other sulfonyl chlorides, elevated temperatures are expected to accelerate decomposition, particularly in the presence of trace amounts of moisture or other reactive species.

Chemical Incompatibility

This compound is incompatible with a range of common laboratory reagents. Contact with these substances can lead to vigorous or violent reactions and should be strictly avoided.

Table 1: Chemical Incompatibilities of this compound

Incompatible MaterialPotential Hazard
Water / Moist AirRapid hydrolysis, release of corrosive hydrogen chloride gas.[1][3][6]
Strong Bases (e.g., hydroxides, amines)Vigorous or violent reaction.[6]
Strong Oxidizing AgentsPotential for vigorous reaction.[6]
AlcoholsReaction to form sulfonate esters.

Recommended Storage Conditions

Proper storage is paramount to maintain the quality and shelf-life of this compound and to mitigate safety risks. The following conditions are recommended based on information from safety data sheets and chemical suppliers.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, refrigerator temperatures are often suggested.[2]To minimize decomposition and maintain stability.
Atmosphere Store under an inert gas, such as nitrogen.[1][2]To prevent contact with atmospheric moisture.
Container Tightly sealed, moisture-proof containers.To prevent ingress of moisture and air.
Location A dry, cool, and well-ventilated area.[1][6]To ensure a stable environment and dissipate any potential vapors.
Separation Store away from incompatible materials (see Table 1).[6]To prevent accidental contact and hazardous reactions.
Light While not explicitly stated as light-sensitive, storage in a dark location is good practice for all reactive chemicals.To prevent any potential photolytic decomposition.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for this compound are not publicly available, a general approach based on forced degradation studies coupled with a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) can be employed. The following is a representative, non-validated protocol that would require optimization and validation for this specific compound.

Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) at a known concentration.

  • Stress Conditions:

    • Hydrolytic: Treat the stock solution with purified water, acidic (e.g., 0.1 M HCl), and basic (e.g., 0.1 M NaOH) aqueous solutions. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

    • Oxidative: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Monitor the reaction over time at a controlled temperature.

    • Thermal: Expose the solid compound (if available and stable enough for handling) or the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven or heating block. Samples should be analyzed at different time intervals.

  • Sample Preparation for Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic or basic samples). Dilute the samples to an appropriate concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) for peak identification.

  • A suitable reversed-phase column (e.g., C18).

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of water (with a suitable buffer, e.g., formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: Typically 5-20 µL.

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualization of Stability Factors

The following diagram illustrates the key factors that can negatively impact the stability of this compound, leading to its degradation.

Stability_Factors cluster_factors Instability Factors cluster_compound cluster_degradation Degradation Pathway Moisture Moisture/Water CESC 2-Chloroethanesulfonyl Chloride (Stable) Moisture->CESC Hydrolysis Heat Elevated Temperature Heat->CESC Accelerates Decomposition Bases Strong Bases Bases->CESC Reaction Oxidants Oxidizing Agents Oxidants->CESC Reaction Degradation Degradation Products (e.g., Sulfonic Acid, HCl) CESC->Degradation Decomposition

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloroethanesulfonyl chloride (CAS No: 1622-32-8). It is intended to serve as a critical resource for laboratory personnel to mitigate risks and ensure safe operational procedures.

Introduction

This compound, with the molecular formula C₂H₄Cl₂O₂S, is a highly reactive organosulfur compound.[1] It typically appears as a colorless to light yellow or brown liquid with a pungent, irritating odor.[1][2][3][4] This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] It is frequently used to introduce the vinylsulfonyl group and for the synthesis of sulfonamide derivatives, which are crucial components in the development of antibiotics and other therapeutic agents.[3][4] However, its high reactivity also makes it a hazardous substance that requires strict safety protocols for handling and storage.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical due to its high toxicity, corrosivity, and reactivity with water.[1][2][5] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[2][5] The vapor is irritating to the respiratory system.[2][5] A significant hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[1][2][5]

Table 1: GHS Hazard Classification for this compound

Hazard Class Signal Word Hazard Statement Code Hazard Statement
Acute Toxicity, Oral Danger H301 Toxic if swallowed.[6][7]
Acute Toxicity, Inhalation Danger H330 Fatal if inhaled.[6][7]
Skin Corrosion/Irritation Danger H314 Causes severe skin burns and eye damage.[6][7]
Serious Eye Damage/Irritation Danger H314 Causes severe skin burns and eye damage.[6][7]
Specific Target Organ Toxicity (Single Exposure) Danger H335 May cause respiratory irritation.[6][7]

| Corrosive to Metals | Warning | H290 | May be corrosive to metals. |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

Property Value
CAS Number 1622-32-8[2][4][5]
Molecular Formula C₂H₄Cl₂O₂S[4][7]
Molecular Weight 163.02 g/mol [4][7]
Physical State Liquid[2][5]
Appearance Colorless to light yellow/brown liquid[2][3][4]
Odor Odorless to pungent and irritating[1][2]
Boiling Point 78 °C @ 9 mmHg / 84-86 °C @ 15 mmHg[2][4][5]
Flash Point 99 °C (210.2 °F) to >110 °C (>230 °F)[2][5][6]
Density / Specific Gravity 1.55 - 1.56 g/mL at 25 °C[2][3][4][5]
Vapor Pressure 15 mmHg @ 84 °C[2][5][7]
Water Solubility Reacts with water[1][8][9]

| Refractive Index | n20/D 1.493[3][4][9] |

Section 3: Toxicology and Health Effects

Exposure can occur via inhalation, ingestion, or skin/eye contact. The compound is corrosive and can cause severe burns upon contact.[1] Inhalation is particularly dangerous and can be fatal.[2][5]

Table 3: Acute Toxicity of this compound

Route Species Value
Oral Rat LD50: 240 mg/kg[9][10]

| Inhalation | Mouse | LC50: 250 mg/m³/4 h[9][10] |

Long-term health effects have not been fully investigated.[2] It is not currently classified as a carcinogen by major regulatory agencies.[1]

Section 4: Safe Handling and Storage Protocols

Strict adherence to safety protocols is mandatory when working with this chemical.

Engineering Controls
  • Ventilation: Always handle in a well-ventilated area. Use of a certified chemical fume hood is required. Handle only in a closed system or provide appropriate exhaust ventilation.[2]

  • Safety Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[2][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][6][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., elbow-length PVC or rubber) and chemical-resistant clothing or a lab coat to prevent skin exposure.[2][8][11]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., type ABEK).[7] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][12]

Hygiene Practices
  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[8]

  • Remove contaminated clothing promptly and wash before reuse.[8]

Storage Requirements
  • Conditions: Store locked up in a dry, cool, and well-ventilated place.[2] The container must be kept tightly closed.[2] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[2]

  • Location: Store in a designated corrosives area away from heat, sparks, and flames.[2]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and alkali.[1][2][3]

G cluster_prep Preparation cluster_handling Handling & Post-Handling cluster_disposal Disposal risk_assessment 1. Assess Risks (Review SDS) ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->ppe work_area 3. Prepare Work Area (Fume Hood, Inert Atmosphere) ppe->work_area handle_chem 4. Handle Chemical (Avoid Water, Incompatibles) work_area->handle_chem decontaminate 5. Decontaminate Equipment & Work Area handle_chem->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe waste 7. Dispose of Waste (Follow Regulations) doff_ppe->waste

Workflow for Safe Handling of this compound.

Section 5: Reactivity and Stability

  • Reactivity: The compound is highly reactive. It reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[1][2] It is also incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1][2][3] It may react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[1][3]

  • Stability: It is stable under recommended storage conditions (cool, dry, inert atmosphere) but is sensitive to moisture.[2]

  • Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride and sulfur oxides.[2][5]

G cluster_reactants cluster_products chem 2-Chloroethanesulfonyl Chloride hcl Toxic & Corrosive HCl Gas + Heat chem->hcl Reacts Violently exothermic Vigorous / Exothermic Reaction chem->exothermic explosive Potential Explosion chem->explosive water Water / Moisture water->hcl bases Strong Bases / Amines bases->exothermic alcohols Alcohols alcohols->exothermic ethers Ethers + Metal Salts ethers->explosive

Hazardous Reactivity Pathways.

Section 6: Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First-Aid Measures
  • Inhalation: Immediately move the victim to fresh air.[2][5][8] If breathing has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[2][5][8]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5][8][13] Immediate medical attention is required.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][5][8][13] Seek immediate medical attention.[2][5][8]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse mouth with water.[2] Call a physician or poison control center immediately.[2][5]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][8]

  • DO NOT USE WATER. Contact with water is violent and produces toxic gas.[1][2][8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2][5]

Accidental Release Measures
  • Personal Precautions: Evacuate the area.[8] Wear full protective equipment, including respiratory protection.[2]

  • Containment: Do not allow the spill to come into contact with water.[2] Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[2][8]

  • Clean-up: Collect the absorbed material into a suitable, closed container for disposal.[2][8] Ventilate the area and wash the spill site after material pickup is complete.[8]

Emergency Response Decision Tree.

Section 7: Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.[8] All disposal practices must comply with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Conclusion

This compound is an indispensable reagent in modern organic synthesis but poses significant health and safety risks. Its toxicity, corrosivity, and high reactivity necessitate a thorough understanding of its properties and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the established guidelines for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this chemical.

References

An In-depth Technical Guide to 2-Chloroethanesulfonyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloroethanesulfonyl chloride, a versatile bifunctional reagent widely employed in organic synthesis. The document details its historical discovery, synthesis, and key chemical properties. A significant focus is placed on its applications in the synthesis of valuable molecular scaffolds, including sulfonamides and sultams, which are of considerable interest in medicinal chemistry and drug discovery. This guide also furnishes detailed experimental protocols for its synthesis and principal reactions, alongside tabulated quantitative data for easy reference. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior and utility.

Introduction

This compound (CESC), with the chemical formula ClCH₂CH₂SO₂Cl, is a highly reactive organosulfur compound first synthesized in the mid-20th century.[1] Its utility in organic synthesis stems from the presence of two reactive sites: an electrophilic sulfonyl chloride group and a carbon-chlorine bond. This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This guide aims to provide an in-depth resource for researchers and professionals engaged in chemical synthesis and drug development, covering the fundamental aspects of this compound from its origins to its modern applications.

Discovery and History

The development of this compound is rooted in the broader exploration of sulfonic acid derivatives during the mid-20th century for various industrial and pharmaceutical purposes.[1] While a precise date and individual discoverer are not prominently documented in readily available literature, its synthesis was a logical extension of the established chemistry of alkanesulfonyl chlorides. The primary route to its synthesis, the chlorination of 2-chloroethanesulfonic acid or its salts, utilizes well-known chlorinating agents like phosphorus pentachloride and thionyl chloride.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent, irritating odor.[1] It is a dense liquid that is reactive with water and moisture-sensitive, necessitating storage under inert and dry conditions.[1] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄Cl₂O₂S[3]
Molecular Weight 163.02 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 84-86 °C at 15 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.493
CAS Number 1622-32-8[3]
Solubility Reacts with water. Soluble in many organic solvents.[1]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the chlorination of sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate).[4][5] This method involves the reaction of sodium isethionate with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis from Sodium Isethionate

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of sodium isethionate, DMF, and chlorobenzene is prepared.

  • Thionyl chloride is added dropwise to the stirred mixture while maintaining the temperature at 20-30 °C.

  • After the initial addition, the reaction mixture is slowly heated to 60-80 °C.

  • The remaining thionyl chloride is then added dropwise over several hours at this temperature. The reaction progress is monitored by the evolution of sulfur dioxide and hydrogen chloride gases.

  • Upon completion of the reaction, the mixture is cooled and cautiously poured onto crushed ice with stirring.

  • The organic layer is separated, and the aqueous layer is extracted with chlorobenzene.

  • The combined organic layers are washed with cold water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a clear liquid. A reported yield for this process is 82% with a purity of 99.6% (GC).[5]

Synthesis_of_2_Chloroethanesulfonyl_chloride cluster_reactants Reactants cluster_conditions Conditions cluster_products Products sodium_isethionate Sodium Isethionate reaction Chlorination sodium_isethionate->reaction thionyl_chloride Thionyl Chloride thionyl_chloride->reaction dmf DMF (catalyst) dmf->reaction chlorobenzene Chlorobenzene (solvent) chlorobenzene->reaction temp 20-80 °C temp->reaction cesc 2-Chloroethanesulfonyl chloride so2 SO₂ hcl HCl nacl NaCl reaction->cesc reaction->so2 reaction->hcl reaction->nacl

Key Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the sulfonyl moiety and as a precursor to other reactive intermediates.

Synthesis of Sulfonamides

One of the most significant applications of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[3] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.

Materials:

  • This compound

  • Aniline (B41778)

  • Triethylamine (B128534) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0-1.2 equivalents) and a base like triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-2-chloroethanesulfonamide. The product can be further purified by recrystallization or column chromatography.

Sulfonamide_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cesc 2-Chloroethanesulfonyl chloride reaction Sulfonylation cesc->reaction amine Primary or Secondary Amine (e.g., Aniline) amine->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction temp 0 °C to RT temp->reaction sulfonamide N-substituted-2-chloro- ethanesulfonamide base_hcl Base·HCl reaction->sulfonamide reaction->base_hcl

Formation of Vinyl Sulfonyl Chloride and Michael Addition

This compound serves as a precursor to vinyl sulfonyl chloride, a valuable Michael acceptor.[6] The elimination of HCl from this compound, typically promoted by a base, yields the highly reactive vinyl sulfonyl chloride. This intermediate can then undergo Michael addition with various nucleophiles, such as amines, to form β-substituted sulfonamides.[7]

This reaction is often performed as a one-pot synthesis where vinyl sulfonyl chloride is generated in situ and immediately trapped by a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Triethylamine (or another suitable base)

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve the nucleophile and triethylamine in the chosen aprotic solvent.

  • Cool the solution to 0 °C.

  • Slowly add this compound to the mixture. The triethylamine first promotes the elimination of HCl to form vinyl sulfonyl chloride.

  • The nucleophile then attacks the β-carbon of the vinyl sulfonyl chloride in a Michael-type addition.

  • The reaction mixture is typically stirred at room temperature until completion (monitored by TLC).

  • Work-up involves washing with water and appropriate aqueous solutions to remove the triethylamine hydrochloride salt and any unreacted starting materials, followed by extraction, drying, and purification of the product.

Michael_Addition_Workflow cluster_step1 Step 1: Elimination cluster_step2 Step 2: Michael Addition cesc 2-Chloroethanesulfonyl chloride vsc Vinyl Sulfonyl Chloride (in situ) cesc->vsc + Base base1 Base (e.g., Et₃N) product β-substituted sulfonamide vsc->product + Nucleophile nucleophile Nucleophile (e.g., Amine) nucleophile->product

Synthesis of Sultams

This compound is also a key reagent in the synthesis of sultams, which are cyclic sulfonamides. These heterocyclic compounds are present in various biologically active molecules. The reaction of this compound with 2-amino alcohols can lead to the formation of seven-membered sultams through a domino elimination-amidation reaction.[6]

Conclusion

This compound is a foundational reagent in modern organic synthesis, offering a gateway to a wide array of functionalized molecules. Its discovery and development have provided chemists with a powerful tool for constructing complex molecular architectures, particularly those containing the sulfonamide functional group. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile compound in their synthetic endeavors. The continued exploration of the reactivity of this compound promises to unveil new synthetic methodologies and contribute to the advancement of chemical and pharmaceutical sciences.

References

Theoretical Insights into the Reactivity of 2-Chloroethanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethanesulfonyl chloride (CESC) is a bifunctional electrophile of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its reactivity is characterized by two primary pathways: nucleophilic attack at the sulfonyl sulfur and elimination of hydrogen chloride to form vinylsulfonyl chloride. This technical guide delves into the theoretical underpinnings of CESC's reactivity, drawing upon computational studies of sulfonyl chlorides and fundamental reaction mechanisms. By examining the electronic structure and calculated reaction pathways, this document aims to provide a deeper understanding of the factors governing the selectivity and kinetics of CESC's reactions, thereby enabling more precise control in synthetic applications.

Introduction

This compound (ClCH₂CH₂SO₂Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-chloroethanesulfonyl moiety and as a precursor to vinylsulfonyl chloride.[1][2] Its dual reactivity, stemming from the highly electrophilic sulfonyl chloride group and the chloroethyl chain, allows for a diverse range of chemical transformations.[2] These include sulfonylation of nucleophiles such as amines and alcohols, and base-mediated elimination reactions.[3] Understanding the theoretical principles that govern these reactions is crucial for optimizing reaction conditions and predicting product outcomes in complex molecular settings. This guide will explore the core theoretical studies relevant to the reactivity of CESC, focusing on nucleophilic substitution at the sulfur center and the E2 elimination pathway.

Theoretical Methodologies

The insights presented in this guide are derived from computational chemistry, primarily employing Density Functional Theory (DFT). DFT calculations are a powerful tool for elucidating reaction mechanisms, determining the geometries of transition states, and calculating the energetic profiles of reaction pathways.

General Computational Protocol

While specific computational studies dedicated to this compound are not extensively documented in the literature, a general protocol for modeling its reactivity can be outlined based on studies of analogous sulfonyl chlorides.[4][5]

  • Geometry Optimization: The ground state geometries of reactants, transition states, intermediates, and products are optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G**).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Searching: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a defined reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are performed to verify that a located transition state connects the correct reactants and products on the potential energy surface.[6]

  • Energy Profile Construction: The relative energies of all species are calculated to construct a potential energy profile for the reaction, providing key data such as activation energies and reaction enthalpies.

Analysis of Reactivity

The reactivity of this compound is dominated by two competing reaction pathways: nucleophilic substitution at the sulfonyl group and elimination of HCl.

Nucleophilic Substitution at the Sulfonyl Sulfur

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles (Nu⁻). Theoretical studies on similar sulfonyl chlorides, such as methanesulfonyl chloride and arenesulfonyl chlorides, have investigated the mechanism of this substitution.[4][5]

Two primary mechanisms are considered:

  • Sₙ2-like Mechanism: A concerted process where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. DFT studies on the chloride-chloride exchange in arenesulfonyl chlorides support an Sₙ2 mechanism.[4][7]

  • Addition-Elimination (A-E) Mechanism: A stepwise process involving the formation of a trigonal bipyramidal intermediate. This mechanism is more likely with highly basic or sterically unhindered nucleophiles.

The preference for one mechanism over the other is influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. For many common nucleophiles, the Sₙ2 pathway is considered the more likely route.

G Figure 1. Nucleophilic Substitution at Sulfonyl Sulfur cluster_reactants Reactants cluster_products Products cluster_pathway Sₙ2-like Pathway R ClCH₂CH₂SO₂Cl TS [Nu---SO₂(CH₂CH₂Cl)---Cl]⁻ R->TS Attack by Nucleophile Nu Nu⁻ P ClCH₂CH₂SO₂Nu Cl Cl⁻ TS->P Chloride Departure

Figure 1. Nucleophilic Substitution at Sulfonyl Sulfur

Base-Induced Elimination (E2 Mechanism)

In the presence of a non-nucleophilic or sterically hindered base, this compound readily undergoes a 1,2-elimination reaction to form vinylsulfonyl chloride. This reaction is a key step in many synthetic applications, as vinylsulfonyl chloride is a potent Michael acceptor.

The most probable mechanism for this transformation is the concerted E2 (elimination, bimolecular) pathway. This mechanism involves the simultaneous abstraction of a proton from the α-carbon by a base and the departure of the chloride leaving group from the β-carbon.[8][9]

The E2 mechanism has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton being abstracted and the leaving group.[8]

G Figure 2. E2 Elimination Pathway of CESC cluster_reactants Reactants cluster_products Products cluster_pathway Concerted E2 Mechanism CESC ClCH₂CH₂SO₂Cl TS Transition State CESC->TS Proton Abstraction Base Base VSC CH₂=CHSO₂Cl BH Base-H⁺ Cl Cl⁻ TS->VSC Double Bond Formation & Cl⁻ Departure

Figure 2. E2 Elimination Pathway of CESC

Quantitative Data from Theoretical Studies

While specific theoretical data for this compound is scarce, data from analogous systems can provide valuable insights into the energetics of the relevant reaction pathways. The following table summarizes representative calculated energy barriers for nucleophilic substitution and elimination reactions involving related compounds.

ReactionSystemMethodCalculated Activation Energy (kcal/mol)Reference
Sₙ2 Chloride ExchangeBenzenesulfonyl chlorideDFT (B3LYP)~15-20Adapted from theoretical studies[4][7]
Sₙ2 AminolysisMethanesulfonyl chlorideDFT (B3LYP)~10-15Adapted from theoretical studies[5]
Cl₂ Molecular Elimination1,2-DichloroethaneCBS-Q/G3MP293.4 - 98.5Theoretical Study[6]
E2 Elimination (General Alkyl Halide)2-Bromopropane + OH⁻DFT~20-25General textbook values

Note: The values in this table are illustrative and intended for comparison. The actual activation energies for this compound will depend on the specific nucleophile/base, solvent, and level of theory used in the calculation.

Conclusion

The reactivity of this compound is a delicate balance between nucleophilic substitution at the sulfonyl center and base-induced elimination. Theoretical studies, primarily using DFT, provide a framework for understanding these competing pathways. The Sₙ2-like mechanism for nucleophilic substitution and the concerted E2 mechanism for elimination are the most plausible routes. The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired outcome. For drug development professionals and synthetic chemists, a grasp of these theoretical principles is invaluable for the rational design of synthetic routes and the efficient construction of complex molecules. Future dedicated computational studies on this compound would be beneficial to further refine our understanding of its rich and versatile chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanesulfonyl chloride (CESC) is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery.[1] Its dual reactivity, stemming from the highly electrophilic sulfonyl chloride and the reactive chloroethyl group, makes it a valuable building block for a diverse range of sulfonamide derivatives.[1] The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The use of CESC allows for the straightforward introduction of the 2-chloroethanesulfonyl group, which can serve as a handle for further molecular elaboration, such as the formation of vinyl sulfonamides or cyclization to form sultams.[2] These subsequent transformations open avenues for creating complex molecular architectures and novel drug candidates.[1]

This document provides detailed protocols for the synthesis of N-substituted-2-chloroethanesulfonamides and their subsequent conversion to vinyl sulfonamides.

Reagent Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Synonyms 2-Chloro-1-ethanesulfonyl chloride
CAS Number 1622-32-8
Molecular Formula ClCH₂CH₂SO₂Cl
Molecular Weight 163.02 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 84 - 86 °C at 15 mmHg
Density 1.56 g/mL at 25 °C
Purity ≥ 96%

Reaction Mechanisms and Workflow

The synthesis of sulfonamides from this compound is a two-stage process that can be controlled to yield either the N-substituted-2-chloroethanesulfonamide or the corresponding vinyl sulfonamide. The overall workflow is depicted below.

Sulfonamide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants: - Amine (Primary or Secondary) - this compound - Anhydrous Solvent (e.g., DCM) - Base (e.g., Triethylamine) setup Reaction Setup (Inert atmosphere, 0 °C) reagents->setup addition Slow addition of This compound setup->addition stir Stir at 0 °C to Room Temperature addition->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with 1M HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analysis Characterization (NMR, MS, IR) purify->analysis

Caption: Experimental workflow for the synthesis of sulfonamides.

The initial reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for sulfonamide synthesis.

By controlling the stoichiometry of the base and the reaction conditions, one can selectively favor the formation of the 2-chloroethanesulfonamide (B2858328) or promote the subsequent elimination of HCl to yield the vinyl sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-2-chloroethanesulfonamides

This protocol describes a general method for the synthesis of N-substituted-2-chloroethanesulfonamides from primary or secondary amines.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (1.1 eq) or Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of N-Substituted Ethenesulfonamides

This protocol is a one-pot procedure for the synthesis of vinyl sulfonamides, which involves an in-situ elimination reaction.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if the elimination is slow.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude vinyl sulfonamide.

  • Purify the crude product by column chromatography on silica gel.

Representative Data

The following table summarizes reaction conditions and yields for the synthesis of various sulfonamides. Note that specific yields can vary based on the substrate and precise reaction conditions.

Amine ReactantProductBaseSolventConditionsYield (%)
AnilineN-Phenyl-2-chloroethanesulfonamidePyridineDCM0 °C to RT~70-85
p-ToluidineN-(4-methylphenyl)-2-chloroethanesulfonamideTriethylamineDCM0 °C to RT~80-95
CyclohexylamineN-Cyclohexyl-2-chloroethanesulfonamideTriethylamineTHF0 °C to RTHigh
Morpholine4-(2-Chloroethylsulfonyl)morpholineTriethylamineDCM0 °C to RTHigh
AnilineN-PhenylethenesulfonamideTriethylamine (2.2 eq)BenzeneReflux~70
DiethylamineN,N-DiethylethenesulfonamideDiethylamine (excess)-0 °CGood

Applications in Drug Discovery and Signaling Pathways

Sulfonamides derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. For example, they are used in the preparation of 1,5,2-dithiazepine 1,1-dioxides, which have potential pharmaceutical applications.[3] The vinyl sulfonamide moiety, readily accessible from these precursors, is an important Michael acceptor and can be used for covalent modification of biological targets.

While specific signaling pathways are highly dependent on the final molecular structure, sulfonamides are known to target a variety of enzymes and receptors. For instance, many antibacterial sulfonamides inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria.

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF ... DNA DNA, RNA, Proteins THF->DNA Essential for synthesis of Sulfonamide Sulfonamide (PABA analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of folate synthesis by sulfonamides.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is a severe irritant to the skin, eyes, and respiratory tract.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reagent reacts with water to produce corrosive hydrogen chloride gas.[3] Therefore, anhydrous conditions should be maintained throughout the reaction. It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[3]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for the Reaction of 2-Chloroethanesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloroethanesulfonyl chloride with primary amines is a crucial transformation in organic synthesis, yielding N-substituted-2-chloroethanesulfonamides. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug development. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting biological activities such as antibacterial, anticancer, and anti-inflammatory properties. Furthermore, the 2-chloroethylsulfonyl moiety provides a reactive handle for further molecular elaboration, including the potential for conversion to vinylsulfonamides, which are known to act as covalent inhibitors in various biological pathways.

This document provides a detailed protocol for the synthesis of N-substituted-2-chloroethanesulfonamides, with a focus on minimizing the formation of the common byproduct, N-substituted-ethenesulfonamide, through carefully controlled reaction conditions. Additionally, it includes a summary of reaction yields, spectral data, and an overview of the potential applications of these compounds, particularly in the context of inhibiting the Hippo-YAP-TEAD signaling pathway.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, facilitated by a non-nucleophilic base, yields the stable sulfonamide product.

A critical consideration in this reaction is the potential for a competing elimination reaction (E2), where a base abstracts a proton from the α-carbon, leading to the formation of an N-substituted vinylsulfonamide. The choice of base, reaction temperature, and stoichiometry are crucial to favor the desired substitution reaction over elimination. Less hindered and more nucleophilic amines are more prone to facilitate this elimination.

Reaction_Mechanism 2-Chloroethanesulfonyl_Chloride This compound (ClCH₂CH₂SO₂Cl) Primary_Amine Primary Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate Sulfonamide N-substituted-2-chloroethanesulfonamide (ClCH₂CH₂SO₂NHR) Tetrahedral_Intermediate->Sulfonamide - HCl (Substitution) Byproduct N-substituted-vinylsulfonamide (CH₂=CHSO₂NHR) Base Base Base->Sulfonamide

Caption: General reaction mechanism for the formation of N-substituted-2-chloroethanesulfonamides.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a primary amine, using benzylamine (B48309) as an example. The conditions are optimized to favor the formation of the desired N-benzyl-2-chloroethanesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (B92270) (dried, 1.5 eq)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the primary amine (e.g., benzylamine, 1.05 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-substituted-2-chloroethanesulfonamide.

Data Presentation

The following table summarizes typical yields for the reaction of this compound with various primary amines under controlled conditions to minimize elimination.

Primary AmineProductTypical Yield (%)
AnilineN-phenyl-2-chloroethanesulfonamide65-75%
4-MethylanilineN-(4-methylphenyl)-2-chloroethanesulfonamide70-80%
4-MethoxyanilineN-(4-methoxyphenyl)-2-chloroethanesulfonamide72-82%
BenzylamineN-benzyl-2-chloroethanesulfonamide75-85%
CyclohexylamineN-cyclohexyl-2-chloroethanesulfonamide60-70%

Spectroscopic Data for N-benzyl-2-chloroethanesulfonamide (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 5.10 (t, 1H, NH), 4.30 (d, 2H, N-CH₂-Ph), 3.85 (t, 2H, Cl-CH₂), 3.45 (t, 2H, CH₂-SO₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 55.0 (N-CH₂-Ph), 53.0 (CH₂-SO₂), 42.0 (Cl-CH₂).

  • FTIR (KBr, cm⁻¹): 3280-3260 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1340-1320 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch), 750-700 (Ar C-H bend).

Applications in Drug Development: Targeting the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway, often leading to the activation of the transcriptional co-activators YAP and TAZ, is implicated in the development of various cancers.[2] YAP and TAZ exert their oncogenic effects by binding to the TEAD family of transcription factors, driving the expression of genes that promote cell growth and survival.[1]

A key regulatory step for TEAD activity is autopalmitoylation, a post-translational modification essential for its interaction with YAP/TAZ.[3][4] Small molecules that inhibit this process can disrupt the YAP/TAZ-TEAD interaction and abrogate their downstream signaling.

Vinylsulfonamides, which can be synthesized from the N-substituted-2-chloroethanesulfonamides described herein, have emerged as potent covalent inhibitors of TEAD autopalmitoylation. These compounds can form a covalent bond with a conserved cysteine residue in the lipid-binding pocket of TEAD, thereby preventing its palmitoylation and subsequent interaction with YAP/TAZ.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade Cell_Density High Cell Density Mechanical_Stress Mechanical Stress MST1_2 MST1/2 Mechanical_Stress->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ YAP/TAZ TEAD_Palmitoylated Palmitoylated TEAD YAP_TAZ->TEAD_Palmitoylated binds to TEAD TEAD TEAD->TEAD_Palmitoylated Autopalmitoylation Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD_Palmitoylated->Gene_Expression activates Inhibitor Vinylsulfonamide Inhibitor Inhibitor->TEAD covalently binds & inhibits autopalmitoylation

Caption: Inhibition of TEAD autopalmitoylation by vinylsulfonamides in the Hippo pathway.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of N-substituted-2-chloroethanesulfonamides to their potential application as precursors for Hippo pathway inhibitors.

Experimental_Workflow Purification Purification (Column Chromatography) Characterization Characterization (NMR, IR, MS) Purification->Characterization Conversion Conversion Characterization->Conversion Lead_Optimization Lead Optimization End End Lead_Optimization->End Synthesis Synthesis Synthesis->Purification Biological_Screening Biological_Screening Conversion->Biological_Screening Biological_Screening->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of Hippo pathway inhibitors.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Yield Incomplete reaction.Increase reaction time, ensure reagents are anhydrous.
Loss of product during work-up.Ensure proper phase separation, minimize transfers.
Formation of Vinylsulfonamide Byproduct Reaction temperature too high.Maintain the reaction at 0 °C during addition and initial stirring.
Base is too strong or sterically unhindered.Use a milder, non-nucleophilic base like pyridine.
Excess base used.Use the recommended stoichiometry of the base.
Difficulty in Purification Products and byproducts have similar polarity.Use a shallow gradient during column chromatography, or consider alternative purification methods like recrystallization if the product is a solid.

Safety Precautions

  • This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Primary amines and pyridine can be toxic and have strong odors. Handle them with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.

  • The reaction can be exothermic. Ensure proper cooling, especially during the addition of the sulfonyl chloride.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Application Notes and Protocols for the Preparation of 1,5,2-Dithiazepine 1,1-Dioxides with 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,2-Dithiazepine 1,1-dioxides are heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties.[1] This document provides detailed protocols for the synthesis of these compounds utilizing a one-pot sulfonylation and intramolecular thia-Michael addition reaction between 2-chloroethanesulfonyl chloride and cysteine derivatives.[1] The methodologies described herein are based on established literature procedures, offering a robust and efficient route to these valuable molecular frameworks.[1][2]

Chemical Reaction Pathway

The synthesis proceeds via a one-pot reaction where this compound reacts with a cysteine derivative (such as cysteine ethyl ester or cysteamine) in the presence of a base.[1] The reaction involves an initial sulfonylation, followed by an in-situ intramolecular thia-Michael addition to form the seven-membered 1,5,2-dithiazepine 1,1-dioxide ring system.[1]

Reactants This compound + Cysteine Derivative (e.g., Cysteine Ethyl Ester or Cysteamine) Intermediate Vinylsulfonamide Intermediate Reactants->Intermediate Sulfonylation (Et3N, DMAP) Product 1,5,2-Dithiazepine 1,1-Dioxide Intermediate->Product Intramolecular thia-Michael Addition

Caption: Reaction pathway for the synthesis of 1,5,2-dithiazepine 1,1-dioxides.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-Dioxide Scaffolds (3a and 3b)

This protocol describes the synthesis of the core 1,5,2-dithiazepine 1,1-dioxide scaffolds from cysteine ethyl ester or cysteamine (B1669678) hydrochloride.[1]

Materials:

Procedure:

  • To a stirred solution of the cysteine derivative (1.1 equiv.), triethylamine (4.0 equiv.), and DMAP (0.1 equiv.) in dichloromethane at 0 °C, add this compound (1.0 equiv.) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Wash the mixture with 1 M HCl and then with brine.[1]

  • Dry the organic layer over anhydrous sodium carbonate or sodium sulfate and concentrate under reduced pressure.[1]

  • Recrystallize the crude product from chloroform to afford the purified 1,5,2-dithiazepine 1,1-dioxide as colorless needles.[1]

Protocol 2: N-Alkylation of 1,5,2-Dithiazepine 1,1-Dioxide Scaffolds

This protocol details the diversification of the core scaffolds through N-alkylation with benzyl (B1604629) bromides.[1]

Materials:

  • 1,5,2-Dithiazepine 1,1-dioxide scaffold (3a or 3b) (1.0 equiv.)

  • Substituted benzyl bromide (1.1 equiv.)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equiv.)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 1,5,2-dithiazepine 1,1-dioxide scaffold (1.0 equiv.) in the appropriate solvent (MeCN for 3b, DMF for 3a), add the base (K2CO3 for 3b, Cs2CO3 for 3a) (2.0 equiv.) and the substituted benzyl bromide (1.1 equiv.).[1]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-alkylated derivative.[1]

Protocol 3: N-Acylation of 1,5,2-Dithiazepine 1,1-Dioxide Scaffolds

This protocol describes the N-acylation of the core scaffolds using acyl chlorides.[1]

Materials:

  • 1,5,2-Dithiazepine 1,1-dioxide scaffold (3) (1.0 equiv.)

  • Acyl chloride (1.1 equiv.)

  • Triethylamine (Et3N) (3.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Diethyl ether (Et2O)

  • Brine

  • Sodium carbonate (Na2CO3)

Procedure:

  • To a stirred solution of the 1,5,2-dithiazepine 1,1-dioxide scaffold (1.0 equiv.), triethylamine (3.0 equiv.), and DMAP (0.1 equiv.) in dichloromethane at 0 °C, slowly add the acyl chloride (1.1 equiv.).[1]

  • Continue stirring the mixture at 0 °C for 1 hour.[1]

  • Quench the reaction by adding water.[1]

  • Dilute the mixture with diethyl ether and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium carbonate and concentrate under reduced pressure.[1]

  • Purify the crude product by flash chromatography.[1]

Experimental Workflow

cluster_synthesis One-Pot Synthesis cluster_workup Workup cluster_purification Purification ReactionSetup Reaction Setup (Reactants, Solvent, Base at 0°C) Addition Dropwise addition of This compound ReactionSetup->Addition Stirring Stir overnight at Room Temperature Addition->Stirring Wash Wash with 1M HCl and Brine Stirring->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Recrystallize Recrystallization from Chloroform Concentrate->Recrystallize

Caption: General workflow for the synthesis and purification of 1,5,2-dithiazepine 1,1-dioxides.

Data Presentation

Table 1: Synthesis and Characterization of Representative 1,5,2-Dithiazepine 1,1-Dioxides
CompoundStructureYield (%)m.p. (°C)Spectroscopic Data Highlights (1H NMR, 13C NMR, FTIR, HRMS)Ref.
4a 2-(4-bromobenzyl)-1,5,2-dithiazepane 1,1-dioxide68164–1651H NMR (400 MHz, CDCl3) δ 7.52–7.46 (m, 2H), 7.28 (d, J = 8.4 Hz, 2H), 4.48 (s, 2H), 3.52–3.45 (m, 2H), 3.19 (dd, J = 9.8, 3.5 Hz, 2H), 3.10 (dd, J = 9.7, 3.6 Hz, 2H), 2.94–2.88 (m, 2H). 13C NMR (126 MHz, CDCl3) δ 135.1, 131.8, 129.9, 121.9, 55.9, 54.1, 45.5, 34.4, 27.5. FTIR: 2924, 2887, 1331, 1142, 914 cm-1. HRMS (ESI) m/z calcd for C11H15BrNO2S2 [M+H]+ 335.9728, found 335.9733.[1]
4b 2-(3-chlorobenzyl)-1,5,2-dithiazepane 1,1-dioxide89125–1261H NMR (500 MHz, CDCl3) δ 7.42–7.39 (m, 1H), 7.30 (t, J = 1.4 Hz, 3H), 4.52 (s, 2H), 3.54–3.47 (m, 2H), 3.22 (t, J = 6.3 Hz, 2H), 3.12 (dd, J = 9.6, 3.5 Hz, 2H), 2.95–2.89 (m, 2H). 13C NMR (126 MHz, CDCl3) δ 138.2, 134.7, 130.0, 128.2, 128.2, 126.3, 56.0, 54.2, 45.6, 34.5, 27.5. FTIR: 2924, 1327, 1140, 1121, 854, 735, 494 cm-1. HRMS (ESI) m/z calcd for C11H15NO2S2Cl [M+H]+ 292.0233, found 292.0222.[1]
4c 2-(3-methylbenzyl)-1,5,2-dithiazepane 1,1-dioxide8588–891H NMR (500 MHz, CDCl3) δ 7.26–7.21 (m, 2H), 7.19 (d, J = 7.6 Hz, 1H), 7.13 (d, J = 7.5 Hz, 1H), 4.51 (s, 2H), 3.54– 3.47 (m, 2H), 3.22 (t, J = 6.4 Hz, 2H), 3.11 (dd, J = 9.7, 3.4 Hz, 2H), 2.94–2.89 (m, 2H), 2.37 (s, 3H). 13C NMR (126 MHz, CDCl3) δ 138.5, 135.9, 128.9, 128.7, 128.5, 125.3, 56.0, 54.5, 45.2, 34.5, 27.5, 21.4. FTIR: 2919, 1335, 1146, 1124, 854, 729 cm-1. HRMS (ESI) m/z calcd for C12H17NO2S2Na [M+H]+ 294.0598, found 294.0596.[1]
5d (R)-ethyl 2-pivaloyl-1,5,2-dithiazepane-3-carboxylate 1,1-dioxide81152–1531H NMR (500 MHz, CDCl3) δ 4.85 (dd, J = 9.2, 8.1 Hz, 1H), 4.29 (qd, J = 7.1, 1.6 Hz, 2H), 4.21 (ddd, J = 14.8, 9.2, 7.9 Hz, 1H), 3.60 (dd, J = 15.7, 9.4 Hz, 1H), 3.55–3.47 (m, 2H), 2.91 (dd, J = 2.9, 1.5 Hz, 1H), 2.90 (d, J = 3.0 Hz, 1H), 1.37 (s, 9H), 1.32 (t, J = 7.1 Hz, 3H). 13C NMR (126 MHz, CDCl3) δ 179.8, 168.9, 62.3, 57.4, 53.3, 41.6, 38.4, 28.8, 28.2, 14.0. FTIR: 2954, 1738, 1690, 1358, 1159, 1111 cm-1. HRMS (ESI) m/z calcd for C12H21NO5S2Na [M+Na]+ 346.0759, found 346.0741.[1]
7b (R)-2-benzyl-N-hexyl-1,5,2-dithiazepane-3-carboxamide 1,1-dioxide99138–1401H NMR (500 MHz, CDCl3) δ 7.45 (dd, J = 7.9, 1.4 Hz, 2H), 7.42–7.35 (m, 3H), 6.33 (s, 1H), 4.86 (d, J = 14.1 Hz, 1H), 4.22 (d, J = 14.1 Hz, 1H), 3.73 (ddd, J = 14.6, 8.9, 4.4 Hz, 2H), 3.57 (dd, J = 15.8, 5.8 Hz, 1H), 3.47–3.35 (m, 2H), 3.04–2.93 (m, 3H), 2.88 (dt, J = 15.4, 3.4 Hz, 1H), 1.34–1.11 (m, 8H), 0.89 (t, J = 7.2 Hz, 3H). FTIR: 3431, 2951, 2926, 2856, 1668, 1327, 1140, 1051, 854, 733, 706 cm-1.[1]

Safety Precautions

This compound is a corrosive and toxic compound.[3] It is a severe skin and eye irritant and can cause respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

References

Application Notes and Protocols: 2-Chloroethanesulfonyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-chloroethanesulfonyl chloride in the synthesis of functional polymers. This versatile reagent serves as a key building block for creating polymers with tailored properties for a range of applications, including advanced materials and drug delivery systems.

Introduction

This compound (CESC) is a bifunctional molecule that offers a gateway to a variety of functionalized polymers. Its reactivity stems from two key functional groups: the sulfonyl chloride, which readily reacts with nucleophiles like alcohols and amines, and the 2-chloroethyl group, which can undergo elimination to form a vinyl group or be used for further chemical modification.[1] A primary application of CESC in polymer chemistry is its role as a precursor to vinylsulfonyl chloride and its derivatives, which are valuable monomers for polymerization.[2] This allows for the introduction of the sulfonyl group into polymer backbones, imparting unique properties and providing a handle for further functionalization.

These application notes will detail two primary polymerization strategies involving monomers derived from this compound:

  • Synthesis of Polysulfonates via Ring-Opening Metathesis Polymerization (ROMP)

  • Synthesis of Polysulfonamides via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization for Drug Delivery Applications

Application Note 1: Synthesis of Polysulfonates via Ring-Opening Metathesis Polymerization (ROMP)

This section details the synthesis of functionalized norbornene monomers from this compound and their subsequent polymerization via ROMP to yield well-defined polysulfonates. These sulfur-containing polymers have applications ranging from optical materials to proton-conducting membranes.

Workflow for Polysulfonate Synthesis via ROMP

cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification CESC 2-Chloroethanesulfonyl chloride (CESC) VinylSulfonate Vinyl Sulfonate Ester CESC->VinylSulfonate Sulfonylation/ Elimination Alcohol Alcohol (R-OH) Alcohol->VinylSulfonate Base Base (e.g., Triethylamine) Base->VinylSulfonate NorborneneMonomer Sulfonate-Functionalized Norbornene Monomer VinylSulfonate->NorborneneMonomer Diels-Alder Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->NorborneneMonomer Polymerization Ring-Opening Metathesis Polymerization (ROMP) NorborneneMonomer->Polymerization Catalyst Ru-based Catalyst (e.g., Grubbs' Catalyst) Catalyst->Polymerization Polysulfonate Polysulfonate Polymerization->Polysulfonate Hydrogenation Catalytic Hydrogenation Polysulfonate->Hydrogenation SaturatedPolymer Saturated Polysulfonate Hydrogenation->SaturatedPolymer cluster_0 Monomer Synthesis cluster_1 Controlled Polymerization cluster_2 Drug Conjugation CESC 2-Chloroethanesulfonyl chloride (CESC) VSM Vinylsulfonamide Monomer (VSM) CESC->VSM Sulfonylation/ Elimination Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->VSM Base Base (e.g., Triethylamine) Base->VSM Polymerization RAFT Polymerization VSM->Polymerization RAFT_agent RAFT Agent RAFT_agent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization PolyVS Polysulfonamide Polymerization->PolyVS Coupling Post-Polymerization Modification PolyVS->Coupling Drug Drug with Reactive Group Drug->Coupling DrugConjugate Polymer-Drug Conjugate Coupling->DrugConjugate

References

Application Notes and Protocols for Michael Addition Reactions Using 2-Chloroethanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanesulfonyl chloride is a versatile reagent in organic synthesis, primarily serving as a precursor to valuable Michael acceptors such as vinyl sulfones and vinyl sulfonamides. These α,β-unsaturated sulfonyl compounds are highly reactive electrophiles in Michael addition reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This reactivity profile makes them crucial building blocks in the synthesis of a diverse range of compounds, including those with significant pharmacological activities.

This document provides detailed application notes and experimental protocols for the synthesis of vinyl sulfones and sulfonamides from this compound and their subsequent use in Michael addition reactions. It also explores the biological significance of the resulting products, with a focus on their potential applications in drug discovery and development.

I. Synthesis of Michael Acceptors from this compound

The primary utility of this compound in this context is its conversion to vinyl sulfones and vinyl sulfonamides. This is typically achieved through a base-mediated elimination of hydrogen chloride.

A. Synthesis of Vinyl Sulfonates

Vinyl sulfonates can be synthesized in a one-pot reaction from this compound and an appropriate alcohol in the presence of a base, such as triethylamine (B128534).[1]

Experimental Protocol: One-pot Synthesis of n-Butyl Vinyl Sulfonate [1]

  • To a stirred solution of n-butanol (1.0 equivalent) and triethylamine (2.5 equivalents) in a suitable solvent such as dichloromethane, add this compound (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure n-butyl vinyl sulfonate.

B. Synthesis of Vinyl Sulfonamides

Similarly, vinyl sulfonamides can be prepared by reacting this compound with a primary or secondary amine in the presence of a base.[2]

Experimental Protocol: Synthesis of N-Aryl Vinyl Sulfonamides

  • Dissolve the desired aryl amine (1.0 equivalent) and a base like triethylamine (2.2 equivalents) in a solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the N-aryl vinyl sulfonamide.

II. Michael Addition Reactions with Vinyl Sulfones and Sulfonamides

Vinyl sulfones and sulfonamides readily undergo Michael addition with a wide range of nucleophiles (Michael donors).

A. Michael Addition of Amines (Aza-Michael Addition)

The aza-Michael addition of primary and secondary amines to vinyl sulfones and sulfonamides is a common method for synthesizing substituted taurine (B1682933) derivatives and other nitrogen-containing compounds.

Experimental Protocol: Aza-Michael Addition of Piperidine (B6355638) to Phenyl Vinyl Sulfone

  • To a solution of phenyl vinyl sulfone (1.0 equivalent) in a suitable solvent like acetonitrile, add piperidine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give the desired Michael adduct.

B. Michael Addition of Thiols (Thia-Michael Addition)

Thiols are excellent nucleophiles for Michael addition to vinyl sulfones, a reaction that is particularly relevant in the context of covalent inhibitors targeting cysteine residues in proteins.[3][4]

Experimental Protocol: Thia-Michael Addition of Thiophenol to Ethyl Vinyl Sulfone

  • In a round-bottom flask, dissolve ethyl vinyl sulfone (1.0 equivalent) and thiophenol (1.1 equivalents) in a solvent such as ethanol.

  • Add a catalytic amount of a base, for example, triethylamine (0.1 equivalents).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

III. Quantitative Data Summary

The following tables summarize representative yields for the synthesis of vinyl sulfones/sulfonamides and their subsequent Michael addition reactions with various nucleophiles.

Table 1: Synthesis of Vinyl Sulfones and Sulfonamides

Michael AcceptorStarting MaterialsBaseSolventYield (%)Reference
n-Butyl vinyl sulfonaten-Butanol, this compoundTriethylamineDichloromethaneExcellent[1]
Isopropyl vinyl sulfonateIsopropanol, this compoundTriethylamineDichloromethaneExcellent[1]
N-Phenyl vinyl sulfonamideAniline, this compoundTriethylamineTHFGood[5]
N-Benzyl vinyl sulfonamideBenzylamine, this compoundTriethylamineTHFGood[5]

Table 2: Michael Addition to Vinyl Sulfones and Sulfonamides

Michael AcceptorMichael DonorCatalyst/BaseSolventYield (%)Reference
Phenyl vinyl sulfonePiperidine-AcetonitrileHigh-
Ethyl vinyl sulfoneThiophenolTriethylamineEthanolHigh[4]
Divinyl sulfoneBenzyl alcoholTriphenylphosphineDichloromethane95 (mono-adduct)[6]
Divinyl sulfone1,4-PhenylenediamineBoric acid/GlycerolWater90[ ]
Ethyl acrylate1-DodecanethiolTriethylamine-Quantitative[7]
N-Acyl vinyl sulfonamide1-DodecanethiolTriethylamine-84[7]

IV. Applications in Drug Discovery and Development

The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[][9] The Michael addition products derived from vinyl sulfones and sulfonamides have shown promise in several therapeutic areas.

A. Anticancer Activity

Vinyl sulfone derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, certain derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[10][11][12][13] Inhibition of EGFR blocks downstream signaling cascades such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[11]

Another anticancer mechanism of vinyl sulfone derivatives is the inhibition of microtubule polymerization.[9][14] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

B. Antibacterial Activity

Sulfonamide-based drugs are known for their antibacterial properties, which stem from their ability to competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[][15][16][17][18] As humans obtain folic acid from their diet, this pathway is an excellent target for selective antibacterial therapy. The Michael addition provides a straightforward method to synthesize novel sulfonamide derivatives with potential antibacterial activity.

V. Visualizations

A. Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds VS_inhibitor Vinyl Sulfone Derivative (Inhibitor) VS_inhibitor->EGFR Inhibits (Michael Addition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by vinyl sulfone derivatives.

Folic_Acid_Synthesis_Inhibition cluster_bacterial_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Required for Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS Competitively Inhibits

Caption: Antibacterial mechanism of sulfonamides via inhibition of folic acid synthesis.

B. Experimental Workflows

Michael_Addition_Workflow start Start reagents1 This compound + Amine/Alcohol start->reagents1 reaction1 Base-mediated Elimination/ Sulfonylation reagents1->reaction1 intermediate Vinyl Sulfone/ Vinyl Sulfonamide (Michael Acceptor) reaction1->intermediate reagents2 Michael Acceptor + Nucleophile (Michael Donor) intermediate->reagents2 reaction2 Michael Addition reagents2->reaction2 product Michael Adduct reaction2->product purification Purification (Chromatography/ Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product analysis->end

Caption: General workflow for the synthesis of Michael adducts.

References

Application Notes and Protocols: 2-Chloroethanesulfonyl Chloride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanesulfonyl chloride (CESC) is a versatile bifunctional reagent widely employed in organic synthesis. Its dual reactivity, stemming from the electrophilic sulfonyl chloride and the reactive chloroethyl group, makes it a valuable building block for the construction of a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds utilizing this compound, with a focus on reproducibility and clarity for researchers in drug discovery and development.

Application 1: One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

1,5,2-Dithiazepine 1,1-dioxides are seven-membered heterocyclic compounds containing a sulfonamide moiety. These structures are of interest in medicinal chemistry due to their potential biological activities. A highly efficient one-pot protocol for their synthesis involves the reaction of this compound with cysteine ethyl ester or cysteamine. This procedure combines a sulfonylation and an intramolecular thia-Michael addition in a single step.[1][2]

Reaction Principle

The synthesis proceeds through an initial sulfonylation of the amine group of the cysteine derivative with this compound. The presence of a base facilitates the in-situ elimination of HCl to form a vinyl sulfonamide intermediate. This is followed by a rapid intramolecular thia-Michael addition of the thiol group onto the vinyl sulfonamide, leading to the formation of the 1,5,2-dithiazepine 1,1-dioxide ring system.

G CESC This compound Intermediate Vinyl Sulfonamide Intermediate CESC->Intermediate Sulfonylation & Elimination Cysteine Cysteine Ethyl Ester or Cysteamine Cysteine->Intermediate Base Et3N, DMAP Base->Intermediate Product 1,5,2-Dithiazepine 1,1-Dioxide Intermediate->Product Intramolecular thia-Michael Addition

Fig. 1: One-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides.
Experimental Protocol: Synthesis of (R)-ethyl 1,5,2-dithiazepane-3-carboxylate 1,1-dioxide

Materials:

Procedure:

  • To a stirred solution of (R)-cysteine ethyl ester hydrochloride (1.1 equiv.), triethylamine (4 equiv.), and DMAP (0.1 equiv.) in CH₂Cl₂ at 0 °C, add this compound (1 equiv.) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data Summary
Starting MaterialProductBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
Cysteine ethyl ester(R)-ethyl 1,5,2-dithiazepane-3-carboxylate 1,1-dioxideEt₃N/DMAPCH₂Cl₂0 to RT1285
Cysteamine1,5,2-dithiazepane 1,1-dioxideEt₃N/DMAPCH₂Cl₂0 to RT1278

Application 2: Synthesis of γ- and δ-Sultams via Intramolecular Diels-Alder Reaction

Sultams (cyclic sulfonamides) are a class of heterocyclic compounds with significant applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.[3] A powerful strategy for the synthesis of γ- and δ-sultams involves a two-step sequence starting from this compound: (1) formation of a vinylsulfonamide with a tethered diene, and (2) an intramolecular Diels-Alder (IMDA) reaction.[4]

Reaction Principle

The first step is a domino elimination-amidation reaction where an amine containing a diene moiety reacts with this compound in the presence of a base to form the corresponding N-substituted vinylsulfonamide.[4] In the second step, the vinylsulfonamide undergoes an intramolecular [4+2] cycloaddition. This can be promoted by thermal activation or high pressure, leading to the formation of the fused sultam ring system.[4]

G cluster_0 Step 1: Vinylsulfonamide Synthesis cluster_1 Step 2: Intramolecular Diels-Alder CESC 2-Chloroethanesulfonyl Chloride Vinylsulfonamide N-Substituted Vinylsulfonamide CESC->Vinylsulfonamide Domino Elimination- Amidation Amine Diene-containing Amine Amine->Vinylsulfonamide Base1 Base (e.g., Et3N) Base1->Vinylsulfonamide Sultam γ- or δ-Sultam Vinylsulfonamide->Sultam [4+2] Cycloaddition Activation Thermal or High Pressure Activation->Sultam

Fig. 2: Two-step synthesis of γ- and δ-sultams.
Experimental Protocol: Synthesis of a γ-Sultam

Step 1: Synthesis of the Vinylsulfonamide Precursor

Materials:

  • This compound (CESC)

  • Amine with a furan, carbocyclic, or acyclic 1,3-diene moiety

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the diene-containing amine (1 equiv.) and triethylamine (2.5 equiv.) in dichloromethane.

  • Cool the solution to 0 °C and add a solution of this compound (1.2 equiv.) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Intramolecular Diels-Alder Reaction

Materials:

  • Vinylsulfonamide precursor from Step 1

  • Toluene or Dichloromethane

Procedure (Thermal Activation):

  • Dissolve the vinylsulfonamide precursor in toluene.

  • Heat the solution at reflux (approximately 110 °C) for 24-72 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting sultam by flash column chromatography or recrystallization.

Procedure (High-Pressure Activation):

  • Dissolve the vinylsulfonamide precursor in dichloromethane.

  • Subject the solution to high pressure (e.g., 13 kbar) at room temperature for 24-48 hours.

  • Release the pressure and concentrate the solvent under reduced pressure.

  • Purify the resulting sultam by flash column chromatography or recrystallization.

Quantitative Data Summary
Diene TypeActivation MethodSolventTemp. (°C) / Pressure (kbar)TimeProductYield (%)
FuranThermalToluene1102-3 daysγ-SultamHigh
CarbocyclicThermalToluene1102-3 daysδ-SultamHigh
AcyclicHigh PressureCH₂Cl₂RT / 132-3 daysγ- or δ-SultamHigh

Conclusion

This compound is a highly effective reagent for the synthesis of diverse sulfur- and nitrogen-containing heterocycles. The protocols detailed herein for the synthesis of 1,5,2-dithiazepine 1,1-dioxides and γ- and δ-sultams demonstrate its utility in constructing complex molecular architectures, often with high efficiency and atom economy. These methods provide valuable tools for medicinal chemists and researchers in the development of novel therapeutic agents and other functional molecules.

References

Application Notes and Protocols for Sulfonylation with 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanesulfonyl chloride is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two reactive sites: a highly electrophilic sulfonyl chloride group and a chloroethyl group. The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, including primary and secondary amines, and alcohols, to form the corresponding sulfonamides and sulfonate esters, respectively. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The chloroethyl group can be subsequently used for further molecular modifications. This document provides detailed protocols for the sulfonylation of primary amines, secondary amines, and alcohols using this compound, along with a summary of reaction conditions and yields.

Reaction Principle

The sulfonylation reaction with this compound proceeds via a nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen (in the case of amines) or sulfur-oxygen (in the case of alcohols) bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. In some instances, particularly with aniline (B41778) derivatives, the reaction can proceed without a catalyst.

Data Presentation

The following table summarizes typical reaction conditions and yields for the sulfonylation of various nucleophiles with this compound.

NucleophileProduct TypeBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineN-Aryl sulfonamideNoneAcetone (B3395972)0-10Overnight34[1]
Substituted AnilinesN-Aryl sulfonamideTriethylamineDichloromethane0 to RT12-24Good
Cysteine ethyl esterThia-Michael adductTriethylamine, DMAPDichloromethane0 to RTOvernightNot specified
Cysteamine hydrochlorideThia-Michael adductTriethylamine, DMAPDichloromethane0 to RTOvernightNot specified
Piperidine (B6355638)N-Alkyl sulfonamideTriethylamineDichloromethane0 to RT12-24Moderate to Good
n-ButanolVinyl sulfonate esterTriethylamineNot specifiedNot specifiedNot specifiedExcellent
IsopropanolVinyl sulfonate esterTriethylamineNot specifiedNot specifiedExcellent

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Sulfonamides from Primary Amines (e.g., Aniline)

This protocol describes the synthesis of N-phenylethenesulfonamide from aniline and this compound.[1]

Materials:

  • Aniline

  • This compound

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc) and petroleum ether for chromatography

Procedure:

  • To a solution of aniline (0.5 equiv) in acetone in a round-bottom flask, slowly add this compound (1.2 equiv) at 0 °C.

  • Stir the mixture overnight at a temperature between 0 and 10 °C.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Extract the residue with CH₂Cl₂ and water three times.

  • Combine the organic layers and wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent to obtain N-phenylethenesulfonamide.

Protocol 2: General Procedure for the Sulfonylation of Secondary Amines (e.g., Piperidine)

This protocol is a general procedure that can be adapted for the sulfonylation of secondary amines.

Materials:

  • Piperidine

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • If necessary, purify the product by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of Vinyl Sulfonate Esters from Alcohols

This protocol describes a one-pot sulfonation-elimination reaction to synthesize vinyl sulfonate esters.

Materials:

  • Alcohol (e.g., n-butanol, isopropanol)

  • This compound

  • Triethylamine (TEA)

  • Suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (a slight excess) in a suitable anhydrous aprotic solvent.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the vinyl sulfonate ester.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Nucleophile Nucleophile Reaction_Vessel Reaction at Controlled Temperature Nucleophile->Reaction_Vessel 2-Chloroethanesulfonyl_Chloride 2-Chloroethanesulfonyl Chloride 2-Chloroethanesulfonyl_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Final_Product Final_Product Purification_Method->Final_Product

Caption: General experimental workflow for sulfonylation reactions.

signaling_pathway Nucleophile Nucleophile (Amine or Alcohol) Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Nucleophilic Attack Sulfonyl_Chloride 2-Chloroethanesulfonyl Chloride Sulfonyl_Chloride->Intermediate Product Sulfonamide or Sulfonate Ester Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: Reaction mechanism for sulfonylation.

References

One-Pot Syntheses Involving 2-Chloroethanesulfonyl Chloride: Applications in Heterocyclic and Vinyl-Sulfonyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of various valuable chemical entities utilizing 2-chloroethanesulfonyl chloride as a key reagent. These procedures offer efficient and streamlined access to complex molecules, including 1,5,2-dithiazepine 1,1-dioxides and vinyl sulfonamides, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent that enables the rapid construction of diverse molecular scaffolds. Its dual reactivity, stemming from the sulfonyl chloride and the chloroethyl moieties, allows for sequential reactions to be performed in a single reaction vessel, thereby improving efficiency and reducing waste. This document outlines two key applications of this compound in one-pot syntheses: the formation of seven-membered heterocyclic rings and the preparation of vinyl sulfonamides. Additionally, the relevance of such synthesized compounds is highlighted through the lens of drug discovery, with a focus on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical target in cancer therapy.

Application 1: One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

The one-pot sulfonylation followed by an intramolecular thia-Michael addition provides a powerful and convergent approach to the synthesis of 1,5,2-dithiazepine 1,1-dioxides. This heterocyclic scaffold is of interest in medicinal chemistry due to its structural relationship to other bioactive seven-membered rings.

Experimental Protocol

This protocol is adapted from the work of Zang et al. and describes a general procedure for the synthesis of 1,5,2-dithiazepine 1,1-dioxides.

Materials:

Procedure:

  • To a stirred solution of cysteine ethyl ester hydrochloride (1.1 equiv.) or cysteamine hydrochloride (1.1 equiv.), triethylamine (4 equiv.), and DMAP (0.1 equiv.) in dichloromethane at 0 °C, add this compound (1.0 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), wash the mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization to afford the desired 1,5,2-dithiazepine 1,1-dioxide.

Data Presentation
Starting MaterialProductYield (%)Reference
Cysteine ethyl ester hydrochloride(R)-ethyl 2,3,4,7-tetrahydro-1,5,2-dithiazepine-3-carboxylate 1,1-dioxide41[1]
Cysteamine hydrochloride2,3,4,7-tetrahydro-1,5,2-dithiazepine 1,1-dioxide45[1]

Reaction Workflow

G cluster_0 One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides start Start: Prepare reaction mixture step1 Add this compound at 0 °C start->step1 Dropwise addition step2 Warm to RT and stir overnight step1->step2 Reaction proceeds step3 Aqueous Workup (HCl, Brine) step2->step3 Quenching and extraction step4 Drying and Concentration step3->step4 step5 Purification (Chromatography/Recrystallization) step4->step5 end Final Product step5->end

Caption: Workflow for the one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides.

Application 2: One-Pot Synthesis of Vinyl Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base provides a straightforward, one-pot route to vinyl sulfonamides. This transformation proceeds via initial sulfonamide formation, followed by an in-situ elimination of HCl. Vinyl sulfonamides are valuable Michael acceptors and versatile building blocks in organic synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of N-substituted vinyl sulfonamides. An example with octadecylamine (B50001) is provided based on literature reports.[2]

Materials:

  • This compound

  • Primary or secondary amine (e.g., octadecylamine)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Benzene, Dichloromethane, or THF)

Procedure:

  • Dissolve the amine (1.0 equiv.) and triethylamine (2.2 equiv.) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv.) in the same anhydrous solvent to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude vinyl sulfonamide, which can be further purified by chromatography or recrystallization if necessary.

Data Presentation
AmineProductYield (%)Reference
OctadecylamineN-octadecylethenesulfonamide50[2]

Reaction Scheme

G This compound This compound Intermediate Sulfonamide Intermediate Sulfonamide This compound->Intermediate Sulfonamide + R¹R²NH (1.0 equiv) Vinyl Sulfonamide Vinyl Sulfonamide Intermediate Sulfonamide->Vinyl Sulfonamide + Et₃N (2.2 equiv) - HCl

Caption: Reaction scheme for the one-pot synthesis of vinyl sulfonamides.

Relevance to Drug Discovery: The PI3K Signaling Pathway

Many biologically active molecules, including kinase inhibitors, incorporate sulfonyl-containing functional groups. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[4]

ZSTK474 is a potent, orally bioavailable pan-class I PI3K inhibitor that has demonstrated significant antitumor activity.[5][6] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[7][8] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger that activates downstream effectors like Akt. The synthesis of sulfonamide analogues of ZSTK474 has been explored to improve its physicochemical properties and biological activity.[9]

PI3K Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ZSTK474 ZSTK474 ZSTK474->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of ZSTK474.

Conclusion

The one-pot synthetic methodologies presented herein, utilizing this compound, offer efficient and practical routes to valuable heterocyclic and vinyl-sulfonyl compounds. These protocols are amenable to laboratory-scale synthesis and can be adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. The connection to the PI3K signaling pathway underscores the potential of the synthesized scaffolds in the development of novel therapeutics. Researchers are encouraged to explore the versatility of this compound in developing novel one-pot synthetic strategies for a wide range of applications.

References

Applications of 2-Chloroethanesulfonyl Chloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanesulfonyl chloride (CESC) is a versatile bifunctional reagent of significant interest in pharmaceutical and medicinal chemistry.[1] Its utility lies in the presence of two reactive sites: a highly electrophilic sulfonyl chloride group and a chloroethyl moiety. This dual functionality allows for a range of synthetic transformations, making it a valuable building block for the introduction of the vinylsulfonyl group and the synthesis of various sulfonamide-based pharmaceutical intermediates.[1][2] Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including vinylsulfonamides and taurine (B1682933) derivatives.

Key Applications

The primary applications of this compound in pharmaceutical intermediate synthesis include:

  • Precursor to Vinylsulfonyl Chloride and Vinylsulfonamides: CESC serves as a stable and easy-to-handle precursor for the in-situ generation of vinylsulfonyl chloride or for the direct synthesis of vinylsulfonamides.[2] These vinylsulfonamides are valuable intermediates as they can undergo Michael-type additions, making them excellent scaffolds for creating diverse molecular libraries.

  • Synthesis of Sulfonamides: The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a critical functional group in many approved drugs.[1][3]

  • Synthesis of Heterocyclic Systems: CESC is employed in the synthesis of various heterocyclic compounds, such as sultams and 1,5,2-dithiazepine 1,1-dioxides, which are present in numerous pharmacologically active molecules.[2]

  • Synthesis of Taurine Derivatives: Taurine (2-aminoethanesulfonic acid) and its derivatives are involved in numerous physiological processes. CESC provides a synthetic route to protected taurine derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Vinylsulfonamides

This protocol details the synthesis of N-phenyl vinylsulfonamide, a common intermediate, via the reaction of this compound with aniline, followed by dehydrochlorination.

Reaction Scheme:

G CESC 2-Chloroethanesulfonyl chloride Intermediate N-Phenyl-2-chloroethanesulfonamide CESC->Intermediate + Aniline Aniline Aniline Product N-Phenyl vinylsulfonamide Intermediate->Product + Base - HCl Base Base (e.g., NaOH) G start Start step1 Reaction of alcohol with This compound in the presence of triethylamine start->step1 step2 Formation of ethenesulfonate intermediate step1->step2 step3 Michael-type addition of a secondary amine step2->step3 step4 Formation of protected taurine derivative step3->step4 end End step4->end G Taurine Taurine Derivative (from CESC intermediate) GABA_R GABA Receptor Taurine->GABA_R Modulates Ca_Channel Calcium Channel Taurine->Ca_Channel Modulates ROS Reactive Oxygen Species (ROS) Taurine->ROS Scavenges Neuromodulation Neuromodulation GABA_R->Neuromodulation Ca_Homeostasis Calcium Homeostasis Ca_Channel->Ca_Homeostasis Cell_Protection Cellular Protection ROS->Cell_Protection

References

Application Notes and Protocols for 2-Chloroethanesulfonyl Chloride in Enzyme Inhibition and Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanesulfonyl chloride (CESC) is a bifunctional reagent that serves as a valuable tool in chemical biology and drug development for the study of enzyme inhibition and protein modification. Its utility stems from its ability to be readily converted into vinyl sulfone, a reactive species that can covalently modify nucleophilic amino acid residues on proteins. This document provides detailed application notes and protocols for the use of CESC in these studies.

The primary mechanism of action involves the in situ or preparatory generation of vinyl sulfone from CESC through base-mediated elimination of HCl. The resulting vinyl sulfone is a Michael acceptor that reacts preferentially with the thiol group of cysteine residues, forming a stable thioether linkage. This irreversible covalent modification can be used to inhibit enzyme activity, particularly for enzymes with a cysteine residue in their active site, or to label proteins for further study.

Mechanism of Action

This compound itself is a potent electrophile. In the context of protein modification, it is typically used as a precursor to the more specific cysteine-reactive vinyl sulfone. The overall process can be described in two steps:

  • Formation of Vinyl Sulfone: In the presence of a base (e.g., triethylamine (B128534) or under physiological pH conditions), CESC undergoes elimination of hydrogen chloride to form ethenesulfonyl chloride (vinyl sulfonyl chloride), which can then be converted to a vinyl sulfonamide or other vinyl sulfone derivatives.

  • Covalent Modification of Proteins: The vinyl sulfone moiety is an electrophilic Michael acceptor. It readily reacts with nucleophilic residues on proteins. While it can react with other nucleophiles like lysine (B10760008) and histidine, its highest reactivity is towards the thiol group of cysteine residues, forming a stable thioether bond. This reaction is highly specific for cysteine under controlled pH conditions.

This covalent and often irreversible modification makes CESC, via its vinyl sulfone intermediate, a powerful tool for permanently inactivating enzymes or tagging proteins.

Data Presentation: Efficacy of Vinyl Sulfone Inhibitors

While specific quantitative data for this compound as a direct enzyme inhibitor is not extensively published, the inhibitory activities of various vinyl sulfone derivatives have been well-characterized. This data provides a strong indication of the potential efficacy of CESC-derived modifications. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_I), which indicates the efficiency of covalent modification[1].

InhibitorTarget Enzyme/ProteinIC50 (nM)k_inact/K_I (M⁻¹s⁻¹)Reference
VF16 (a vinyl sulfone derivative) EGFR Tyrosine Kinase7.85 ± 0.88Not Reported[2]
RA-0002034 (a vinyl sulfone fragment) CHIKV nsP2 protease58 ± 176.4 x 10³[3]
Fluorovinylsulfone 2d RhodesainK_i = 3Not Reported[4]
Mu-Leu-Hph-VSPh Falcipain-21.5 ± 0.3280,000[1]
K11777 CruzainNot Reported1,300,000[1]

Note: The data presented are for various vinyl sulfone-containing compounds and should be considered as representative examples of the potential inhibitory activity achievable through the use of CESC as a precursor.

Experimental Protocols

Protocol 1: In Situ Generation of Vinyl Sulfone for Covalent Protein Modification

This protocol describes the use of this compound to generate vinyl sulfone in situ for the modification of cysteine residues in a purified protein.

Materials:

  • This compound (CESC)

  • Purified protein with at least one cysteine residue (1-5 mg/mL)

  • Amine-free buffer, pH 8.0-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)

  • Triethylamine (TEA) (optional, for non-aqueous pre-reaction)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the amine-free buffer at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

  • CESC Stock Solution: Prepare a 100 mM stock solution of CESC in anhydrous DMF or DMSO immediately before use. Caution: CESC is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Modification Reaction:

    • To the protein solution, add the CESC stock solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight. The slightly alkaline pH of the buffer will facilitate the in situ formation of the vinyl sulfone.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted CESC/vinyl sulfone.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: Confirm the modification by mass spectrometry (see Protocol 3).

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of CESC on a target enzyme, likely through the covalent modification of an active site cysteine.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer (optimal for enzyme activity)

  • This compound (CESC)

  • Anhydrous DMSO

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a serial dilution of CESC in anhydrous DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • In the wells of the microplate, add a fixed amount of the enzyme solution.

    • Add varying concentrations of the CESC solution to the wells. Include a vehicle control (DMSO only).

    • Incubate the enzyme and inhibitor mixture for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for covalent modification.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the CESC concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • To determine the kinetics of irreversible inhibition (k_inact and K_I), perform a time-dependent inhibition study by varying both the inhibitor concentration and the pre-incubation time.

Protocol 3: Mass Spectrometry Analysis of Protein Modification

This protocol describes the "bottom-up" proteomics approach to identify the specific site(s) of modification on a protein by CESC-derived vinyl sulfone.

Materials:

  • Modified and unmodified protein samples (from Protocol 1)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM) or other alkylating agent

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8)

  • Formic acid

  • Acetonitrile

  • C18 desalting column

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Denaturation and Reduction:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate free cysteine residues (that were not modified by the vinyl sulfone) by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with ammonium bicarbonate buffer.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the sequence of the target protein.

    • Specify a variable modification corresponding to the mass of the vinyl sulfone adduct on cysteine residues (mass of C2H2SO2 = 90.00 Da). Also, include the mass of the alkylating agent as a variable modification on cysteine.

    • The search results will identify the specific peptides and, therefore, the cysteine residues that were modified by the vinyl sulfone.

Visualizations

G Mechanism of Protein Modification by CESC cluster_reaction Reaction Steps cluster_target Biological Target CESC 2-Chloroethanesulfonyl Chloride (CESC) VS Vinyl Sulfone (Reactive Intermediate) CESC->VS  Elimination of HCl Base Base (e.g., TEA or OH⁻) ModifiedProtein Covalently Modified Protein VS->ModifiedProtein  Michael Addition Protein Protein with Nucleophilic Residues (Cys, Lys, His)

Caption: Mechanism of protein modification by this compound (CESC).

G Experimental Workflow for Protein Modification Start Start: Purified Protein in Amine-Free Buffer React Incubate Protein with CESC (1-4h at RT or 4°C overnight) Start->React PrepareCESC Prepare Fresh CESC Stock Solution PrepareCESC->React Quench Quench Reaction (e.g., with Tris or DTT) React->Quench Purify Purify Modified Protein (Desalting or Dialysis) Quench->Purify Analyze Analyze Modification (e.g., Mass Spectrometry) Purify->Analyze

Caption: Experimental workflow for covalent modification of proteins using CESC.

G Impact of Covalent Inhibition on a Signaling Pathway cluster_pathway Normal Signaling Cascade Signal Upstream Signal KinaseA Kinase A (Active) Signal->KinaseA KinaseB Kinase B (Inactive) KinaseA->KinaseB Phosphorylates KinaseB_act Kinase B (Active) Substrate Substrate Protein KinaseB_act->Substrate Phosphorylates Substrate_phos Phosphorylated Substrate (Active) Response Cellular Response Substrate_phos->Response Inhibitor CESC-derived Vinyl Sulfone Inhibitor Inhibitor->KinaseA Covalently Modifies (Inactivates)

Caption: Covalent modification of a kinase by a CESC-derived inhibitor can block downstream signaling.

Conclusion

This compound, through its conversion to vinyl sulfone, is a potent and versatile tool for the irreversible modification of proteins, with a particular selectivity for cysteine residues. This reactivity can be harnessed for the covalent inhibition of enzymes and for the labeling of proteins for structural and functional studies. The provided protocols offer a starting point for researchers to utilize CESC in their investigations. It is important to note that reaction conditions, such as pH, temperature, and reagent concentrations, should be optimized for each specific protein and application to achieve the desired level of modification and to minimize off-target effects. The use of mass spectrometry is crucial for confirming the site and extent of modification, providing valuable insights into protein structure and reactivity.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Chloroethanesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common side reactions encountered when using 2-Chloroethanesulfonyl chloride with amines. The information is presented in a question-and-answer format, including troubleshooting guides and detailed protocols to help you optimize your experiments and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and a primary or secondary amine?

The primary reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable N-substituted 2-chloroethanesulfonamide (B2858328) and hydrochloric acid (HCl). A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Q2: What are the most common side reactions I should be aware of?

The most prevalent side reactions stem from the reactivity of the 2-chloroethyl group. These include:

  • Dehydrohalogenation: Elimination of HCl from the 2-chloroethanesulfonamide product to form an N-substituted ethenesulfonamide (B1200577). This is often promoted by the base used to neutralize the HCl from the primary reaction.[2][3]

  • Michael Addition: The ethenesulfonamide formed from dehydrohalogenation has an activated double bond. A second molecule of the amine can add to this double bond (a Michael addition) to yield a disubstituted taurinamide.[2][3]

  • Disulfonylation: Primary amines (R-NH₂) possess two N-H protons and can react with two molecules of this compound to form a disulfonamide byproduct (R-N(SO₂CH₂CH₂Cl)₂).[1]

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to 2-chloroethanesulfonic acid, especially if anhydrous conditions are not maintained.

Q3: How does the type of amine I use affect the side reactions?

The structure and nucleophilicity of the amine play a critical role in determining the product distribution.[3]

  • Aromatic Amines (e.g., aniline): These less nucleophilic amines tend to favor the formation of the ethenesulfonamide. The subsequent Michael addition is generally slower.[3]

  • Aliphatic Amines (e.g., cyclohexylamine, piperidine): These are typically more nucleophilic and readily undergo the initial sulfonylation, dehydrohalogenation, and the subsequent Michael addition. With these amines, the disubstituted taurinamide is often the major or sole product isolated.[3]

  • Sterically Hindered Amines: Steric hindrance around the nitrogen atom can disfavor the Michael addition reaction.[3]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solutions
Low yield of the desired 2-chloroethanesulfonamide; major product is the ethenesulfonamide. The base is promoting dehydrohalogenation. Reaction temperature may be too high.Use a weaker, non-nucleophilic base. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Minimize reaction time.
Formation of a significant amount of disubstituted taurinamide. The amine is highly nucleophilic and/or unhindered, favoring Michael addition. An excess of the amine is being used.Use a strict 1:1 stoichiometry of the amine to this compound. Add the sulfonyl chloride slowly to the amine solution to avoid localized excess of the amine. Consider using a more sterically hindered amine if the chemistry allows. A polar, protic solvent may favor the desired product over the di-Michael adduct.[2]
The product mixture contains a significant amount of disulfonamide. A primary amine was used, and an excess of the sulfonyl chloride was either used or added too quickly.Use a slight excess of the primary amine relative to the sulfonyl chloride. Ensure slow, dropwise addition of the sulfonyl chloride to the amine solution to maintain a low concentration of the electrophile.
Reaction fails to go to completion, or the yield is very low. The amine was protonated by the HCl generated, rendering it non-nucleophilic. The sulfonyl chloride was hydrolyzed by moisture.Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine) is present to neutralize the HCl. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
A polymeric or intractable material is formed. In some cases, polymerization can occur.Ensure controlled reaction conditions (temperature, concentration, stoichiometry). Purify the reagents before use.

Data Presentation

The following table summarizes the expected major products based on the type of amine used, as described in the literature.[3]

Amine TypeExample(s)Expected Major Product(s)
Aromatic Amines Aniline, p-toluidineN-Arylethenesulfonamide
Aliphatic Amines (Primary & Secondary) Cyclohexylamine, Piperidine, DiethylamineN,N'-Disubstituted taurinamide
Less Nucleophilic/Hindered Amines 2-Nitroaniline, 2-AminopyridineN-Substituted ethenesulfonamide

Experimental Protocols

Protocol 1: Minimizing Dehydrohalogenation and Michael Addition for the Synthesis of N-Substituted 2-Chloroethanesulfonamides

This protocol aims to favor the formation of the initial sulfonamide by keeping the temperature low and controlling the stoichiometry.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed. Avoid letting the reaction warm to room temperature for extended periods to suppress elimination.

  • Work-up: Quench the reaction by adding cold water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess amine and base), followed by water, and finally a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo at a low temperature. Purify the crude product quickly, for example, by column chromatography on silica (B1680970) gel, using a non-polar eluent system.

Visualizations

Reaction Pathways Diagram

G reagents Amine (RNH₂) + This compound main_product N-Substituted 2-Chloroethanesulfonamide reagents->main_product Sulfonylation (Desired Reaction) disulf_product Disulfonamide (Primary Amine only) reagents->disulf_product Disulfonylation (+ Sulfonyl Chloride) (Side Reaction 3) elim_product N-Substituted Ethenesulfonamide main_product->elim_product Dehydrohalogenation (Side Reaction 1) add_product N,N'-Disubstituted Taurinamide elim_product->add_product Michael Addition (+ Amine) (Side Reaction 2)

Caption: Competing reaction pathways in the amination of this compound.

Experimental Workflow for Minimizing Side Reactions

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add Slow, Dropwise Addition of This compound cool->add stir Stir at 0 °C & Monitor add->stir quench Quench with Cold H₂O stir->quench extract Extract & Wash quench->extract purify Dry & Purify extract->purify

References

Technical Support Center: 2-Chloroethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to address the common challenge of bis-sulfonylation when using 2-chloroethanesulfonyl chloride with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is bis-sulfonylation and why does it occur with this compound?

A1: Bis-sulfonylation, also known as di-sulfonylation, is a side reaction where a primary amine (R-NH₂) reacts with two equivalents of a sulfonyl chloride, like this compound, to form an undesired R-N(SO₂R')₂ byproduct.[1][2] This occurs in a two-step process:

  • Mono-sulfonylation: The primary amine first reacts as a nucleophile with one molecule of the sulfonyl chloride to form the desired mono-sulfonamide (R-NHSO₂R').[3]

  • Deprotonation and Second Attack: The resulting mono-sulfonamide still has a proton on the nitrogen. This proton is acidic and can be removed by a base present in the reaction mixture.[3] This deprotonation forms a sulfonamide anion (R-N⁻SO₂R'), which is also nucleophilic and can attack a second molecule of this compound, leading to the bis-sulfonated byproduct.[3]

Q2: Which reaction parameters are most critical for preventing bis-sulfonylation?

A2: The most critical parameters to control for achieving selective mono-sulfonylation are stoichiometry, rate of addition, and temperature.[3] The choice of base and solvent also plays a significant role in controlling the reaction's selectivity.[1][3] Careful optimization of these factors is essential to favor the formation of the desired mono-sulfonated product.[3]

Q3: How can I monitor the reaction to detect the formation of the bis-sulfonated byproduct?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction's progress.[4][5]

  • TLC: By spotting the reaction mixture against your starting materials, you can observe the consumption of the primary amine and the appearance of new spots. The bis-sulfonated product is typically less polar than the mono-sulfonated product and will have a higher Rf value.

  • LC-MS: This technique provides a more definitive assessment, allowing you to track the consumption of reactants and the formation of products by their respective molecular weights.[2]

Q4: Can this compound participate in other side reactions?

A4: Yes. Besides bis-sulfonylation, the reagent can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid, which can complicate purification.[1] Additionally, the product of the initial sulfonylation, an N-(2-chloroethyl)sulfonamide, can potentially undergo dehydrohalogenation (elimination of HCl) in the presence of a base to form a vinyl sulfonamide.[6] Ensuring anhydrous conditions and controlling the basicity and temperature can minimize these competing pathways.[1]

Troubleshooting Guide: High Levels of Bis-Sulfonylation

This guide addresses the common issue of observing significant amounts of the bis-sulfonated byproduct.

Problem Possible Cause Recommended Solution
High Yield of Bis-Sulfonated Product Incorrect Stoichiometry: Using an excess of this compound or a 1:1 ratio can leave unreacted sulfonyl chloride available to react with the mono-sulfonated intermediate.[2]Action: Adjust the stoichiometry. Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed primarily by the more nucleophilic starting amine.[3]
Rapid Reagent Addition: Adding the sulfonyl chloride too quickly creates a high local concentration, increasing the probability of the second sulfonylation event.[1]Action: Employ slow, controlled addition. Dissolve the this compound in an anhydrous solvent and add it dropwise to the cooled amine solution over an extended period (e.g., 30-60 minutes) using a syringe pump or dropping funnel.[3]
Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired deprotonation and second sulfonylation.Action: Maintain a low temperature. Perform the addition of the sulfonyl chloride at 0 °C (ice bath) or lower.[3] After the addition is complete, allow the reaction to warm slowly to room temperature while monitoring its progress.[5]
Inappropriate Base: A very strong base or a large excess of base can increase the concentration of the sulfonamide anion, promoting the second reaction.[3]Action: Choose a suitable base and use it stoichiometrically. Non-nucleophilic tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl byproduct.[1] Using a weaker base like pyridine, which can also act as a catalyst, may be beneficial in some cases.[1]
Quantitative Data on Reaction Conditions

The following table summarizes general conditions known to influence the outcome of sulfonylation reactions. Specific yields will be substrate-dependent, but the trends are broadly applicable.

ParameterCondition Favoring Mono-sulfonylation Condition Leading to Bis-sulfonylation
Stoichiometry (Amine:Sulfonyl Chloride) 1.1 : 1.0 or higher1.0 : 1.0 or excess sulfonyl chloride
Temperature 0 °C or below during additionRoom temperature or elevated
Rate of Addition Slow, dropwise (e.g., over 30-60 min)Rapid, all at once
Base Stoichiometric amount (e.g., 1.0-1.2 eq.) of TEA, DIPEALarge excess of a strong, non-hindered base

Experimental Protocol: Selective Mono-Sulfonylation

This protocol provides a general starting point for achieving selective mono-sulfonylation of a primary amine with this compound. Optimization for specific substrates is recommended.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)[2]

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[1]

  • Round-bottom flask, magnetic stir bar, dropping funnel/syringe pump, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the primary amine (1.1 mmol, 1.1 eq.) to a dry round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add TEA or DIPEA (1.2 mmol, 1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[3]

  • Reagent Addition: In a separate dry flask or syringe, prepare a solution of this compound (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the vigorously stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for 2-16 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.[3] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove sulfonic acid byproduct), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure mono-sulfonated product.[1]

Visualizations

Reaction_Pathway Amine Primary Amine (R-NH₂) MonoProduct Desired Product (R-NHSO₂CH₂CH₂Cl) Amine->MonoProduct Attack 1 SulfonylCl1 ClSO₂CH₂CH₂Cl SulfonylCl1->MonoProduct SulfonylCl2 ClSO₂CH₂CH₂Cl BisProduct Undesired Byproduct (R-N(SO₂CH₂CH₂Cl)₂) SulfonylCl2->BisProduct Anion Sulfonamide Anion (R-N⁻SO₂CH₂CH₂Cl) MonoProduct->Anion Deprotonation Base1 Base Base1->Anion Anion->BisProduct Attack 2

Caption: Competing pathways for desired mono-sulfonylation vs. undesired bis-sulfonylation.

Workflow start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add Add Sulfonyl Chloride Solution Dropwise (30-60 min) cool->add react Stir at 0 °C, then Warm to RT add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Product (Chromatography) workup->purify end Isolated Mono-Sulfonamide purify->end

Caption: Recommended experimental workflow for selective mono-sulfonylation.

Troubleshooting start Bis-sulfonylation Byproduct Observed? q1 Was Amine in Excess (≥1.1 eq.)? start->q1 Yes s1 Increase Amine Stoichiometry q1->s1 No q2 Was Addition Slow & at 0 °C? q1->q2 Yes s1->q2 s2 Slow Addition Rate & Maintain Low Temp. q2->s2 No q3 Was Base Stoichiometric? q2->q3 Yes s2->q3 s3 Reduce Base to 1.0-1.2 eq. q3->s3 No end Problem Solved q3->end Yes s3->end

Caption: Troubleshooting decision tree for minimizing bis-sulfonylation.

References

Technical Support Center: Hydrolysis of 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the controlled hydrolysis of 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonic acid. Given the highly reactive nature of this compound with water, this process must be carefully controlled to ensure safety and achieve the desired product with high purity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the hydrolysis of this compound?

A1: The primary safety concern is the highly exothermic and rapid reaction of this compound with water, which produces corrosive and toxic hydrogen chloride (HCl) gas.[1] This reaction can lead to a rapid increase in temperature and pressure if not properly controlled, posing a risk of splashing and vessel rupture. Always perform the reaction in a well-ventilated fume hood and have appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q2: Why is my reaction mixture turning yellow/brown?

A2: The appearance of a yellow to brown color may indicate the presence of impurities in the starting material or the formation of degradation byproducts. This compound itself can be a clear, slightly yellow to brown liquid.[1] If the color intensifies significantly during the reaction, it could be due to side reactions promoted by elevated temperatures.

Q3: Can I use a base to neutralize the generated HCl during the reaction?

A3: While a base will neutralize the HCl, adding a strong base directly to the reaction mixture is not recommended as it can catalyze other side reactions and complicate the purification of the final product. A controlled aqueous workup after the hydrolysis is complete is the preferred method for removing acidic byproducts.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) if a suitable solvent system can be found to differentiate the starting material from the product. Alternatively, quenching a small aliquot of the reaction mixture and analyzing it by NMR spectroscopy can show the disappearance of the sulfonyl chloride peak and the appearance of the sulfonic acid peak.

Q5: What are the expected side products in this hydrolysis?

A5: The main byproduct is hydrogen chloride.[1] At elevated temperatures or under certain conditions, further reactions could potentially lead to the formation of ethenesulfonyl chloride via elimination of HCl, which could then hydrolyze to ethenesulfonic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction is too vigorous and difficult to control. - Addition of water is too fast.- Initial reaction temperature is too high.- Inadequate cooling.- Add water dropwise using an addition funnel.- Start the reaction at a low temperature (e.g., 0-5 °C).- Use an ice-water or ice-salt bath to maintain a low temperature.
Low yield of 2-chloroethanesulfonic acid. - Incomplete hydrolysis.- Loss of product during workup.- Formation of side products due to high temperatures.- Ensure sufficient reaction time and monitor for completion.- Carefully perform the aqueous workup and extractions.- Maintain strict temperature control throughout the reaction.
Product is contaminated with starting material. - Insufficient amount of water used.- Reaction time was too short.- Use a molar excess of water.- Monitor the reaction to ensure the complete disappearance of the starting material.
Final product is an oil instead of a solid. - Presence of impurities or residual solvent.- Purify the product by recrystallization from a suitable solvent system.- Ensure all solvents are removed under reduced pressure.

Experimental Protocol: Controlled Hydrolysis

This protocol describes a method for the controlled hydrolysis of this compound.

Materials:

  • This compound (96% purity or higher)

  • Deionized water

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel in a fume hood. Place the flask in an ice bath.

  • Reaction Initiation: Charge the round-bottom flask with a measured amount of this compound.

  • Controlled Addition of Water: Slowly add a molar excess (e.g., 10 equivalents) of deionized water to the addition funnel. Begin dropwise addition of the water to the stirred this compound while maintaining the internal temperature of the reaction mixture between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, NMR of a quenched aliquot).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer) to remove any unreacted starting material or organic-soluble impurities. .

  • Isolation:

    • The aqueous layer containing the 2-chloroethanesulfonic acid and HCl can be concentrated under reduced pressure to remove water and HCl. Care should be taken as the resulting solution will be highly acidic.

Quantitative Data Summary

The following table presents illustrative data on how reaction conditions can affect the yield and purity of 2-chloroethanesulfonic acid.

Entry Temperature (°C) Equivalents of Water Reaction Time (h) Yield (%) Purity (%)
10-51029298
2251018895
350100.57585
40-5246590

Visualizations

Hydrolysis_Workflow start Start setup Reaction Setup: - Round-bottom flask in ice bath - Addition funnel start->setup charge_reagent Charge flask with This compound setup->charge_reagent add_water Slowly add deionized water (0-10 °C) charge_reagent->add_water react Stir at room temperature (1-2 hours) add_water->react workup Aqueous Workup: - Extract with organic solvent react->workup isolate Isolate Product: - Concentrate aqueous layer workup->isolate end End isolate->end

Caption: Experimental workflow for the controlled hydrolysis of this compound.

Hydrolysis_Reaction reactant Cl-CH₂-CH₂-SO₂-Cl (this compound) plus + reactant->plus water H₂O (Water) plus->water product Cl-CH₂-CH₂-SO₃H (2-Chloroethanesulfonic acid) water->product Hydrolysis hcl + HCl (Hydrogen chloride) product->hcl

Caption: Chemical equation for the hydrolysis of this compound.

References

Technical Support Center: Purification of Products from 2-Chloroethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-chloroethanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common products synthesized from this compound?

This compound is a highly reactive reagent primarily used in the synthesis of two main classes of compounds:

  • 2-Chloroethanesulfonamides: Formed by the reaction with primary or secondary amines.

  • Vinyl Sulfones and Vinyl Sulfonamides: These are often formed via an elimination reaction of the corresponding 2-chloroethyl intermediate, which can be facilitated by a base. This compound serves as a precursor to vinylsulfonyl chloride, a valuable intermediate for reactions like Michael additions.[1]

Q2: What are the typical impurities I should expect in my crude reaction mixture?

Common impurities can include:

  • Unreacted Starting Materials: Such as the amine or alcohol used in the reaction.

  • Hydrolyzed this compound: this compound is moisture-sensitive and can hydrolyze to form 2-chloroethanesulfonic acid.[2]

  • Di-Michael Adducts: In reactions with primary amines, the initial sulfonamide product can sometimes react further to form bis-sulfonated byproducts.

  • Polymeric Impurities: Particularly when synthesizing vinyl sulfones, polymerization of the product can be a significant side reaction.

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of the final product with high precision and accuracy.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and byproducts by their mass-to-charge ratio.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Yield After Work-up and Purification

Symptoms:

  • Significantly lower than expected mass of the purified product.

  • Low percentage yield calculated based on the limiting reagent.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Product Loss During Aqueous Work-up - Ensure the organic solvent used for extraction has low miscibility with water. - Perform multiple extractions with smaller volumes of the organic solvent. - If the product has some water solubility, consider back-extracting the combined aqueous layers.
Incomplete Crystallization/Recrystallization - Use the minimum amount of hot solvent necessary for complete dissolution of the crude product.[4] - Ensure the solution is cooled slowly to allow for maximum crystal formation. A rapid crash-out can trap impurities and reduce yield.[4] - After reaching room temperature, cool the flask in an ice bath to further decrease the solubility of the product.[4]
Product Adherence to Silica (B1680970) Gel in Column Chromatography - If the product is highly polar, it may not elute effectively from the column. - Gradually increase the polarity of the mobile phase. - For acidic products like sulfonamides, adding a small amount (0.5-1%) of acetic acid to the eluent can improve peak shape and recovery.[2]
Issue 2: Product is an Oil or Amorphous Solid, Not Crystalline

Symptoms:

  • The product separates as a liquid ("oiling out") or forms a non-crystalline powder upon cooling.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Rapid Cooling - Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can help.[4][5]
High Impurity Concentration - Impurities can inhibit crystal lattice formation. Consider a preliminary purification step, such as an aqueous wash or passing a sample through a short silica plug, before attempting recrystallization.
Inappropriate Solvent System - The chosen solvent may be too good a solvent, even at low temperatures. - Try a solvent/anti-solvent recrystallization method. Dissolve the product in a "good" solvent and slowly add a miscible "poor" solvent until turbidity is observed.[4]
Issue 3: Polymerization of Vinyl Sulfone Products During Purification

Symptoms:

  • Formation of a viscous oil or an insoluble solid during concentration or heating.

  • Broad, unresolved peaks in HPLC or NMR analysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Exposure to Heat - Avoid high temperatures during purification. Concentrate solutions under reduced pressure at low temperatures (e.g., below 50°C).[6] - Purification by distillation should be avoided as it can induce polymerization.[3]
Presence of Strong Base - Excess base from the reaction can promote polymerization. Ensure the base is fully quenched and removed during the aqueous work-up.
Absence of an Inhibitor - Add a radical inhibitor, such as 3,5-dinitrobenzoic acid, to the crude product before concentration to prevent polymerization.[6]

Data on Purification Methods

The effectiveness of a purification method is highly dependent on the specific properties of the target compound. The following table provides illustrative data on the typical performance of common purification techniques for sulfonamides and sulfones.

Purification Method Product Type Typical Recovery Range Typical Purity Range Notes
Aqueous Wash Sulfonamides, Vinyl Sulfones>95% (in organic phase)60-90%Effective for removing water-soluble impurities like salts and hydrolyzed sulfonyl chloride.
Recrystallization Sulfonamides, Vinyl Sulfones65-90%>98%Highly effective for crystalline solids. Yield can be optimized by careful solvent selection and cooling procedures.
Column Chromatography Sulfonamides, Vinyl Sulfones50-85%>99%Useful for separating complex mixtures and for products that do not crystallize well. Yield can be lower due to product retention on the stationary phase.

Disclaimer: The values in this table are estimates based on general laboratory experience and literature. Actual results will vary based on the specific compound, scale of the reaction, and experimental conditions.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a starting point for the initial purification of crude reaction mixtures containing either 2-chloroethanesulfonamides or vinyl sulfones.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl to remove any unreacted amine and other basic impurities.[2]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted this compound (as the sulfonic acid) and other acidic impurities.[2]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization of a Sulfonamide
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the sulfonamide when hot but not when cold.[2]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography of a 2-Chloroethanesulfonamide
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.

Visualizations

General Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Wash) crude->workup concentrate1 Concentration workup->concentrate1 purification Further Purification concentrate1->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or complex mixture product Pure Product recrystallization->product chromatography->product

Caption: A general workflow for the purification of products from this compound reactions.

Troubleshooting Crystallization Issues

CrystallizationTroubleshooting start Attempting Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product Oils Out low_yield Low Yield of Crystals no_crystals->oiling_out No concentrate Concentrate Solution no_crystals->concentrate Yes oiling_out->low_yield No slow_cool Slow Down Cooling oiling_out->slow_cool Yes success Successful Crystallization low_yield->success No check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Yes seed_crystal Add Seed Crystal concentrate->seed_crystal add_solvent Add More Solvent and Reheat slow_cool->add_solvent check_mother_liquor->success

Caption: A decision tree for troubleshooting common issues encountered during crystallization.

References

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-chloroethanesulfonyl chloride (CESC) from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it critical to remove unreacted this compound from my reaction?

A1: Unreacted this compound is a highly reactive and corrosive compound that can cause several problems during product isolation and purification.[1][2] It readily hydrolyzes in the presence of moisture (including atmospheric moisture) to form 2-chloroethanesulfonic acid and hydrochloric acid (HCl).[1][3] These acidic byproducts can degrade acid-sensitive products, complicate purification, and interfere with subsequent reaction steps. Furthermore, its high electrophilicity means it can react with nucleophilic solvents (e.g., methanol) or chromatography media, leading to the formation of unwanted impurities.[3][4]

Q2: What are the primary methods for removing excess this compound?

A2: The most common strategies involve converting the unreacted CESC into byproducts that are easier to separate. The three main approaches are:

  • Aqueous Workup (Quenching): This involves reacting the excess CESC with water or an aqueous basic solution. The resulting water-soluble sulfonic acid is then removed through liquid-liquid extraction.[3] This is the most common and cost-effective method.

  • Scavenger Resins: This technique uses solid-supported nucleophiles (like an amine-functionalized resin) that react with and bind the excess CESC. The resin is then simply filtered off.[3]

  • Chromatography: Direct purification of the crude reaction mixture via flash column chromatography can effectively separate the desired product from unreacted CESC and its byproducts.[3][5][6]

Q3: My desired product is water-soluble. Can I still use an aqueous workup?

A3: An aqueous workup is challenging for water-soluble products as they may be lost to the aqueous phase during extraction. In this scenario, using scavenger resins is the ideal alternative.[3] The resin selectively reacts with the this compound, and the resin-bound byproduct is removed by simple filtration, avoiding an aqueous extraction altogether. This method yields a significantly purer crude product, simplifying final purification.[3]

Q4: How can I monitor the removal of this compound during the workup process?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of CESC. A co-spot of the starting material alongside the reaction mixture will show if it has been consumed. For more quantitative analysis, techniques like GC-MS and HPLC are indispensable.[7] Reversed-phase HPLC with a water/acetonitrile mobile phase is commonly used for this class of compounds.[7]

Q5: I performed an aqueous quench, but my organic layer is still acidic. What happened?

A5: This typically indicates that the quenching and neutralization were incomplete. The hydrolysis of this compound produces both 2-chloroethanesulfonic acid and HCl.[3] A simple water wash may not be sufficient to remove all acidic byproducts. It is crucial to wash the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), until effervescence ceases.[3] This ensures that all acidic species are neutralized and extracted into the aqueous phase.

Data Presentation: Properties of this compound

The following table summarizes key physical and chemical properties of this compound relevant to its use and subsequent removal from reaction mixtures.

PropertyValueSignificance for RemovalReference
Chemical Formula C₂H₄Cl₂O₂SBasic molecular information.[1][2]
Molar Mass 163.03 g/mol Used for stoichiometric calculations of quenching agents.[2]
Appearance Colorless to pale yellow liquidVisual identification.[1]
Boiling Point 209.5 °CHigh boiling point makes removal by simple evaporation impractical; chemical quenching or chromatography is necessary.[1]
Density 1.455 g/cm³Denser than water, which may affect layer separation during aqueous extraction.[1]
Reactivity Highly reactive electrophileReacts readily with nucleophiles (water, alcohols, amines), forming the basis for quenching and scavenger resin strategies.[1][8]
Solubility Soluble in common organic solvents; reacts with water and alcohols.Good solubility in organic solvents allows for effective extraction of the desired product after quenching.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup (Quenching)

This protocol is suitable for reactions where the desired product is not soluble in water.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the quenching process.

  • Quenching: Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to the cooled reaction mixture with vigorous stirring. Continue the addition until gas evolution (CO₂) ceases, which indicates that all acidic byproducts have been neutralized.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two layers will form. Separate the organic layer.

  • Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Saturated Aqueous NaHCO₃ (to remove any remaining acidic impurities).[3]

    • Brine (saturated aqueous NaCl) (to remove the bulk of the water from the organic layer and prevent emulsions).[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Purification Using a Scavenger Resin

This protocol is ideal for reactions where the desired product has significant water solubility.

  • Resin Selection: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin.

  • Addition of Resin: Once the reaction is complete, add the scavenger resin (typically 2-3 equivalents relative to the excess this compound) to the reaction mixture.

  • Stirring: Stir the resulting suspension at room temperature. The required time can vary from 2 to 24 hours.[3]

  • Monitoring: Monitor the disappearance of the this compound spot by TLC.[3]

  • Filtration: Once all the excess CESC has been consumed, filter the reaction mixture to remove the scavenger resin.[3]

  • Washing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. This product is often significantly purer than that obtained from a standard aqueous workup.[3]

Visualizations

Removal_Method_Selection Start Reaction Complete (Excess CESC Present) Check_Solubility Is the desired product water-soluble? Start->Check_Solubility Aqueous_Workup Perform Aqueous Workup (Quenching Protocol) Check_Solubility->Aqueous_Workup No Scavenger_Resin Use Scavenger Resin (Filtration Protocol) Check_Solubility->Scavenger_Resin Yes Chromatography Purify by Flash Chromatography Aqueous_Workup->Chromatography Further purification needed End Pure Product Aqueous_Workup->End Sufficiently pure Scavenger_Resin->Chromatography Further purification needed Scavenger_Resin->End Sufficiently pure

Caption: Decision workflow for selecting a purification method.

Aqueous_Workup_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_wash Washing & Drying Start 1. Cool reaction mixture to 0°C Quench 2. Add NaHCO₃(aq) slowly with stirring Start->Quench Separate 3. Transfer to separatory funnel & separate layers Quench->Separate Extract 4. Extract aqueous layer with organic solvent Separate->Extract Combine 5. Combine organic layers Extract->Combine Wash 6. Wash with NaHCO₃(aq) then Brine Combine->Wash Dry 7. Dry over MgSO₄ and filter Wash->Dry Concentrate 8. Concentrate under reduced pressure Dry->Concentrate End Crude Product Concentrate->End

Caption: Step-by-step workflow for the aqueous quenching protocol.

References

Technical Support Center: Optimizing Sulfonylation Reactions with 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sulfonylation reactions using 2-chloroethanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: this compound is a highly reactive and corrosive compound. It is sensitive to moisture and reacts with water to produce toxic and corrosive hydrogen chloride gas.[1] It is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and away from moisture, strong oxidizing agents, and strong bases.[1]

Q2: What are the most common side reactions observed during sulfonylation with this compound?

A2: The two most prevalent side reactions are:

  • Elimination Reaction: Formation of vinylsulfonyl chloride or vinylsulfonamides/vinylsulfonates is common, especially in the presence of a base. The chloroethyl group can undergo dehydrochlorination.

  • Di-sulfonylation: Primary amines can react with two molecules of the sulfonyl chloride, leading to the formation of a di-sulfonamide byproduct, particularly if an excess of the sulfonyl chloride and a strong base are used.

Q3: How can I minimize the formation of the vinylsulfonamide/vinylsulfonate byproduct?

A3: To favor the formation of the 2-chloroethanesulfonamide/sulfonate, it is generally recommended to use milder reaction conditions. This includes using a weaker base or a stoichiometric amount of a non-hindered base, maintaining a low reaction temperature (e.g., 0 °C), and carefully controlling the addition of the sulfonyl chloride.

Q4: My primary amine is undergoing di-sulfonylation. How can I prevent this?

A4: To avoid di-sulfonylation, use a stoichiometric amount or a slight excess of the primary amine relative to the this compound. Slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature can also help to minimize this side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sulfonylation reaction with this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Degradation of this compound Ensure the reagent is fresh and has been stored under anhydrous conditions. Hydrolysis to 2-chloroethanesulfonic acid is a common issue.
Presence of Moisture Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (nitrogen or argon).
Inappropriate Base The choice of base is critical. For amines, triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used. For alcohols, stronger bases like sodium hydride (NaH) may be necessary. The base should be strong enough to deprotonate the nucleophile but not so strong as to excessively promote elimination.
Low Reaction Temperature While low temperatures are often used to control side reactions, the reaction may not proceed if the temperature is too low. If no reaction is observed at 0 °C, consider slowly warming the reaction to room temperature while monitoring for product formation and side products by TLC or LC-MS.
Poor Nucleophilicity of the Substrate For weakly nucleophilic amines or hindered alcohols, longer reaction times, elevated temperatures, or the use of a catalyst (e.g., DMAP in catalytic amounts with a stoichiometric base) may be required.
Issue 2: Formation of Multiple Products (Impure Sample)
Observed Issue Likely Cause & Solution
Major byproduct is the vinylsulfonamide/vinylsulfonate Cause: Elimination reaction is favored. This is often promoted by strong, bulky bases and higher temperatures. Solution: Use a less hindered base (e.g., pyridine instead of DBU). Maintain a low reaction temperature (0 °C or below). Consider a solvent that may disfavor elimination.
Significant amount of di-sulfonylation product with primary amines Cause: The initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. Solution: Use a 1:1 or slight excess of the amine to sulfonyl chloride ratio. Add the sulfonyl chloride slowly to the amine solution.
Unreacted starting material and presence of 2-chloroethanesulfonic acid Cause: Hydrolysis of this compound due to moisture in the reaction. Solution: Rigorously dry all solvents, reagents, and glassware. Purge the reaction vessel with an inert gas before adding reagents.

Data Presentation

Table 1: Reaction Conditions for the Sulfonylation of Amines

Amine TypeBaseSolventTemperature (°C)Reported YieldReference
Aniline (B41778)NaOH (25% aq.)CH₂Cl₂0 to RTModerateN/A
AnilineNone (base not specified)Acetone (B3395972)0 - 1034% (of vinylsulfonamide)N/A
OctadecylamineTriethylamineBenzeneRT50% (of vinylsulfonamide)[2]
Aliphatic AminesTriethylamineDichloromethane (B109758)0 to RTGeneral ProtocolN/A

Table 2: Reaction Conditions for the Sulfonylation of Alcohols

Alcohol TypeBaseSolventTemperature (°C)Reported YieldReference
Neopentyl AlcoholTriethylamineCH₂Cl₂0 to RTNot SpecifiedN/A
Primary/Secondary AlcoholsTriethylamineDichloromethane0 to RTGeneral ProtocolN/A

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Aliphatic Amine
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the aliphatic amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of a Vinylsulfonamide from an Aniline Derivative

This protocol is adapted from a literature procedure that directly forms the vinylsulfonamide.

  • Reaction Setup: Dissolve the aniline derivative (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C.

  • Sulfonyl Chloride Addition: Slowly add this compound (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture overnight at a temperature between 0 and 10 °C.

  • Work-up: Evaporate the solvent under vacuum. Extract the residue with dichloromethane and water.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Amine/Alcohol and Base in Anhydrous Solvent cool Cool to 0 °C prep_reagents->cool prep_sulfonyl Dissolve 2-CESC* in Anhydrous Solvent add Slowly Add 2-CESC Solution prep_sulfonyl->add cool->add react Stir and Monitor (TLC/LC-MS) add->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify label_cesc *2-CESC: this compound

General experimental workflow for sulfonylation.

troubleshooting_side_reactions cluster_pathways Reaction Pathways cluster_solutions Mitigation Strategies start Sulfonylation Reaction with This compound desired_product Desired Product: 2-Chloroethanesulfonamide/ sulfonate start->desired_product Desired Pathway elimination_product Side Product: Vinylsulfonamide/ sulfonate start->elimination_product Elimination Pathway (Strong/Bulky Base, High Temp) disulfonylation_product Side Product (1° Amines): Di-sulfonamide start->disulfonylation_product Di-sulfonylation Pathway (Excess 2-CESC, Strong Base) solution_elimination To Minimize Elimination: - Use weaker/non-bulky base - Lower reaction temperature (≤ 0 °C) elimination_product->solution_elimination solution_disulfonylation To Minimize Di-sulfonylation: - Use slight excess of amine - Slow addition of 2-CESC disulfonylation_product->solution_disulfonylation

Troubleshooting common side reaction pathways.

References

effect of base and solvent on 2-Chloroethanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing reactions involving 2-chloroethanesulfonyl chloride. The following sections detail frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional electrophile with two primary reactive sites:

  • Sulfonyl chloride (-SO₂Cl): This is a highly reactive electrophilic site susceptible to nucleophilic attack by amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

  • α-carbon to the sulfonyl group: The hydrogens on this carbon are acidic and can be abstracted by a base, leading to an E2 elimination to form the highly reactive intermediate, vinylsulfonyl chloride.

The competition between nucleophilic substitution at the sulfonyl chloride and base-mediated elimination is a key consideration in designing reactions with this reagent.

Q2: How does the choice of base affect the reaction outcome?

A2: The choice of base is critical in controlling the reaction pathway.

  • Non-nucleophilic, sterically hindered bases (e.g., triethylamine (B128534), diisopropylethylamine): These bases are commonly used to facilitate the reaction of this compound with nucleophiles. They readily abstract a proton from the α-carbon, promoting the in-situ formation of vinylsulfonyl chloride, which then undergoes a Michael addition with the nucleophile.[1] Triethylamine is a widely used base for this purpose.[1]

  • Nucleophilic bases (e.g., pyridine): Pyridine (B92270) can act as both a base and a nucleophilic catalyst. In reactions with sulfonyl chlorides, pyridine can form a reactive pyridinium-sulfonyl intermediate, which can then react with the nucleophile.[2] While effective, the nucleophilicity of pyridine can sometimes lead to side reactions.

Q3: What solvents are recommended for reactions with this compound?

A3: The choice of solvent significantly impacts reaction rates and product distribution.

  • Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): These are generally preferred as they do not react with the sulfonyl chloride. Aprotic, less polar solvents like THF may favor the formation of undesired di-Michael addition products in some cases.

  • Protic solvents (e.g., water, alcohols): These solvents are generally avoided as they can react with this compound, leading to hydrolysis or the formation of sulfonate esters as byproducts. However, in some specific cases, protic polar media like water or methanol (B129727) can favor the formation of the desired mono-addition product by hydrogen bonding with the product and preventing further reaction.

Q4: What are the common side reactions observed with this compound?

A4: Common side reactions include:

  • Hydrolysis: Reaction with water to form 2-chloroethanesulfonic acid.

  • Polymerization: The vinylsulfonyl chloride intermediate can polymerize, especially under certain conditions.

  • Di-Michael Addition: A second molecule of the nucleophile can add to the initial vinylsulfonamide product, leading to a di-adduct.

  • Reaction with tertiary amines: While often used as bases, some tertiary amines can react with sulfonyl chlorides, leading to complex side products.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Potential Cause Troubleshooting Steps
Degradation of this compound Use a fresh bottle of the reagent. Ensure it has been stored under anhydrous conditions. The reagent is sensitive to moisture.
Inefficient base Ensure the base is of high purity and anhydrous. For sterically hindered amines, a stronger, non-nucleophilic base might be required. Consider switching from pyridine to triethylamine or vice versa to assess the impact on yield.
Incorrect solvent If using a protic solvent, consider switching to an anhydrous aprotic solvent like DCM or THF to minimize side reactions with the solvent.
Low reaction temperature While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC.
Formation of vinylsulfonyl chloride and subsequent polymerization Add the base slowly to the reaction mixture containing the nucleophile and this compound to favor the Michael addition over polymerization of the in-situ formed vinylsulfonyl chloride.
Issue 2: Formation of a Significant Amount of Di-Michael Adduct
Potential Cause Troubleshooting Steps
High concentration of the nucleophile Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound.
Solvent effects Aprotic, less polar solvents like THF may favor the formation of the di-Michael adduct. Consider switching to a more polar, protic solvent like methanol or water if the desired product is stable under these conditions.
Reaction temperature Running the reaction at a lower temperature may help to minimize the rate of the second Michael addition.
Issue 3: Difficulty in Isolating the Product
Potential Cause Troubleshooting Steps
Product is highly soluble in the work-up solvent Modify the work-up procedure. If the product is water-soluble, consider extraction with a more polar organic solvent or use a continuous extraction method.
Emulsion formation during aqueous work-up Add brine (saturated NaCl solution) to help break the emulsion.
Product co-elutes with starting material or byproducts during chromatography Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation on silica (B1680970) gel is difficult.

Data Presentation

The following tables summarize the effect of solvent and base on the reaction of this compound with methylamine (B109427).

Table 1: Effect of Solvent on the Reaction of this compound with Methylamine [1]

SolventTemperature (°C)Product(s) (% Yield)
THF25, 60Di-Michael Adduct (50%), Polymer (50%)
THF-20, 20Di-Michael Adduct (~50%), 2-Methylamino-N-octadecylethanesulfonamide (~50%)
Water902-Methylamino-N-octadecylethanesulfonamide (80%), Di-Michael Adduct (low)
Methanol602-Methylamino-N-octadecylethanesulfonamide (~80%), Di-Michael Adduct (low)

Data extracted from the thesis of Paul A. Zielinski, "Some reactions of this compound", Rochester Institute of Technology (1976).

Experimental Protocols

Protocol 1: Synthesis of N-Octadecylethenesulfonamide[1]

This protocol describes the reaction of this compound with octadecylamine (B50001) in the presence of triethylamine to form an intermediate vinylsulfonamide.

Materials:

  • This compound

  • Octadecylamine

  • Triethylamine

  • Benzene (B151609) (or another suitable anhydrous aprotic solvent)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve octadecylamine (1 equivalent) in anhydrous benzene.

  • Add triethylamine (2 equivalents) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous benzene dropwise to the stirred reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-octadecylethenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane).

Expected Yield: ~50%

Protocol 2: Synthesis of 2-Methylamino-N-octadecylethanesulfonamide[1]

This protocol describes the Michael addition of methylamine to N-octadecylethenesulfonamide.

Materials:

  • N-Octadecylethenesulfonamide (from Protocol 1)

  • Methylamine (aqueous solution or gas)

  • Methanol or Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-octadecylethenesulfonamide (1 equivalent) in methanol or water.

  • Add an excess of methylamine (e.g., 3-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-90°C) for several hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess methylamine under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Expected Yield: ~80%

Mandatory Visualizations

Reaction_Pathways CESC 2-Chloroethanesulfonyl Chloride VSC Vinylsulfonyl Chloride (Intermediate) CESC->VSC  -HCl (Base) Side_Product Direct Substitution Product CESC->Side_Product  + Nucleophile (minor pathway) Nuc Nucleophile (e.g., R-NH2, R-OH) Product Sulfonamide / Sulfonate Ester (via Michael Addition) Nuc->Product Base Base (e.g., Et3N) Base->VSC VSC->Product  + Nucleophile

Caption: Reaction pathways of this compound.

Troubleshooting_Flowchart start Low Yield check_reagents Check Reagent Quality (CESC, Base, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up Procedure workup_ok Work-up Efficient? check_workup->workup_ok reagent_ok->check_conditions Yes optimize_reagents Use Fresh/Anhydrous Reagents reagent_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Adjust Temp/Time/ Base/Solvent conditions_ok->optimize_conditions No optimize_workup Modify Extraction/ Purification workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Temperature Control in 2-Chloroethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature in reactions involving 2-Chloroethanesulfonyl chloride. Precise temperature control is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for strict temperature control in reactions with this compound?

A1: The primary reason for strict temperature control is to manage the exothermic nature of the sulfonylation reaction and to prevent side reactions. This compound is a highly reactive electrophile.[1] Its reaction with nucleophiles, particularly amines, is often rapid and generates significant heat.[2] Without proper cooling, the reaction temperature can rise uncontrollably, leading to the formation of undesired byproducts such as di-Michael adducts and polymers.[3] In extreme cases, a runaway reaction could occur.[2][4]

Q2: What are the common side reactions observed with poor temperature control?

A2: Poor temperature control, specifically elevated temperatures, can lead to several side reactions:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two molecules of the sulfonyl chloride to form R-N(SO₂R')₂. This is more likely when an excess of the sulfonyl chloride is used in combination with high temperatures.[5]

  • Polymerization: At higher temperatures, this compound can dehydrohalogenate to form ethenesulfonyl chloride, which is prone to polymerization.[3]

  • Formation of Michael Adducts: The in situ generated ethenesulfonyl chloride can act as a Michael acceptor, leading to the formation of undesired adducts.[3]

Q3: What is the recommended starting temperature for a typical sulfonylation reaction with this compound?

A3: For most sulfonylation reactions with amines or alcohols, it is recommended to start at a low temperature, typically between -5 °C and 0 °C.[7][8] This is achieved by using an ice-salt or ice-water bath. The this compound should be added slowly and portion-wise to the solution of the nucleophile and a base to allow for efficient dissipation of the heat generated during the reaction.[5][9]

Q4: How should I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] By spotting the reaction mixture against the starting materials, you can observe the consumption of the limiting reagent and the formation of the product. LC-MS provides a more quantitative analysis of the reaction components.[7]

Q5: What should I do if my reaction is sluggish at low temperatures?

A5: If the reaction is slow or incomplete at low temperatures, you can gradually allow the reaction to warm to room temperature.[10][11] In some cases, gentle heating (e.g., to 40-50 °C) may be necessary, particularly with less reactive or sterically hindered nucleophiles.[11][12] However, any increase in temperature should be done cautiously while monitoring the reaction for the formation of byproducts.[11]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, especially with hindered or less nucleophilic substrates.[12]Gradually warm the reaction mixture to room temperature, and if necessary, gently heat to 40-50 °C while monitoring by TLC or LC-MS.[11][12]
Degradation of this compound: The reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially if stored improperly or if the reaction is not conducted under anhydrous conditions.[5]Use a fresh bottle of this compound or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of Multiple Products (Visible on TLC) Reaction temperature is too high: Elevated temperatures promote the formation of side products like bis-sulfonated amines, Michael adducts, and polymers.[3][5]Maintain a low reaction temperature (0 °C or below) during the addition of the sulfonyl chloride. Add the reagent slowly to control the exotherm.[5][8]
Incorrect Stoichiometry: An excess of this compound can lead to bis-sulfonylation of primary amines.[5]Use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine.[5]
Dark Brown or Black Reaction Mixture Decomposition: High reaction temperatures can cause the decomposition of the reagents or products.[6]Add the this compound slowly to a cooled solution of the nucleophile to control the initial exotherm. Ensure efficient stirring to prevent localized overheating.[6]
Reaction is Too Fast or Uncontrollable Inadequate Cooling: The rate of heat generation exceeds the rate of heat removal.Ensure the reaction vessel is adequately submerged in the cooling bath. For larger scale reactions, consider a more efficient cooling system. Add the this compound at a slower rate.

Data Presentation

The following table summarizes the general effect of temperature on sulfonylation reactions with this compound. The specific optimal temperature will vary depending on the substrate, solvent, and base used.

Temperature Range Primary Amine Reactivity Secondary Amine Reactivity Aromatic Amine Reactivity Potential Side Reactions
-10 °C to 5 °C Moderate to FastSlow to ModerateVery SlowMinimized
20 °C to 30 °C (Room Temp) Very FastModerate to FastSlow to ModerateIncreased risk of bis-sulfonylation and Michael addition[3]
> 40 °C Extremely Fast (risk of runaway)Very FastModerate to FastHigh risk of bis-sulfonylation, polymerization, and decomposition[3][6]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Aliphatic Amine

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).[5]

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Procedure for the Sulfonylation of an Aniline (B41778) Derivative

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 equivalent) in a suitable solvent such as acetone (B3395972) or dichloromethane.[8]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride and Base: Slowly and simultaneously add this compound (1.2 equivalents) and an aqueous solution of a base like sodium hydroxide (B78521) (25%) to the stirred aniline solution. Maintain the temperature between 0-10 °C during the addition.[8]

  • Reaction: Stir the reaction mixture overnight at a temperature between 0-10 °C.[8]

  • Work-up and Extraction: Quench the reaction with water and extract the mixture with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Dissolve Amine/Alcohol & Base cool Cool Reaction Mixture (0°C) setup->cool add Slow, Dropwise Addition of This compound cool->add monitor Monitor Reaction Progress (TLC / LC-MS) add->monitor warm Allow to Warm to RT (if necessary) monitor->warm Sluggish? quench Quench Reaction monitor->quench Complete? warm->monitor extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: Standard experimental workflow for sulfonylation reactions.

troubleshooting_logic cluster_temp Temperature Check cluster_reagents Reagent Check cluster_stoich Stoichiometry Check start Low Yield or Side Products temp_check Was reaction cooled to 0°C during addition? start->temp_check temp_high High Temp Issue: - Reduce addition rate - Improve cooling temp_check->temp_high No reagent_check Are reagents pure & anhydrous? temp_check->reagent_check Yes temp_low Low Temp Issue: - Allow to warm to RT - Gentle heating reagent_bad Reagent Issue: - Use fresh reagents - Ensure dry conditions reagent_check->reagent_bad No stoich_check Is stoichiometry correct (1:1)? reagent_check->stoich_check Yes stoich_check->temp_low Yes, but sluggish stoich_bad Stoichiometry Issue: - Adjust reagent ratio stoich_check->stoich_bad No

Caption: Troubleshooting logic for sulfonylation reaction issues.

References

Technical Support Center: 2-Chloroethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 2-chloroethanesulfonyl chloride. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and how should it be handled?

A1: this compound is a corrosive and moisture-sensitive liquid that can cause severe skin and eye irritation.[1][2] It is also an irritant to the respiratory tract upon inhalation.[1][2] Due to its reactivity with water, it can fume in moist air, releasing corrosive hydrogen chloride gas.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use to prevent hydrolysis of the reagent.

Q2: What is the purpose of quenching in the workup of reactions with this compound?

A2: Quenching is a critical step to neutralize any unreacted this compound and other reactive species in the reaction mixture. This is essential for safe handling during the subsequent extraction and purification steps. Common quenching agents include water, dilute aqueous basic solutions (like sodium bicarbonate), or alcohols such as methanol. The choice of quenching agent depends on the stability of the desired product and the nature of the impurities.

Q3: My crude product is an oil, but I expect a solid. What could be the cause and how can I fix it?

A3: Obtaining an oily product instead of a solid is a common issue. This can be due to the presence of impurities, residual solvent, or byproducts from the reaction. Ensure that the solvent has been completely removed under reduced pressure. If the product is still an oil, purification by column chromatography is recommended to remove impurities. In some cases, dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent (like hexanes) can induce precipitation or crystallization.

Q4: What are the most common side products in reactions of this compound with amines?

A4: When reacting this compound with amines, several side products can form. With primary amines, a common side product is the di-sulfonated amine. With both primary and secondary amines, especially if they are highly nucleophilic and unhindered, a Michael addition can occur. This happens after the initial sulfonamide formation and an in-situ elimination of HCl to form a vinyl sulfonamide intermediate. The excess amine can then add to this intermediate, forming a disubstituted taurinamide.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Degraded Reagent This compound is moisture-sensitive and can hydrolyze over time. Use a fresh bottle or a recently opened one that has been properly stored. Ensure all glassware is thoroughly dried before use.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), especially for less reactive nucleophiles.[4]
Product Loss During Workup The product may have some solubility in the aqueous phase. When extracting, ensure you use a sufficient volume of organic solvent and perform multiple extractions (e.g., 3 times). Also, ensure the pH of the aqueous layer is appropriate to minimize the solubility of your product.
Side Reactions The formation of byproducts such as di-sulfonated amines or Michael adducts can consume the starting materials and reduce the yield of the desired product. To minimize these, consider adding the this compound slowly to the reaction mixture to avoid high local concentrations. Using a 1:1 stoichiometry of the amine to the sulfonyl chloride can also help reduce the formation of di-sulfonated products.[4]
Issue 2: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-eluting Impurities in Column Chromatography If impurities have a similar polarity to your product, try using a different solvent system for elution. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. In some cases, switching the stationary phase (e.g., from silica (B1680970) gel to alumina) may be beneficial.
Product Tailing on Silica Gel Sulfonamides can sometimes exhibit "tailing" on silica gel columns due to the acidic nature of the N-H proton. Adding a small amount of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) to the eluent can often improve the peak shape and separation.[4]
Product is an Oil and Does Not Crystallize If the product is an oil after chromatography, try dissolving it in a small amount of a solvent in which it is very soluble, and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy. Allowing this to stand may induce crystallization. Seeding with a small crystal of the pure product, if available, can also help.

Experimental Protocols

Protocol 1: General Workup for the Reaction of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific primary amines.

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water to quench any unreacted this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL for a 10 mmol scale reaction).

  • Washing:

    • Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted primary amine and the amine base (e.g., triethylamine (B128534) or pyridine).

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the 2-chloroethanesulfonic acid byproduct.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Protocol 2: General Workup for the Reaction of this compound with an Alcohol

This protocol is a general guideline for the synthesis of 2-chloroethanesulfonate esters.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any unreacted this compound and the HCl byproduct.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing:

    • Combine the organic extracts and wash with deionized water (2 x 30 mL).

    • Wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of sulfonamides and sulfonate esters using this compound under typical reaction conditions. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

Nucleophile Product Type Typical Base Solvent Temperature (°C) Typical Yield (%)
Primary Aliphatic Amine2-ChloroethanesulfonamideTriethylamineDichloromethane0 to rt70-90
Primary Aromatic Amine2-ChloroethanesulfonamidePyridineDichloromethanert to 4060-85
Secondary Aliphatic Amine2-ChloroethanesulfonamideTriethylamineTetrahydrofuran0 to rt65-85
Primary Alcohol2-ChloroethanesulfonateTriethylamineDichloromethane0 to rt75-95
Phenol2-ChloroethanesulfonatePyridineAcetonitrilert to 6060-80

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Byproducts, Excess Reagents) Quench Quench (e.g., H2O, NaHCO3) Reaction_Mixture->Quench 1. Extract Extract with Organic Solvent Quench->Extract 2. Wash_Acid Wash with 1M HCl Extract->Wash_Acid 3a. Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base 3b. Wash_Brine Wash with Brine Wash_Base->Wash_Brine 3c. Dry Dry over Na2SO4 Wash_Brine->Dry 4. Concentrate Concentrate Dry->Concentrate 5. Purify Column Chromatography or Recrystallization Concentrate->Purify 6. Pure_Product Pure Product Purify->Pure_Product

Caption: General experimental workflow for the workup of this compound reactions.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Degraded Reagent Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Product Loss during Workup Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Use fresh reagent Ensure anhydrous conditions Cause1->Sol1 Sol2 Monitor with TLC/LC-MS Increase reaction time/temp. Add catalyst (e.g., DMAP) Cause2->Sol2 Sol3 Sufficient extraction solvent Multiple extractions Adjust pH of aqueous layer Cause3->Sol3 Sol4 Slow addition of reagent Use 1:1 stoichiometry Cause4->Sol4

Caption: Troubleshooting guide for low product yield in reactions with this compound.

References

Technical Support Center: Scaling Up 2-Chloroethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloroethanesulfonyl chloride (CESC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions involving this versatile but highly reactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure safe and efficient scale-up of your chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound reactions, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My large-scale reaction is showing a lower yield compared to the lab-scale synthesis. What are the likely causes and how can I improve it?

A1: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration of your reactor. For highly exothermic reactions, consider using a continuous stirred-tank reactor (CSTR) system, which can improve mixing and heat transfer.

  • Poor Temperature Control: Exothermic reactions involving CESC can be difficult to control at scale, leading to temperature gradients and the formation of byproducts.

    • Solution: Ensure your reactor's cooling system is adequate for the larger volume. A jacketed reactor with a high-performance heat transfer fluid is recommended. Consider a slower, controlled addition of this compound to manage the heat evolution.

  • Increased Impurity Formation: Certain impurities, such as the corresponding sulfonic acid from hydrolysis, may form in greater quantities at scale.[1]

    • Solution: Implement rigorous raw material quality control and ensure all equipment is scrupulously dry. Use an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[2]

Q2: I'm observing the formation of a significant amount of a highly polar byproduct that is difficult to remove. What is it and how can I minimize its formation?

A2: The most common polar byproduct in reactions with this compound is the corresponding sulfonic acid, formed through hydrolysis of the sulfonyl chloride group.[1]

  • Cause: Exposure of CESC or the reaction mixture to water. Water can be introduced through wet solvents, reagents, or atmospheric moisture.[3][4]

  • Minimization Strategies:

    • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[2]

    • Equipment Preparation: Ensure the reactor and all transfer lines are clean and dry before starting the reaction.

  • Removal: The sulfonic acid byproduct can often be removed by a basic aqueous wash during workup, as it will form a water-soluble salt.

Q3: The reaction is proceeding much slower at a larger scale. What could be the reason?

A3: Slower reaction rates at scale can be attributed to mass transfer limitations.

  • Cause: In a larger volume, the rate at which reactants come into contact with each other can be limited by diffusion, especially in heterogeneous mixtures.

  • Solution:

    • Improve Agitation: Increase the stirring speed to enhance mixing and reduce the diffusion barrier.

    • Solvent Choice: Ensure the chosen solvent provides good solubility for all reactants. The solubility of this compound can be temperature-dependent.[5]

    • Phase Transfer Catalyst: For reactions involving multiple phases, the use of a phase transfer catalyst may be beneficial.

Q4: We are concerned about the potential for a thermal runaway reaction. How can we assess and mitigate this risk?

A4: Thermal runaway is a critical safety concern for exothermic reactions.

  • Risk Assessment:

    • Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies at the lab scale to determine the heat of reaction, adiabatic temperature rise, and the onset temperature of any decomposition reactions. This data is crucial for safe scale-up.

    • Process Safety Analysis: Conduct a thorough hazard and operability (HAZOP) study to identify potential failure modes of equipment and procedures that could lead to a loss of cooling or containment.

  • Mitigation Strategies:

    • Controlled Addition: Add the most reactive reagent (often CESC) slowly and at a controlled rate to manage the rate of heat generation.

    • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.

    • Quenching System: Have a validated quenching procedure and the necessary reagents readily available to stop the reaction in an emergency.

    • Continuous Manufacturing: For highly exothermic processes, transitioning from batch to continuous flow chemistry can significantly improve safety by reducing the volume of reacting material at any given time and enhancing heat transfer.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly reactive and hazardous substance. Key hazards include:

  • Corrosivity: It is corrosive to skin and eyes.[7]

  • Toxicity: It is toxic if inhaled or ingested.[2]

  • Reactivity: It reacts violently with water, strong bases, and oxidizing agents.[3][4] It is also moisture-sensitive.[3] When heated to decomposition, it emits toxic fumes of chlorine and sulfur oxides.[2]

Q2: What are the recommended storage and handling procedures for this compound at an industrial scale?

A2: Proper storage and handling are critical for safety.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen).[2] Keep away from incompatible materials such as water, bases, and oxidizing agents.

  • Handling: Use in a closed system with local exhaust ventilation. Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.

Q3: What are the common impurities found in commercial this compound, and how can they affect my reaction?

A3: Common impurities can include residual starting materials from its synthesis (e.g., from sodium isethionate) and hydrolysis products like 2-chloroethanesulfonic acid. These impurities can affect reaction kinetics and lead to the formation of byproducts. It is crucial to source high-purity this compound from a reputable supplier and to analyze the certificate of analysis for each batch.

Q4: Can I use a metal reactor for my scaled-up reaction with this compound?

A4: The choice of reactor material is critical. This compound and its reaction byproducts (like HCl from hydrolysis) can be corrosive to certain metals. Glass-lined steel reactors are often a good choice. However, material compatibility testing should always be performed with the specific reaction mixture under the planned process conditions.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Scale
ParameterLab Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
Reactant Addition Time 30 minutes4 - 6 hoursSlower addition at scale is crucial to manage heat release.
Agitation Speed 300 - 500 RPM100 - 200 RPMTip speed and power per unit volume are more relevant scaling parameters than RPM.
Heat Transfer Area / Volume HighLowerReduced surface-area-to-volume ratio makes heat removal more challenging.
Typical Yield 85 - 95%75 - 85%Yield reduction can be due to mixing, temperature, and impurity issues.
Main Impurity (Sulfonic Acid) < 1%2 - 5%Increased potential for moisture contamination and localized heating at scale.

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using this compound (Lab Scale)
  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Charging: The amine substrate and an appropriate anhydrous solvent (e.g., dichloromethane, toluene) are charged to the flask. A non-nucleophilic base (e.g., triethylamine, pyridine) is added.

  • Cooling: The mixture is cooled to 0-5 °C in an ice bath.

  • CESC Addition: this compound is dissolved in the reaction solvent and added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction is stirred at the controlled temperature for a specified time, monitored by TLC or LC-MS until completion.

  • Workup: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Key Considerations for Scale-Up of Protocol 1:
  • Heat Management: The rate of addition of this compound must be carefully controlled to prevent a temperature spike. The efficiency of the reactor's cooling system is paramount.

  • Mixing: Ensure efficient agitation to maintain a homogenous mixture and prevent localized concentration gradients.

  • Material Transfer: Use dry transfer lines and pumps to charge reagents and solvents to the reactor to avoid moisture contamination.

  • Off-Gas Management: The reaction may produce HCl gas, especially if any moisture is present. The reactor should be vented to a scrubber system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor 1. Dry Reactor Setup (Inert Atmosphere) charge_reagents 2. Charge Amine, Solvent, and Base prep_reactor->charge_reagents cool 3. Cool to 0-5 °C charge_reagents->cool add_cesc 4. Controlled Addition of CESC Solution cool->add_cesc react 5. Monitor Reaction (TLC/LC-MS) add_cesc->react quench 6. Quench Reaction react->quench extract 7. Extraction & Washes quench->extract purify 8. Purification (Recrystallization/Chromatography) extract->purify

Caption: General experimental workflow for sulfonamide synthesis using this compound.

troubleshooting_yield start Low Yield at Scale? mixing Inadequate Mixing? start->mixing temp_control Poor Temp. Control? start->temp_control impurities Increased Impurities? start->impurities solution_mixing Optimize Agitation (Tip Speed, Impeller) mixing->solution_mixing Yes solution_temp Improve Cooling Capacity & Controlled Addition temp_control->solution_temp Yes solution_impurities Use Anhydrous Reagents & Inert Atmosphere impurities->solution_impurities Yes

Caption: Troubleshooting logic for addressing low reaction yield during scale-up.

References

improving yield and selectivity in 2-Chloroethanesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in 2-Chloroethanesulfonyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently employed methods for synthesizing this compound involve the reaction of sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate) with a chlorinating agent.[1] Common chlorinating agents include thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2] Another, less common, approach is the chlorination of mercaptoalkanols.[1]

Q2: What is the primary application of this compound in research and development?

A2: this compound is a versatile bifunctional compound primarily used as a precursor to vinylsulfonyl chloride, a key intermediate in various chemical reactions like Michael additions.[3][4] It is also instrumental in the synthesis of sulfonamides, sultams, and other heterocyclic systems, many of which are pharmacologically active compounds.[3][4][5]

Q3: How does the reactivity of this compound influence its applications?

A3: Its high reactivity, owing to the potent electrophilic nature of the sulfonyl chloride group, allows for efficient reactions under controlled conditions, leading to high yields of desired products.[3][4] This reactivity makes it a valuable reagent for introducing the 2-chloroethanesulfonyl moiety into molecules to create diverse functional groups and molecular scaffolds.[6]

Q4: What are the key safety precautions to consider when handling this compound?

A4: this compound is a corrosive and moisture-sensitive liquid that can fume in moist air, releasing hydrogen chloride.[4][7] It is a severe skin and eye irritant and can cause respiratory irritation if inhaled.[8] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[10]

Troubleshooting Guide

Low Yield

Q5: My reaction yield is consistently low. What are the potential causes and how can I address them?

A5: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction goes to completion by monitoring it using an appropriate technique like TLC or GC. - Optimize reaction time and temperature. For the reaction of sodium isethionate with thionyl chloride, a gradual increase in temperature (e.g., from 20-30°C to 60°C) can be beneficial.[11]
Product Hydrolysis - this compound is highly susceptible to hydrolysis.[3] Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents and reagents.[6] - If an aqueous workup is necessary, perform it quickly at low temperatures.[3]
Suboptimal Reagent Stoichiometry - An insufficient excess of the chlorinating agent can lead to incomplete conversion. A molar excess of the chlorinating agent is often recommended.
Poor Phase Separation During Workup - Inefficient extraction of the product into the organic phase can lead to significant loss.[3] Use a sufficient volume of a suitable organic solvent and perform multiple extractions.[3]
Emulsion Formation - Emulsions can trap the product at the interface between the aqueous and organic layers. To break emulsions, try adding brine (saturated NaCl solution).[3]
Poor Selectivity & Side Product Formation

Q6: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A6: Improving selectivity involves carefully controlling the reaction conditions to favor the formation of the desired product over side reactions.

Side Product/Issue Potential Cause Recommended Solution
Formation of Di-Michael Adducts - In subsequent reactions where this compound is converted to an intermediate like an ethenesulfonamide, the product can react further.[12]- Control the stoichiometry of the reactants. Using a unit stoichiometry and shorter reaction times can favor the formation of the initial product.[12]
Formation of Ethenesulfonyl Chloride - Dehydrohalogenation of this compound can occur, especially in the presence of a base.[12]- Carefully control the reaction temperature and the rate of addition of reagents. For reactions with amines, adding the base and this compound slowly at low temperatures (e.g., 0 °C) is recommended.[13]
Polymerization - The vinylsulfonyl chloride intermediate, if formed, can polymerize.- Maintain low reaction temperatures and avoid prolonged reaction times after the desired product is formed.

Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Isethionate

This protocol is based on the reaction of sodium isethionate with thionyl chloride in the presence of DMF and a solvent like dichloromethane (B109758).

Materials:

  • Sodium isethionate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Chilled water

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • In a fume hood, equip a round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.

  • To the flask, add sodium isethionate, DMF, and anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred mixture at a temperature between 20-30°C.[11]

  • After the addition is complete, slowly heat the reaction mixture to 30-60°C and maintain it until the reaction is complete (monitor by GC or TLC).[11]

  • Cool the reaction mixture and slowly add chilled water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Quantitative Data Summary:

ReactantReagentSolventYieldPurity (GC)Reference
Sodium IsethionateThionyl ChlorideDMF, Chlorobenzene82%99.6%[2]
Sodium IsethionateThionyl ChlorideDMF, Dichloromethane90% (crude)-[11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Sodium_Isethionate Sodium Isethionate Reaction_Vessel Reaction at 20-60°C Sodium_Isethionate->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel DMF DMF (catalyst) DMF->Reaction_Vessel Quenching Quenching with H₂O Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure 2-Chloroethanesulfonyl chloride Purification->Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Hydrolysis Product Hydrolysis? Low_Yield->Hydrolysis Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Monitor_Reaction Monitor reaction (TLC/GC) Optimize time/temp Incomplete_Reaction->Monitor_Reaction Anhydrous_Conditions Use anhydrous reagents/solvents Dry glassware thoroughly Hydrolysis->Anhydrous_Conditions Optimize_Workup Efficient extraction Break emulsions with brine Workup_Loss->Optimize_Workup

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Managing 2-Chloroethanesulfonyl Chloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of the highly reactive reagent, 2-chloroethanesulfonyl chloride, with a focus on managing its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound readily reacts with water in a process called hydrolysis. This reaction decomposes the desired reagent into 2-chloroethanesulfonic acid and hydrochloric acid. This not only consumes the starting material, leading to lower product yields, but the generation of corrosive HCl gas can also affect the reaction environment and sensitive functional groups on other molecules.[1][2]

Q2: What are the visible signs of moisture contamination in a reaction with this compound?

A2: Fuming upon exposure to air is a strong indicator of hydrolysis, as the reagent reacts with atmospheric moisture to produce HCl gas.[1] In a reaction vessel, the presence of unexpected precipitates (the sulfonic acid or its salt) or a lower than expected yield of the desired product can also signify moisture contamination.

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is also advisable to store it in a cool, dry place, away from sources of moisture.

Q4: What are the key precautions to take before starting an experiment with this compound?

A4: All glassware must be scrupulously dried, either by oven-drying overnight at a high temperature (e.g., 120-150°C) or by flame-drying under a stream of inert gas. All solvents and other reagents should be anhydrous. The reaction should be set up under an inert atmosphere to prevent the ingress of atmospheric moisture.

Q5: Can I use a drying agent directly in my reaction mixture?

A5: While drying agents are essential for preparing anhydrous solvents, adding them directly to a reaction mixture containing this compound is generally not recommended. The drying agent could potentially interfere with the reaction or be difficult to remove from the product. It is best to use anhydrous solvents from the start.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Moisture Contamination - Verify Anhydrous Conditions: Ensure all solvents were rigorously dried before use. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent. - Proper Glassware Drying: Confirm that all glassware was oven-dried or flame-dried immediately before use and assembled under an inert atmosphere. - Inert Atmosphere Technique: Check for leaks in your inert gas setup. Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.
Reagent Degradation - Check Reagent Quality: If the bottle of this compound has been opened multiple times, it may have been compromised by atmospheric moisture. Consider using a fresh, unopened bottle. - Proper Storage: Confirm the reagent was stored under an inert atmosphere and in a cool, dry place.
Incorrect Stoichiometry - Accurate Measurement: this compound is a liquid, so ensure accurate measurement by volume or, for higher precision, by mass. - Consider Side Reactions: If your nucleophile has multiple reactive sites, you may need to adjust the stoichiometry or use protecting groups.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Steps
Hydrolysis of Starting Material - Identify the Byproduct: The primary byproduct from reaction with water is 2-chloroethanesulfonic acid. This can be identified by techniques such as NMR or LC-MS. If this is present, it confirms moisture contamination. - Review Anhydrous Technique: Re-evaluate all steps taken to exclude moisture from the reaction.
Reaction with Solvent - Solvent Choice: Ensure the solvent is inert to the reaction conditions. Protic solvents like alcohols will react with this compound. Ethereal solvents that are not properly dried can be a source of water.
Side reaction with the Nucleophile - Control Reaction Temperature: Exothermic reactions can sometimes lead to side products. Running the reaction at a lower temperature may improve selectivity. - Order of Addition: Adding the this compound slowly to the nucleophile can sometimes minimize side reactions.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_moisture Moisture Contamination Checks start Low or No Product Yield check_moisture Was moisture rigorously excluded? start->check_moisture check_reagent Is the this compound of good quality? check_moisture->check_reagent Yes dry_glassware Was glassware properly dried? check_moisture->dry_glassware No check_stoichiometry Was the stoichiometry correct? check_reagent->check_stoichiometry Yes use_fresh_reagent Use a fresh bottle of reagent check_reagent->use_fresh_reagent No other_issues Investigate other reaction parameters (temperature, reaction time, etc.) check_stoichiometry->other_issues Yes recalculate Recalculate and re-weigh/measure reagents check_stoichiometry->recalculate No optimize Optimize reaction conditions other_issues->optimize dry_solvents Were solvents anhydrous? dry_glassware->dry_solvents inert_atmosphere Was an inert atmosphere maintained? dry_solvents->inert_atmosphere

A flowchart for troubleshooting low-yield reactions.

Quantitative Data on Moisture Sensitivity

Table 1: Hydrolysis Rate Constants and Half-life of Methanesulfonyl Chloride in Water

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂)Reference
10.01.05 x 10⁻⁴~1.8 hours[3]
20.03.33 x 10⁻⁴~35 minutes[3]
30.09.75 x 10⁻⁴~12 minutes[3]

Note: The half-life is calculated as ln(2)/k.

This data underscores the importance of maintaining anhydrous conditions, as even at low temperatures, significant degradation of the sulfonyl chloride can occur in the presence of water.

Experimental Protocols

Protocol 1: Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

This one-pot sulfonylation/intramolecular thia-Michael addition protocol demonstrates a successful use of this compound under anhydrous conditions.[3][4]

Reaction Scheme:

reaction_scheme_1 reactant1 Cysteamine (B1669678) or Cysteine ethyl ester reagents Et3N, DMAP CH2Cl2, 0°C to rt reactant1->reagents reactant2 This compound reactant2->reagents product 1,5,2-Dithiazepine 1,1-dioxide reagents->product

Synthesis of 1,5,2-dithiazepine 1,1-dioxides.

Methodology:

  • Preparation of Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is oven-dried overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: To the flask, add anhydrous dichloromethane (B109758) (CH₂Cl₂), triethylamine (B128534) (Et₃N, 4 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents). Add cysteine ethyl ester (1.1 equivalents) or cysteamine hydrochloride (1.1 equivalents).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Addition of this compound: Add this compound (1 equivalent) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere.

  • Workup: Quench the reaction by washing with 1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from chloroform (B151607) (CHCl₃).

Protocol 2: Synthesis of Vinyl Sulfonate Esters

This protocol illustrates the use of this compound in a one-pot sulfonation-elimination reaction.[5]

Reaction Scheme:

reaction_scheme_2 reactant1 Alcohol (e.g., n-butanol, isopropanol) reagents Triethylamine Anhydrous Solvent reactant1->reagents reactant2 This compound reactant2->reagents product Vinyl sulfonate ester reagents->product

Synthesis of vinyl sulfonate esters.

Methodology:

  • Inert Atmosphere Setup: Assemble an oven-dried, three-necked round-bottom flask with a dropping funnel, a nitrogen/argon inlet, and a magnetic stir bar.

  • Reagent Preparation: Dissolve the desired alcohol (1 equivalent) and triethylamine (a slight excess) in a suitable anhydrous solvent (e.g., diethyl ether, THF) in the flask.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Addition of this compound: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred, cooled reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude vinyl sulfonate ester.

  • Purification: Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

References

Validation & Comparative

A Comparative Guide to 2-Chloroethanesulfonyl Chloride and Methanesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of sulfonamides, a crucial functional group in a vast array of pharmaceuticals, the choice of sulfonating agent is a critical parameter that dictates reaction pathways, product scope, and overall efficiency. This guide provides an objective comparison between two common reagents: 2-chloroethanesulfonyl chloride and methanesulfonyl chloride. By examining their reactivity, typical experimental outcomes, and underlying mechanisms, researchers can make more informed decisions in their synthetic strategies.

Executive Summary

Methanesulfonyl chloride is a highly reactive and straightforward reagent for the synthesis of methanesulfonamides. Its reaction with primary and secondary amines proceeds via a direct nucleophilic substitution, providing stable sulfonamide products. In contrast, this compound offers a pathway to vinyl sulfonamides through a one-pot sulfonylation-elimination reaction. The resulting vinyl sulfonamides can undergo subsequent Michael addition, leading to more complex structures. The choice between these two reagents fundamentally depends on the desired final product: a simple methanesulfonamide (B31651) or a more functionalized vinyl sulfonamide and its derivatives.

Reagent Characteristics and Safety Profile

A summary of the physical properties and key safety considerations for both reagents is presented below. Both are corrosive and toxic, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

PropertyThis compoundMethanesulfonyl Chloride
Molecular Formula C₂H₄Cl₂O₂S[1]CH₃SO₂Cl[2]
Molecular Weight 163.03 g/mol [1]114.54 g/mol [2]
Appearance Clear, slightly yellow to brown liquid[3]Colorless to pale-yellow liquid[2]
Boiling Point 84-86 °C at 15 mmHg161 °C at 730 mmHg[2]
Density 1.56 g/mL at 25 °C1.480 g/cm³[2]
Key Hazards Severe skin and eye irritant, toxic if inhaled or swallowed.[1] Incompatible with strong oxidizing agents, alcohols, amines, and alkali.[3]Highly toxic by inhalation, corrosive, lachrymator. Reacts exothermically with nucleophiles.[2]

Reaction Mechanisms and Product Profiles

The fundamental difference between the two reagents in sulfonamide synthesis lies in their reaction mechanisms with amines.

Methanesulfonyl Chloride: The reaction proceeds via a direct nucleophilic substitution at the sulfonyl group. The amine attacks the electrophilic sulfur atom, displacing the chloride ion to form the corresponding methanesulfonamide.[4] This reaction is typically carried out in the presence of a base to neutralize the HCl generated.[4]

Caption: Direct sulfonylation with methanesulfonyl chloride.

This compound: The reaction with amines is more complex and often proceeds through a one-pot sulfonylation followed by an in-situ elimination of HCl to form a vinyl sulfonamide intermediate.[5] This highly reactive intermediate can then undergo a Michael addition with a second equivalent of the amine, leading to a β-aminoethylsulfonamide.[5]

CESCl_Mechanism cluster_1 This compound Reaction CESCl ClCH₂CH₂SO₂Cl Sulfonamide ClCH₂CH₂SO₂NR₂ CESCl->Sulfonamide Sulfonylation Amine1 R₂NH Amine1->Sulfonamide VinylSulfonamide CH₂=CHSO₂NR₂ Sulfonamide->VinylSulfonamide Elimination (-HCl) MichaelAdduct R₂NCH₂CH₂SO₂NR₂ VinylSulfonamide->MichaelAdduct Michael Addition Amine2 R₂NH Amine2->MichaelAdduct Base Base Base->VinylSulfonamide

Caption: Sulfonylation-elimination-addition with this compound.

Comparative Performance in Sulfonamide Synthesis

FeatureThis compoundMethanesulfonyl Chloride
Primary Product Vinyl sulfonamides or β-aminoethylsulfonamides[5]Methanesulfonamides[2]
Reaction Pathway Sulfonylation-elimination, often followed by Michael addition[5]Direct nucleophilic substitution[4]
Typical Amine Stoichiometry >2 equivalents for Michael addition product[5]~1 equivalent (with an external base)[4]
Control of Product Can be challenging to isolate the intermediate vinyl sulfonamide[5]Generally straightforward to obtain the desired sulfonamide
Typical Yields Variable, dependent on substrate and reaction conditions. Yields for vinyl sulfonamides can be high.Generally high, e.g., 82% for N-methyl methanesulfonamide.[6]
Key Applications Synthesis of functionalized sulfonamides, Michael acceptors, and heterocyclic compounds.[3]General synthesis of methanesulfonamides for pharmaceuticals and as protecting groups.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl Methanesulfonamide using Methanesulfonyl Chloride

This protocol describes a general procedure for the synthesis of a simple methanesulfonamide.

Materials:

Procedure:

  • A solution of methylamine in ethanol (4.8 equivalents) is cooled to 0 °C in an ice bath.[6]

  • Methanesulfonyl chloride (1.0 equivalent) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[6]

  • The solvent is removed under reduced pressure.[6]

  • The residue is diluted with dichloromethane, and any precipitated solid (methylammonium chloride) is removed by filtration.[6]

  • The filtrate is concentrated to yield the crude N-methyl methanesulfonamide, which can be further purified if necessary.[6]

MsCl_Workflow Start Dissolve methylamine in ethanol Cool Cool to 0 °C Start->Cool Add_MsCl Add methanesulfonyl chloride dropwise Cool->Add_MsCl React Warm to RT and stir for 16h Add_MsCl->React Evaporate Remove solvent in vacuo React->Evaporate Dilute Dilute with DCM Evaporate->Dilute Filter Filter to remove solids Dilute->Filter Concentrate Concentrate filtrate Filter->Concentrate End N-Methyl Methanesulfonamide Concentrate->End

Caption: Workflow for N-methyl methanesulfonamide synthesis.

Protocol 2: One-Pot Synthesis of a Vinyl Sulfonamide using this compound

This protocol is a general representation for the synthesis of vinyl sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the amine (1.0-1.2 equivalents) and triethylamine (2.0-2.2 equivalents) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude vinyl sulfonamide can be purified by column chromatography or recrystallization.

CESCl_Workflow Start Dissolve amine and base in anhydrous solvent Cool Cool to 0 °C Start->Cool Add_CESCl Add this compound Cool->Add_CESCl React Warm to RT and stir Add_CESCl->React Workup Aqueous workup (acid, base, brine washes) React->Workup Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (chromatography/recrystallization) Concentrate->Purify End Vinyl Sulfonamide Purify->End

Caption: Workflow for vinyl sulfonamide synthesis.

Conclusion

Both this compound and methanesulfonyl chloride are valuable reagents in the synthesis of sulfonamides, but their applications are distinct. Methanesulfonyl chloride is the reagent of choice for the direct and high-yielding synthesis of simple methanesulfonamides. This compound, on the other hand, provides a versatile route to vinyl sulfonamides, which are valuable intermediates for further functionalization, particularly through Michael additions. The selection of the appropriate reagent should, therefore, be guided by the specific synthetic target and the desired functionality in the final molecule.

References

A Comparative Analysis of 2-Chloroethanesulfonyl Chloride Reactivity for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate sulfonylating agent is a critical decision that dictates reaction efficiency and final product characteristics. This guide presents a detailed comparison of the reactivity of 2-Chloroethanesulfonyl Chloride against other commonly employed sulfonyl chlorides, namely Methanesulfonyl Chloride (MsCl), p-Toluenesulfonyl Chloride (TsCl), and Benzenesulfonyl Chloride (BsCl). This analysis, tailored for researchers, scientists, and drug development professionals, is supported by available experimental data and established chemical principles to facilitate informed reagent selection.

Executive Summary of Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric factors of the substituent attached to the sulfonyl group. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides due to the lack of resonance stabilization and lower steric hindrance.

Quantitative Reactivity Comparison

The following tables summarize the available kinetic data for the hydrolysis (solvolysis in water) of methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. This data provides a quantitative basis for comparing their reactivity.

Table 1: Activation Parameters for the Hydrolysis of Sulfonyl Chlorides in Water

Sulfonyl ChlorideΔH‡ (kcal/mol)ΔS‡ (cal/mol·K) at 20°C
Methanesulfonyl Chloride19.8-8.32
Benzenesulfonyl Chloride18.7-13.25
p-Toluenesulfonyl Chloride19.3-12.1

Note: Data for this compound is not available for direct comparison.

Table 2: Kinetic Solvent Isotope Effect (KSIE) for the Hydrolysis of Sulfonyl Chlorides at 20°C

Sulfonyl Chloridek(H₂O)/k(D₂O)
Methanesulfonyl Chloride1.568
Benzenesulfonyl Chloride1.564

Note: Data for this compound is not available for direct comparison.

Factors Influencing Reactivity

The observed reactivity trends can be explained by the following factors:

  • Electronic Effects: The electron-donating methyl group in p-toluenesulfonyl chloride slightly decreases the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride, resulting in a slightly lower reaction rate. Conversely, the alkyl group in methanesulfonyl chloride is less electron-donating than an aryl group, contributing to its higher reactivity. The presence of the electronegative chlorine atom in this compound is expected to significantly enhance the electrophilicity of the sulfonyl sulfur via an inductive effect.

  • Steric Hindrance: The bulky aromatic rings of arylsulfonyl chlorides can sterically hinder the approach of a nucleophile to the sulfur atom, reducing the reaction rate compared to the less hindered alkanesulfonyl chlorides like methanesulfonyl chloride.

  • Reaction Mechanism: The solvolysis of these sulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This is supported by the negative entropies of activation, indicating a more ordered transition state, and the kinetic solvent isotope effects.

Experimental Protocols

A standard method for determining the solvolysis rates of sulfonyl chlorides is the conductimetric method. This technique is highly suitable as the hydrolysis reaction produces ions, leading to a change in the electrical conductivity of the solution over time.

Protocol: Determination of Solvolysis Rate by the Conductimetric Method

Objective: To determine the first-order rate constant (k) for the hydrolysis of a sulfonyl chloride in water.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Constant-temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Temperature Equilibration: A known volume of purified water is placed in a reaction vessel and allowed to equilibrate to the desired temperature in the constant-temperature bath.

  • Reagent Preparation: A stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetone) is prepared.

  • Initiation of Reaction: A small, accurately measured volume of the sulfonyl chloride stock solution is injected into the temperature-equilibrated water with vigorous stirring. The stopwatch is started immediately.

  • Conductivity Measurement: The conductivity of the solution is measured at regular time intervals until the value remains constant, indicating the completion of the reaction (the "infinity" reading).

  • Data Analysis: The first-order rate constant (k) is calculated from the conductivity data using the Guggenheim method or by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot is equal to -k.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in utilizing sulfonyl chlorides, the following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism and a general experimental workflow for a sulfonylation reaction.

SN2_Mechanism reagents R-SO₂Cl + Nu⁻ transition_state [Nu---S---Cl]⁻| |O OR reagents->transition_state Slow (Rate-determining) products R-SO₂-Nu + Cl⁻ transition_state->products Fast caption Sₙ2 Mechanism for Sulfonylation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve amine and base in anhydrous solvent B Cool to 0°C A->B C Add sulfonyl chloride dropwise B->C D Warm to room temperature and stir C->D E Monitor by TLC F Quench with water E->F Upon completion G Extract with organic solvent F->G H Wash with acid, base, brine G->H I Dry and concentrate H->I caption General Sulfonylation Workflow

References

A Comparative Guide to LC-MS and NMR Analysis of Sulfonamides Derived from 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of sulfonamides synthesized using 2-chloroethanesulfonyl chloride. The selection of an appropriate analytical technique is critical for the accurate identification, quantification, and structural elucidation of novel sulfonamide derivatives in drug discovery and development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in making informed decisions for your analytical needs.

Introduction to Sulfonamide Analysis

Sulfonamides synthesized from this compound are a class of compounds with significant potential in medicinal chemistry. The presence of the chloroethyl group offers a reactive handle for further molecular modifications. Rigorous analytical characterization is essential to confirm the successful synthesis of the target sulfonamide, identify any impurities, and elucidate the chemical structure. LC-MS and NMR are two powerful, yet distinct, analytical techniques that provide complementary information. LC-MS is renowned for its high sensitivity and is ideal for detecting and quantifying compounds at trace levels, while NMR spectroscopy is unparalleled in its ability to provide detailed structural information.

Quantitative Performance Comparison

The choice between LC-MS and NMR often depends on the specific analytical goal, such as the required sensitivity, the need for structural confirmation, or the availability of reference standards. The following table summarizes the typical quantitative performance of each technique for the analysis of a model sulfonamide, N-benzyl-2-chloroethanesulfonamide.

ParameterLC-MS/MS¹H NMR¹³C NMR
Limit of Detection (LOD) 0.1 - 5 ng/mL~1 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) 0.5 - 20 ng/mL~5 µg/mL~50 µg/mL
Linearity (R²) >0.99>0.99 (with internal standard)>0.99 (with internal standard)
Precision (%RSD) < 15%< 5%< 10%
Primary Application Quantification, Impurity ProfilingStructural Elucidation, PurityStructural Elucidation

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the synthesis of a model sulfonamide and its subsequent analysis by LC-MS and NMR.

Synthesis of N-benzyl-2-chloroethanesulfonamide

To a solution of benzylamine (B48309) (1.1 mmol) and triethylamine (B128534) (1.5 mmol) in dichloromethane (B109758) (10 mL) at 0 °C, this compound (1.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water (10 mL) and the organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-benzyl-2-chloroethanesulfonamide.

LC-MS/MS Analysis Protocol

This method is designed for the separation and sensitive detection of the synthesized sulfonamide.

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase : Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 2 µL.

  • MS Detection : Positive ion mode, Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z) : [M+H]⁺

    • Product Ions (m/z) : Characteristic fragment ions.

NMR Spectroscopy Protocol

This protocol outlines the parameters for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

  • Instrumentation : 500 MHz NMR spectrometer.

  • Sample Preparation : 5-10 mg of the sulfonamide dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Parameters :

    • Pulse Sequence : zg30

    • Number of Scans : 16

    • Relaxation Delay : 1.0 s

    • Spectral Width : 20 ppm

  • ¹³C NMR Parameters :

    • Pulse Sequence : zgpg30

    • Number of Scans : 1024

    • Relaxation Delay : 2.0 s

    • Spectral Width : 240 ppm

Data Presentation

Expected LC-MS/MS Data for N-benzyl-2-chloroethanesulfonamide
CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
N-benzyl-2-chloroethanesulfonamide~4.5234.0106.191.1
Expected NMR Data for N-benzyl-2-chloroethanesulfonamide
Assignment¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
-CH₂-Cl3.85 (t, J = 6.5 Hz, 2H)41.5
-SO₂-CH₂-3.45 (t, J = 6.5 Hz, 2H)56.0
-NH-4.80 (br s, 1H)-
-CH₂-Ph4.35 (d, J = 5.0 Hz, 2H)48.0
Aromatic-H7.30-7.45 (m, 5H)127.5, 128.5, 129.0, 136.0

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and analysis process, and the relationship between the two analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data_lcms LC-MS Data cluster_data_nmr NMR Data start This compound + Amine reaction Reaction in Solvent with Base start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Sulfonamide purification->product lcms LC-MS/MS Analysis product->lcms nmr NMR Analysis product->nmr lcms_data Retention Time m/z (Precursor & Fragments) Quantification Data lcms->lcms_data nmr_data Chemical Shifts (δ) Coupling Constants (J) Structural Confirmation nmr->nmr_data

Caption: Experimental workflow from synthesis to analysis.

logical_relationship cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis compound Synthesized Sulfonamide lcms_node High Sensitivity Quantitative Accuracy compound->lcms_node nmr_node Detailed Structural Information Unambiguous Identification compound->nmr_node conclusion Comprehensive Characterization lcms_node->conclusion nmr_node->conclusion

Caption: Complementary nature of LC-MS and NMR analysis.

Conclusion

Both LC-MS and NMR are indispensable for the comprehensive analysis of sulfonamides derived from this compound. LC-MS provides exceptional sensitivity for quantification and impurity detection, making it the preferred method for trace analysis and pharmacokinetic studies. Conversely, NMR spectroscopy offers unparalleled detail for structural elucidation, which is crucial for the unambiguous confirmation of novel chemical entities. The synergistic use of both techniques provides a robust analytical workflow for researchers, scientists, and drug development professionals, ensuring the quality, purity, and structural integrity of newly synthesized sulfonamides.

A Comparative Guide to the Synthetic Utility of 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. 2-Chloroethanesulfonyl chloride stands out as a highly versatile and reactive bifunctional organosulfur compound, serving as a critical building block in both organic and materials science.[1] Its dual functionality, possessing a potent electrophilic sulfonyl chloride group and a reactive chloroethyl moiety, enables a wide range of transformations.

This guide provides an objective comparison of synthetic methods utilizing this compound against common alternatives, supported by experimental data and detailed protocols. We will explore its application in the synthesis of vinyl sulfonates and sulfonamides, and its performance as a general sulfonylating agent.

Part 1: Synthesis of Vinyl Sulfonates and Vinylsulfonamides

Vinyl sulfones and their derivatives are valuable intermediates in organic synthesis, known for their roles as Michael acceptors and partners in cycloaddition reactions.[2] this compound offers a direct route to these important motifs.

Method 1: Vinyl Sulfonate Synthesis via this compound

A primary application of this compound is the one-pot synthesis of vinyl sulfonates and vinylsulfonamides. This reaction proceeds through an initial sulfonylation of an alcohol or amine, followed by an in-situ base-mediated elimination of HCl to form the vinyl group. This domino reaction is efficient and often results in excellent yields.[3][4]

Comparison of Vinyl Sulfone Synthesis Methods

While this compound provides a direct route, numerous alternative methods for vinyl sulfone synthesis exist. These often involve different starting materials and catalytic systems, each with its own advantages and limitations.

MethodReagentsCatalyst/ConditionsTypical YieldsKey Advantages
From this compound This compound, Alcohol/Amine, Triethylamine (B128534)One-pot, often at 0 °C to room temperatureExcellent[3]Direct, one-pot procedure from a common precursor.
From Sulfinic Acids/Salts Sulfinic acid sodium salts, DibromidesCatalyst-free, DMF, 80°C[5]Good to high[5][6]Economical, metal-free, and tolerant of various functional groups.[5]
Nickel-Catalyzed Sulfonylation Alkenes, Sulfonyl chloridesNi catalyst, 1,10-phenanthroline-5,6-dione (B1662461) ligandVery good[6]Direct sulfonylation of unactivated alkenes.[6]
Pyrolysis of β-hydroxyethyl sulfones β-hydroxyethyl sulfones or their estersHigh temperature (150-600 °C), reduced pressure[7]VariableAvoids potentially toxic or explosive intermediates used in older methods.[7]
Palladium-Catalyzed Sulfonylation Aryl propiolates, Sulfonyl hydrazidesPd(OAc)₂ catalystModerate to high[8]Excellent regio- and stereoselectivity for specific substrates.[8]
Experimental Protocol: Synthesis of Isopropyl Vinyl Sulfonate

This protocol is adapted from a procedure for the synthesis of vinyl sulfonate esters.[3]

Materials:

  • This compound

  • Isopropanol (B130326)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Aqueous potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Add this compound (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium carbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure isopropyl vinyl sulfonate.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isopropanol & Et3N in anhydrous DCM cool Cool to 0 °C start->cool add Add 2-Chloroethanesulfonyl chloride dropwise cool->add stir Warm to RT and stir (Monitor by TLC) add->stir quench Quench with aq. K2CO3 stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure Isopropyl Vinyl Sulfonate purify->end_product

Caption: Workflow for the synthesis of isopropyl vinyl sulfonate.

Part 2: this compound as a Sulfonylating Agent

Beyond its use in forming vinyl groups, this compound is an effective agent for introducing the 2-chloroethanesulfonyl moiety onto nucleophiles like amines and alcohols, forming sulfonamides and sulfonate esters, respectively.[1][9] This positions it among a broader class of sulfonylating agents, each with distinct reactivity profiles.

Comparison of Common Sulfonylating Agents

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the attached alkyl or aryl moiety increase reactivity, while electron-donating groups decrease it.[10]

AgentStructureKey FeaturesExpected ReactivityPotential Issues
This compound ClCH₂CH₂SO₂ClBifunctional; electron-withdrawing chloro group.HighCan undergo subsequent elimination to form vinyl sulfonyl derivatives.
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClSmall, sterically unhindered, highly reactive.[10]Very High[10]High reactivity can sometimes lead to side reactions if not controlled.
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClModerately reactive; methyl group is slightly electron-donating.[10]Moderate[10]Can lead to chlorination instead of tosylation with certain alcohols.[11][12]
2,4-Dichlorobenzenesulfonyl Chloride Cl₂C₆H₃SO₂ClHighly reactive due to two electron-withdrawing chloro groups.[10]Very High[10]High reactivity might require careful temperature control.
Experimental Protocol: General Synthesis of a Sulfonamide

This generalized protocol can be adapted for the synthesis of sulfonamides from primary or secondary amines using this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • A suitable base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • If using DCM, transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Recrystallize the crude product or purify it by column chromatography to yield the pure sulfonamide.

Relative Reactivity of Sulfonylating Agents

The choice of sulfonylating agent often depends on the nucleophilicity of the substrate and the desired reaction rate. The following diagram illustrates the general reactivity hierarchy.

G cluster_legend Relative Reactivity MsCl Methanesulfonyl Chloride (MsCl) DBSC 2,4-Dichlorobenzene- sulfonyl Chloride MsCl->DBSC > High Highest CESC 2-Chloroethane- sulfonyl Chloride DBSC->CESC > TsCl p-Toluenesulfonyl Chloride (TsCl) CESC->TsCl > Low Lowest

Caption: General order of reactivity for common sulfonylating agents.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its ability to act as a precursor for vinyl sulfonates and vinylsulfonamides in efficient one-pot reactions makes it particularly valuable. Furthermore, its high reactivity as a sulfonylating agent, driven by the inductive effect of the chloroethyl group, renders it an excellent choice for the synthesis of sulfonamides and sulfonate esters, especially when dealing with less nucleophilic substrates.

When choosing a synthetic route, researchers must weigh the advantages of this reagent against alternatives. For vinyl sulfone synthesis, methods avoiding metal catalysts may be preferable for green chemistry applications.[5] In sulfonylation reactions, the extreme reactivity of agents like MsCl might be desired for rapid conversions, while the moderate reactivity of TsCl may offer better control for sensitive substrates. Ultimately, understanding the comparative performance and specific protocols associated with this compound allows for its strategic and effective application in advancing research and drug development pipelines.

References

Assessing the Purity of Synthesized Products Involving 2-Chloroethanesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability of experimental results and the safety of potential therapeutics. 2-Chloroethanesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the construction of sulfonamides and sultams, which are present in numerous pharmacologically active compounds.[1][2] This guide provides an objective comparison of purity assessment methodologies for products synthesized using this compound and its common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Sulfonylating Agents

The choice of a sulfonylating agent can influence not only the reaction's success and yield but also the impurity profile of the final product, thereby impacting the purification strategy and the methods required for purity assessment. While this compound is advantageous for creating vinyl sulfonamides and subsequently, unique heterocyclic systems like 1,5,2-dithiazepine 1,1-dioxides, other reagents such as p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl) are widely used for the synthesis of sulfonamides.[1][3][4]

ReagentProduct ClassTypical YieldPurity Assessment MethodsReference
This compound 1,5,2-Dithiazepine 1,1-dioxides68-99%Recrystallization, Flash Chromatography, NMR (¹H, ¹³C), HRMS, FTIR, Melting Point[3]
p-Toluenesulfonyl chloride (TsCl) N-Alkyl p-toluenesulfonamides~41%Washing with ethanol (B145695) solution, Liquid Chromatography (Purity >98%)[5]
2-Nitrobenzenesulfonyl chloride (NsCl) N-Aryl/Alkyl sulfonamides98% (for N-(4-Methoxybenzyl) derivative)Column Chromatography, TLC[4]

Note: The yields and purity are highly dependent on the specific substrates, reaction conditions, and purification methods employed. The data presented are indicative of the performance of each reagent in the cited examples.

Experimental Protocols for Synthesis and Purity Assessment

Detailed methodologies are crucial for reproducing results and understanding the context of purity data. Below are protocols for the synthesis of representative compounds using this compound and two common alternatives, followed by standard purity assessment techniques.

Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides using this compound

This one-pot protocol involves sulfonylation and an intramolecular thia-Michael addition to form the heterocyclic product.[3]

Reaction Scheme:

reagent1 Cysteine Ethyl Ester reagents reagent1->reagents reagent2 This compound reagent2->reagents product 1,5,2-Dithiazepine 1,1-Dioxide Scaffold reagents->product Et3N, DMAP, CH2Cl2 reagent1 Amine (e.g., Nicotinamide) reagents reagent1->reagents reagent2 p-Toluenesulfonyl Chloride reagent2->reagents product N-Aryl Sulfonamide reagents->product Base (e.g., Pyridine) reagent1 Primary Amine reagents reagent1->reagents reagent2 2-Nitrobenzenesulfonyl Chloride reagent2->reagents product N-Nosyl Sulfonamide reagents->product Base (e.g., Triethylamine), CH2Cl2 G synthesis Synthesis of Product workup Reaction Workup (e.g., Extraction, Washing) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification initial_purity Initial Purity Check (TLC, ¹H NMR) purification->initial_purity initial_purity->purification Re-purify if needed quant_purity Quantitative Purity Analysis (HPLC, qNMR) initial_purity->quant_purity Proceed if promising structural_confirm Structural Confirmation (¹³C NMR, HRMS, FTIR) quant_purity->structural_confirm final_product Pure Product (>95% for biological assays) structural_confirm->final_product G purity_assessment Comprehensive Purity Assessment qualitative Qualitative Analysis purity_assessment->qualitative quantitative Quantitative Analysis purity_assessment->quantitative structural Structural Elucidation purity_assessment->structural tlc TLC qualitative->tlc nmr_qual ¹H NMR (Screening) qualitative->nmr_qual hplc HPLC quantitative->hplc qnmr qNMR quantitative->qnmr titration Titration quantitative->titration nmr_struct ¹H & ¹³C NMR structural->nmr_struct ms Mass Spectrometry (HRMS) structural->ms ir FTIR structural->ir G stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription activates response Cellular Response (Proliferation, Differentiation) transcription->response inhibitor Thiazepane 1,1-Dioxide (Potential Inhibitor) inhibitor->mek inhibits

References

A Spectroscopic Comparison of 2-Chloroethanesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-chloroethanesulfonyl chloride and its derivatives. The data presented is intended to aid in the identification, characterization, and quality control of these reactive compounds, which are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Introduction

This compound is a bifunctional molecule containing both a reactive sulfonyl chloride group and a primary alkyl chloride. This combination of functionalities makes it a versatile building block for the synthesis of a variety of compounds, including vinyl sulfonamides and other sulfur-containing heterocycles. Understanding the spectroscopic properties of this compound and its derivatives is crucial for monitoring reactions, confirming structures, and ensuring the purity of synthetic products. This guide presents a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives include variations in the alkyl chain length and the halogen substituent, allowing for an analysis of structure-property relationships.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The sulfonyl chloride group (–SO₂Cl) has two characteristic strong stretching vibrations.

CompoundSO₂ Asymmetric Stretch (cm⁻¹)SO₂ Symmetric Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1370~1165~750
Ethanesulfonyl chloride ~1375~1167-
1-Propanesulfonyl chloride ~1368~1165-
1-Butanesulfonyl chloride 1370 - 14101166 - 1204-

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

CompoundChemical Shift (δ) of α-CH₂ (ppm)Chemical Shift (δ) of β-CH₂/CH₃ (ppm)
This compound 4.01 - 4.09 (t)3.99 - 4.09 (t)
Ethanesulfonyl chloride 3.69 (q)1.62 (t)
1-Propanesulfonyl chloride ~3.6 (t)~1.9 (sextet), ~1.1 (t)
1-Butanesulfonyl chloride ~3.68 (t)~1.9 (m), ~1.5 (m), ~1.0 (t)

t = triplet, q = quartet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundChemical Shift (δ) of α-CH₂ (ppm)Chemical Shift (δ) of other Carbons (ppm)
This compound ~62~40
Ethanesulfonyl chloride ~55~8
1-Propanesulfonyl chloride ~63~17, ~13
1-Butanesulfonyl chloride ~61~25, ~21, ~13
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 162/164/166127/129 ([M-Cl]⁺), 99/101 ([SO₂Cl]⁺), 63/65 ([CH₂Cl]⁺)
Ethanesulfonyl chloride 128/13093 ([M-Cl]⁺), 99/101 ([SO₂Cl]⁺), 29 ([C₂H₅]⁺)
1-Propanesulfonyl chloride 142/144107 ([M-Cl]⁺), 99/101 ([SO₂Cl]⁺), 43 ([C₃H₇]⁺)
1-Butanesulfonyl chloride 156/158121 ([M-Cl]⁺), 99/101 ([SO₂Cl]⁺), 57 ([C₄H₉]⁺)[1]

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) and sulfur isotopes results in characteristic isotopic patterns for the molecular ion and chlorine/sulfur-containing fragments.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Given the reactive and moisture-sensitive nature of sulfonyl chlorides, handling should be performed in a fume hood, and anhydrous conditions should be maintained where necessary.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition: Mount the salt plate assembly in the spectrometer's sample holder.

  • Background: Record a background spectrum of the empty beam.

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous dichloromethane (B109758) or chloroform) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of the sulfonyl chloride in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • Data Acquisition: Insert the NMR tube into the spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution.

  • Spectrum Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

Due to the reactivity of sulfonyl chlorides, direct injection or gas chromatography-mass spectrometry (GC-MS) with a robust ionization method is often employed.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile, anhydrous organic solvent (e.g., dichloromethane or diethyl ether).

  • Injection:

    • GC-MS: Inject the solution into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer.

    • Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Reaction Pathway Visualization

This compound is a key precursor in the synthesis of vinyl sulfonamides, which are important pharmacophores. The reaction typically proceeds via an E2 elimination mechanism in the presence of a base.

G CESC 2-Chloroethanesulfonyl chloride VS Vinylsulfonyl chloride CESC->VS E2 Elimination Base Base (e.g., Et3N) Base->VS Salt Triethylammonium chloride Base->Salt

Caption: Synthesis of vinylsulfonyl chloride from this compound.

This guide provides a foundational spectroscopic overview of this compound and its derivatives. For more in-depth analysis, it is recommended to consult dedicated spectral databases and peer-reviewed literature.

References

cost-benefit analysis of using 2-Chloroethanesulfonyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate reagents is a critical decision that balances reactivity, cost, safety, and efficiency. 2-Chloroethanesulfonyl chloride (CESC) has emerged as a versatile building block, particularly in the synthesis of sulfonamides, sultams, and other sulfur-containing compounds of pharmaceutical and agrochemical interest.[1] This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, offering a direct comparison with key alternatives and presenting supporting experimental data to inform reagent selection in research and development.

This compound: An Overview

This compound (ClCH₂CH₂SO₂Cl) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a chloroethyl moiety.[2] This dual functionality allows for a range of synthetic transformations. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] Concurrently, the chloroethyl group can serve as a precursor to a vinyl group through an elimination reaction, making CESC a convenient in-situ source of vinylsulfonyl chloride, a valuable Michael acceptor.[3]

Cost-Benefit Analysis

A thorough evaluation of a reagent's utility extends beyond its purchase price. It must encompass reaction efficiency, throughput, and safety considerations. This analysis delves into these aspects for this compound and its primary alternatives.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and its alternatives, vinylsulfonyl chloride and methanesulfonyl chloride.

Table 1: Cost Comparison of Sulfonylating Agents

ReagentCAS NumberMolecular Weight ( g/mol )Purity (%)Price (USD/kg)Cost (USD/mol)
This compound1622-32-8163.03≥96~1100 - 3500[4][5]~180 - 570
Vinylsulfonyl chloride6608-47-5126.56~95~1350 - 3200[6][7]~170 - 400
Methanesulfonyl chloride124-63-0114.55≥99~100 - 650[8][9][10][11][12]~11 - 74

Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.

Table 2: Performance Comparison in Key Syntheses

ApplicationReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Vinyl Sulfonamide Synthesis This compound (in situ)70-90One-pot procedure, avoids handling unstable vinylsulfonyl chloride.Requires base for elimination, may not be suitable for base-sensitive substrates.
Vinylsulfonyl chloride (pre-formed)80-95[13]High reactivity, can be used with a wider range of substrates.Unstable, requires careful handling and storage, often requires fresh preparation.
Sulfonamide Synthesis (General) This compound85-95Can introduce a functional handle (chloroethyl group) for further modification.Higher cost per mole compared to methanesulfonyl chloride.
Methanesulfonyl chloride90-98Low cost, high reactivity, simple workup.Introduces a simple methyl group, limiting further functionalization at that position.
Sultam Synthesis This compound (via in situ vinylsulfonamide)60-80[14]Convergent one-pot or two-step process.Yields can be moderate depending on the cyclization efficiency.
Taurine (B1682933) Synthesis (Industrial) Monoethanolamine Route>80[15][16][17]Established, high-yielding industrial process.Multi-step process.

Comparison with Alternatives

Vinylsulfonyl Chloride

Vinylsulfonyl chloride is a highly reactive and useful reagent, particularly for the synthesis of vinyl sulfonamides and as a Michael acceptor. However, its instability presents significant handling and storage challenges. This compound offers a practical alternative by serving as a stable precursor that can generate vinylsulfonyl chloride in situ upon treatment with a base. This one-pot approach enhances safety and convenience, although it may not be suitable for all substrates, particularly those sensitive to basic conditions. From a cost perspective, while the per-mole cost of pre-formed vinylsulfonyl chloride can be comparable to or slightly lower than CESC, the added complexity and potential for decomposition of the former can negate this advantage in practice.

Methanesulfonyl Chloride

For the straightforward introduction of a sulfonamide group, methanesulfonyl chloride is often the reagent of choice due to its high reactivity, low cost, and the simplicity of the resulting mesyl group.[8][9][10][11] However, the key advantage of this compound lies in the functionality of the 2-chloroethyl group. This group can be retained for subsequent nucleophilic substitution reactions or eliminated to form a vinyl group, providing greater synthetic flexibility. Therefore, the higher cost of CESC can be justified when this additional functionality is required for the overall synthetic strategy.

Experimental Protocols

Synthesis of N-Phenyl-N-(vinylsulfonyl)aniline using this compound

This protocol describes a one-pot synthesis of a vinyl sulfonamide where vinylsulfonyl chloride is generated in situ.

Materials:

Procedure:

  • Dissolve aniline in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-phenyl-N-(vinylsulfonyl)aniline.

Synthesis of a γ-Sultam via Intramolecular Cyclization

This protocol outlines the synthesis of a sultam from an amino alcohol precursor using this compound.

Materials:

  • Amino alcohol (e.g., 2-aminoethanol) (1.0 eq)

  • This compound (1.1 eq)

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the amino alcohol in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by flash chromatography to yield the desired sultam.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine/Alcohol Mixing Mixing in Solvent (e.g., DCM) at 0°C Amine->Mixing CESC 2-Chloroethanesulfonyl chloride CESC->Mixing Base Base (e.g., TEA) Base->Mixing Stirring Stirring at RT Mixing->Stirring Quench Quench with Water Stirring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product (Sulfonamide/Sultam) Purify->Product

Caption: General workflow for sulfonamide/sultam synthesis using this compound.

comparative_pathways cluster_cesc This compound Route (One-Pot) cluster_vsc Vinylsulfonyl chloride Route (Two-Step) CESC 2-Chloroethanesulfonyl chloride InSitu In situ generation of Vinylsulfonyl chloride (+ Base) CESC->InSitu CESC_Product Vinyl Sulfonamide InSitu->CESC_Product VSC_Synth Synthesis of Vinylsulfonyl chloride VSC Vinylsulfonyl chloride (Isolated) VSC_Synth->VSC VSC_Product Vinyl Sulfonamide VSC->VSC_Product Amine Amine Amine->InSitu Reaction Amine->VSC Reaction

Caption: Comparative pathways for vinyl sulfonamide synthesis.

Conclusion

This compound stands as a valuable and versatile reagent in the synthetic chemist's toolbox. Its primary advantage lies in its ability to act as a stable and convenient precursor for the in-situ generation of vinylsulfonyl chloride, thereby circumventing the challenges associated with handling the neat, unstable reagent. While its upfront cost per mole is higher than that of simpler sulfonating agents like methanesulfonyl chloride, the synthetic flexibility offered by its chloroethyl moiety can provide significant value in multi-step syntheses.

The choice between this compound and its alternatives should be guided by a careful consideration of the specific synthetic target, the sensitivity of the substrate to reaction conditions, and the overall cost-effectiveness of the synthetic route. For the one-pot synthesis of vinyl sulfonamides and for introducing a functionalizable sulfonyl group, this compound presents a compelling option for researchers in both academic and industrial settings.

References

A Comparative Guide to the Environmental Impact of Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a sulfonylating agent in chemical synthesis has significant implications not only for the reaction's success but also for its environmental footprint. This guide provides a comparative analysis of commonly used sulfonylating agents, focusing on their environmental impact. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of more sustainable chemical pathways.

Comparison of Key Sulfonylating Agents

Traditionally, the synthesis of sulfonyl chlorides, key intermediates for sulfonamides and sulfonate esters, has relied on reagents like chlorosulfonic acid, which are associated with significant environmental and safety concerns. The following table summarizes the environmental impact of common sulfonylating agents and highlights greener alternatives.

Sulfonylating Agent/MethodKey ReagentsMajor Byproducts & Waste StreamsGreen Chemistry Metrics (Estimated)Environmental & Safety Considerations
Tosyl Chloride (TsCl) - Traditional Synthesis Toluene, Chlorosulfonic AcidHCl, H₂SO₄, unreacted chlorosulfonic acid, chlorinated byproductsHigh E-Factor & PMI : Significant waste from excess reagents and solvent use.Use of highly corrosive and hazardous chlorosulfonic acid. Generates large volumes of acidic waste. Toluene is a volatile organic compound (VOC).
Mesyl Chloride (MsCl) - Traditional Synthesis Methane or Methanol, Thionyl Chloride/Sulfuryl ChlorideHCl, SO₂, unreacted reagentsHigh E-Factor & PMI : Similar to TsCl synthesis, generates significant waste.Use of toxic and corrosive reagents. Mesyl chloride is a lachrymator and highly toxic.
Benzenesulfonyl Chloride (BsCl) - Traditional Synthesis Benzene (B151609), Chlorosulfonic AcidHCl, H₂SO₄, unreacted chlorosulfonic acid, diphenyl sulfoneHigh E-Factor & PMI : High waste generation due to excess reagents.Use of carcinogenic benzene and corrosive chlorosulfonic acid. Produces significant acidic waste streams.
Greener Alternative: Bleach-Mediated Oxidative Chlorosulfonation S-alkyl isothiourea salts, Sodium Hypochlorite (B82951) (Bleach)Succinimide (B58015) (recyclable), NaClLower E-Factor & PMI : Uses readily available and less hazardous reagents. Byproducts are generally less harmful.Avoids the use of chlorosulfonic acid. The byproduct succinimide can be recycled. Considered a more environmentally friendly method.
Greener Alternative: DABSO as SO₂ Surrogate Anilines, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))NaCl, KClImproved Atom Economy : Replaces the use of gaseous and toxic SO₂.DABSO is a stable, solid SO₂ surrogate, making it safer to handle than gaseous sulfur dioxide. The byproducts are simple salts.
Greener Alternative: Synthesis in Water Sulfonyl chlorides, Fluoride source, SurfactantSimple saltsReduced Solvent Waste : Utilizes water as a benign solvent, avoiding volatile organic compounds.Eliminates the need for hazardous organic solvents. The reaction can be performed under mild conditions.

Experimental Protocols for Greener Sulfonylation

Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

This method provides a safer and more environmentally friendly route to sulfonyl chlorides.

Materials:

  • S-alkyl isothiourea salt (1 mmol)

  • Commercial bleach (sodium hypochlorite solution)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Dissolve the S-alkyl isothiourea salt in a mixture of water and the organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add commercial bleach to the stirred mixture.

  • Acidify the reaction mixture with hydrochloric acid.

  • Continue stirring at room temperature and monitor the reaction progress using TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the sulfonyl chloride.

Sulfonyl Chloride Synthesis using DABSO

This protocol utilizes a stable solid as a surrogate for sulfur dioxide gas.

Materials:

  • Aniline (B41778) derivative (1 mmol)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Copper(I) chloride (CuCl)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Water

  • Organic solvent for extraction

Procedure:

  • Dissolve the aniline derivative in aqueous HCl and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of DABSO and CuCl in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the DABSO solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate to yield the sulfonyl chloride.

Visualizing Reaction Pathways and Assessment Workflows

The following diagrams illustrate a traditional sulfonyl chloride synthesis pathway and a generalized workflow for assessing the environmental impact of a chemical process.

G cluster_0 Traditional Tosyl Chloride Synthesis Toluene Toluene Reaction Reaction Toluene->Reaction Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction Tosyl_Chloride Tosyl_Chloride Reaction->Tosyl_Chloride Waste Waste Reaction->Waste HCl, H₂SO₄

Traditional synthesis of tosyl chloride.

G cluster_1 Environmental Impact Assessment Workflow Define_Goal_Scope Define Goal & Scope (Functional Unit, System Boundaries) LCI Life Cycle Inventory (LCI) (Inputs: Raw Materials, Energy Outputs: Products, Emissions, Waste) Define_Goal_Scope->LCI LCIA Life Cycle Impact Assessment (LCIA) (e.g., GWP, AP, EP) LCI->LCIA Interpretation Interpretation (Identify Hotspots, Propose Improvements) LCIA->Interpretation Interpretation->Define_Goal_Scope Iterative Improvement

Workflow for Life Cycle Assessment.

Conclusion

The environmental impact of sulfonylating agents is heavily dependent on their synthesis routes. Traditional methods employing reagents like chlorosulfonic acid are effective but generate significant hazardous waste. The adoption of greener alternatives, such as bleach-mediated oxidation or the use of SO₂ surrogates like DABSO, offers a clear path toward more sustainable chemical manufacturing. By considering green chemistry metrics and life cycle assessment principles, researchers and chemical process developers can make more informed decisions that minimize environmental harm while advancing scientific and industrial goals.

A Comparative Guide to the Biological Activities of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of sulfonamide derivatives synthesized from various sulfonyl chlorides, supported by experimental data. The selection of the sulfonyl chloride precursor can significantly influence the pharmacological profile of the resulting sulfonamide, impacting its efficacy as an antibacterial, anticancer, or anti-inflammatory agent.

Comparative Biological Activity Data

The following tables summarize quantitative data on the biological activities of sulfonamides derived from benzenesulfonyl chloride, p-toluenesulfonyl chloride, and methanesulfonyl chloride.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives Against Bacterial Strains

Sulfonyl Chloride PrecursorDerivativeTest OrganismMIC (µg/mL)Reference
p-Toluenesulfonyl chlorideN,N-Diethyl-2-(p-toluenesulfonamido)propanamideS. aureus6.25[1]
p-Toluenesulfonyl chlorideN,N-Diethyl-2-(p-toluenesulfonamido)propanamideE. coli25[1]
α-Toluenesulfonyl chloride1-(Benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamideS. aureus3.12[1]
α-Toluenesulfonyl chlorideN,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamido)propanamideE. coli12.5[1]
Benzenesulfonyl chlorideCiprofloxacin-benzenesulfonamide conjugateS. aureus>128[2]
Benzenesulfonyl chlorideCiprofloxacin-benzenesulfonamide conjugateE. coli64[2]

Note: α-Toluenesulfonyl chloride is an isomer of p-toluenesulfonyl chloride. A comparative study found that α-toluene sulfonamides were generally more active than their p-toluenesulfonamide (B41071) counterparts against E. coli and S. aureus[1].

Anticancer Activity

Table 2: Cytotoxicity (IC50) of Sulfonamide Derivatives Against Human Cancer Cell Lines

Sulfonyl Chloride PrecursorDerivativeCancer Cell LineIC50 (µM)Reference
p-Toluenesulfonyl chlorideN-ethyl toluene-4-sulfonamideHeLa10.91[3]
p-Toluenesulfonyl chlorideN-ethyl toluene-4-sulfonamideMDA-MB-23119.22[3]
p-Toluenesulfonyl chlorideN-ethyl toluene-4-sulfonamideMCF-712.21[3]
Thiophene-3-sulfonyl chloride2,5-Dichlorothiophene-3-sulfonamideHeLa7.21[3]
Thiophene-3-sulfonyl chloride2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62[3]
Thiophene-3-sulfonyl chloride2,5-Dichlorothiophene-3-sulfonamideMCF-77.13[3]
Benzenesulfonyl chlorideER-3826--[4]

Note: Data for a direct comparison of benzenesulfonamides, p-toluenesulfonamides, and methanesulfonamides under identical conditions is limited. The data presented is from various studies and should be interpreted with caution.

Anti-inflammatory Activity

Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Sulfonamide Derivatives

Sulfonyl Chloride PrecursorDerivativeCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Methanesulfonyl chloridePyrazoline derivative 4h--[5]
Benzenesulfonyl chloride4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamide (B165840)0.037-0.065High[6]
Benzenesulfonyl chlorideSpirotriazolotriazine derivative 3--[7]

Note: The anti-inflammatory activity of many benzenesulfonamide derivatives is well-established, with some exhibiting high selectivity for COX-2. Methanesulfonamide derivatives have also been shown to possess gastric-safe anti-inflammatory properties[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A loopful of bacteria from a fresh agar (B569324) plate is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the turbidity reaches the 0.5 McFarland standard. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Sulfonamide Solutions: Stock solutions of the test sulfonamides are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without sulfonamide) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives (typically from a stock solution in DMSO, diluted in culture medium) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme and Compound Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared. The test sulfonamide compounds are dissolved in a suitable solvent to prepare stock solutions.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each compound concentration. The IC50 values are determined from the dose-response curves. The COX-2 selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Signaling Pathways and Mechanisms of Action

The biological activities of sulfonamides are mediated through their interaction with specific cellular pathways.

Antibacterial Activity: Inhibition of Folate Biosynthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis. By blocking this pathway, sulfonamides prevent bacterial growth and replication.

Folate Biosynthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate DNA_RNA DNA & RNA Synthesis Tetrahydrofolate->DNA_RNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Inhibition of bacterial folate synthesis by sulfonamides.
Anticancer Activity: Multiple Mechanisms

The anticancer activity of sulfonamides is more diverse and can involve several mechanisms, including:

  • Carbonic Anhydrase Inhibition: Some sulfonamides inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

  • Cell Cycle Arrest: Certain sulfonamide derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.

  • Induction of Apoptosis: Many anticancer sulfonamides trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Anticancer Mechanisms of Sulfonamides Sulfonamides Sulfonamides CA_Inhibition Carbonic Anhydrase Inhibition Sulfonamides->CA_Inhibition CellCycle_Arrest Cell Cycle Arrest Sulfonamides->CellCycle_Arrest Apoptosis Induction of Apoptosis Sulfonamides->Apoptosis TumorGrowth Tumor Growth & Metastasis CA_Inhibition->TumorGrowth Inhibits CellCycle_Arrest->TumorGrowth Inhibits Apoptosis->TumorGrowth Inhibits

Multiple anticancer mechanisms of sulfonamides.
Anti-inflammatory Activity: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many sulfonamides is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Sulfonamides Sulfonamides Sulfonamides->COX2 Inhibition

Inhibition of the COX-2 pathway by sulfonamides.

General Synthesis Workflow

The synthesis of sulfonamides from different sulfonyl chlorides generally follows a common pathway. The key step is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Sulfonamide Synthesis SulfonylChloride R-SO2Cl (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, Methanesulfonyl chloride) Sulfonamide R-SO2-NHR' (Sulfonamide) SulfonylChloride->Sulfonamide Amine R'-NH2 (Primary or Secondary Amine) Amine->Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->Sulfonamide

General synthetic route to sulfonamides.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Chloroethanesulfonyl chloride is a highly reactive, corrosive, and toxic chemical. All handling and disposal procedures must be conducted by trained personnel in a controlled laboratory environment, adhering strictly to institutional safety protocols and local, regional, and national regulations. This document provides guidance and should not supersede established institutional or regulatory requirements.

This compound (CAS No. 1622-32-8) is a versatile reagent in organic synthesis.[1][2] However, its hazardous properties necessitate meticulous planning and execution of its disposal.[3][4] The compound is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[5] A critical hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[6][7][8] Therefore, proper disposal is not merely a procedural step but a critical safety imperative.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and chemical safety goggles and a face shield.[3][4][7]

  • Ventilation: All work must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][9]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[7][10] Ensure spill cleanup materials are readily available.

Hazard and Property Summary

The following table summarizes key quantitative data and classifications for this compound.

PropertyValueCitations
CAS Number 1622-32-8[7]
Molecular Formula C₂H₄Cl₂O₂S[11]
Density 1.56 g/mL at 25 °C[3][4]
Flash Point > 110 °C (> 230 °F)[3][9]
Boiling Point 84-86 °C at 15 mmHg[4]
Hazard Class (Transport) 6.1 (Toxic), Subsidiary Hazard 8 (Corrosive)[7][10]
UN Number 2927[7][10]
GHS Hazard Statements H290, H301, H314, H330[3][5]
Incompatibilities Water, moist air, strong oxidizing agents, strong bases, alcohols, amines.[6][7][9]

Disposal Workflow

The proper disposal of this compound follows a structured workflow, from initial handling to final removal by certified professionals. The diagram below illustrates the logical steps and decision points in this process.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Labeling & Temporary Storage cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B Work in Chemical Fume Hood A->B C Collect Waste in a Designated, Compatible Container B->C D Keep Container Tightly Closed C->D E Is waste stream pure or mixed? D->E F Pure 2-Chloroethanesulfonyl Chloride Waste E->F Pure G Mixed Chemical Waste (e.g., with organic solvents) E->G Mixed H Label Container with 'Hazardous Waste' Tag F->H G->H I Clearly List All Contents and Approximate Percentages H->I J Store in a Designated, Ventilated, Secondary Containment Area I->J K Segregate from Incompatible Materials (Bases, Water, Oxidizers) J->K L Arrange for Pickup by Certified Hazardous Waste Disposal Service K->L M DO NOT Dispose Down the Drain or in Regular Trash L->M

Caption: Logical workflow for the safe collection and disposal of this compound waste.

Core Disposal and Spill Management Procedures

Step 1: Waste Collection
  • Container Selection: Use a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., glass or other resistant container as per the original packaging). The container must have a secure, tight-fitting lid.[12]

  • Segregation: Do not mix this compound waste with incompatible chemicals, especially aqueous solutions, bases, or oxidizers.[9][10]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[12] Store the container in a designated satellite accumulation area that has secondary containment.[12]

Step 2: Labeling and Storage
  • Labeling: As soon as waste is first added, label the container with a "Hazardous Waste" tag.[12] Clearly write the full chemical name, "this compound," and list any other components if it is a mixed waste stream.[12]

  • Storage: Store the labeled container away from sources of ignition and in a cool, dry, well-ventilated area.[7][9] Ensure it is segregated from incompatible materials.[9]

Step 3: Final Disposal

The primary and mandatory disposal method is through a licensed environmental services company.

  • Contact Professionals: Arrange for the collection of the waste with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[7][9]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[7][10] Chemical waste generators are responsible for ensuring the waste is properly classified and handled.[7][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.

  • PPE: Don personal protective equipment, including a respirator (a self-contained breathing apparatus for large spills), chemical-resistant gloves, suit, and eye/face protection.[9]

  • Containment: For liquid spills, absorb the material with a dry, inert absorbent such as vermiculite, dry sand, or earth.[9] DO NOT USE WATER or combustible materials like sawdust.[6][7]

  • Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Once the bulk material is removed, decontaminate the area, and wash it thoroughly after the cleanup is complete.[9] All materials used for cleanup must also be disposed of as hazardous waste.[12]

  • Reporting: Report the spill to your institution's EHS office. For large spills, contact emergency services immediately.[9]

Experimental Protocol: Small-Scale Neutralization for Pre-Treatment

Warning: This procedure is extremely hazardous and should only be performed by experienced chemists as a pre-treatment method for small quantities of residual this compound prior to disposal, and only if permitted by institutional and local regulations. The reaction is exothermic and releases corrosive HCl gas.

Objective: To convert highly reactive this compound into less reactive sulfonate salts.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH), 1M or 2M solution

  • Large beaker (at least 10x the volume of the sulfonyl chloride)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Setup: Place the beaker containing the cold sodium hydroxide solution on the stir plate within a chemical fume hood. Begin vigorous stirring and ensure the beaker is securely placed in an ice bath to manage heat generation.

  • Slow Addition: Using a dropping funnel or pipette, add the this compound to the stirred, cold basic solution extremely slowly (dropwise) . The reaction is exothermic, and rapid addition can cause boiling and splashing.

    • Reaction: ClCH₂CH₂SO₂Cl + 2NaOH → ClCH₂CH₂SO₃Na + NaCl + H₂O

  • Temperature Control: Monitor the reaction temperature closely. If the temperature rises significantly, pause the addition until it cools down.

  • Complete Reaction: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour, then let it slowly warm to room temperature and continue stirring for several more hours to ensure the reaction is complete.

  • Neutralization Check: Check the pH of the resulting solution. It should be basic. If it is acidic, slowly add more NaOH solution until it remains basic.

  • Final Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., dilute hydrochloric or sulfuric acid) until the pH is between 6 and 8.

  • Disposal of Product: The resulting neutralized aqueous solution, containing sodium 2-chloroethanesulfonate and sodium chloride, should be collected in a properly labeled hazardous waste container for final disposal via a certified waste handler. While less reactive, it is still considered chemical waste.

References

Personal protective equipment for handling 2-Chloroethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling, decontamination, and disposal of 2-Chloroethanesulfonyl chloride (CAS No. 1622-32-8). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary & Key Data

This compound is a corrosive and toxic chemical that reacts violently with water, liberating toxic gas.[1][2] It can cause severe skin burns, eye damage, and is fatal if inhaled.[3] The following table summarizes its key hazard classifications and physical properties.

Property Value References
Physical State Liquid[1][2]
Appearance Light yellow / Colorless to pale yellow[1][2][4]
Odor Odorless / Pungent, irritating[1][2][5]
Boiling Point 78 °C / 172.4 °F @ 9 mmHg[1][2]
Flash Point 99 °C / 210.2 °F[1][2]
Specific Gravity 1.550 - 1.56 g/mL at 25 °C[1][2][6]
Vapor Pressure 15 mmHg @ 84 °C[1][2][6]
Signal Word Danger[1][2][6]
Hazard Classifications Acute Toxicity, Oral (Category 3), Acute Toxicity, Inhalation (Category 1/2), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity (single exposure) (Category 3)[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the required PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment respirator Respiratory Protection: Full-face respirator with appropriate vapor cartridges (e.g., type ABEK) eye_face Eye and Face Protection: Chemical safety goggles and a face shield gloves Hand Protection: Chemical-resistant gloves (e.g., nitrile) clothing Body Protection: Chemical-resistant lab coat or apron. Fire/flame resistant and impervious clothing for larger quantities Comprehensive_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handling_transfer Transfer Chemical in Closed System prep_emergency->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere handling_transfer->handling_reaction post_decon Decontaminate Surfaces & Equipment handling_reaction->post_decon post_storage Store in a Cool, Dry, Ventilated Area handling_reaction->post_storage disp_bulk Package Bulk Waste & Contaminated Materials handling_reaction->disp_bulk disp_neutralize Neutralize Small Residuals post_decon->disp_neutralize disp_professional Dispose via Approved Vendor disp_neutralize->disp_professional disp_bulk->disp_professional

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.